Product packaging for 3-Bromo-5-hydroxy-4-methoxybenzoic acid(Cat. No.:CAS No. 52783-66-1)

3-Bromo-5-hydroxy-4-methoxybenzoic acid

Cat. No.: B010252
CAS No.: 52783-66-1
M. Wt: 247.04 g/mol
InChI Key: XKPMZMJYQDNWDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a natural product found in Rhodomela confervoides with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7BrO4 B010252 3-Bromo-5-hydroxy-4-methoxybenzoic acid CAS No. 52783-66-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-hydroxy-4-methoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPMZMJYQDNWDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Br)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513191
Record name 3-Bromo-5-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52783-66-1
Record name 3-Bromo-5-hydroxy-4-methoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Enigmatic Bromophenol: A Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, a halogenated aromatic compound of marine origin. With its unique substitution pattern, this molecule stands as a compelling subject for natural products chemistry, synthetic methodology development, and pharmacological screening. This document details its natural occurrence, plausible biosynthetic origins, laboratory synthesis, and characterization. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by consolidating technical data and providing actionable experimental protocols.

Introduction: The Rise of Marine Halogenated Phenols

The marine environment is a vast reservoir of chemical diversity, yielding a plethora of secondary metabolites with intricate structures and potent biological activities. Among these, brominated phenols, particularly from red algae (Rhodophyta), represent a significant class of natural products. These compounds are biosynthesized through the action of bromoperoxidases, enzymes that utilize bromide from seawater to halogenate phenolic precursors. This compound is a member of this family, distinguished by its specific substitution pattern on the benzoic acid core. The presence of a bromine atom, a hydroxyl group, and a methoxy group imparts a unique electronic and steric profile, making it a molecule of interest for its potential bioactivity and as a scaffold in medicinal chemistry.

Natural Occurrence and Isolation

A Constituent of Red Algae

This compound has been identified as a naturally occurring compound isolated from the marine red alga Rhodomela confervoides.[1] This alga is a rich source of diverse bromophenols, which are thought to play a role in the organism's chemical defense mechanisms. The isolation of this specific benzoic acid derivative underscores the intricate biosynthetic machinery present in the Rhodomelaceae family.

Proposed Biosynthetic Pathway

The biosynthesis of brominated phenols in red algae is initiated from primary metabolites, such as aromatic amino acids. While the precise pathway to this compound has not been fully elucidated, it is hypothesized to proceed through a series of enzymatic modifications including hydroxylation, methylation, and, critically, regioselective bromination catalyzed by vanadium-dependent bromoperoxidases.

Biosynthesis Pathway Aromatic Precursor Aromatic Precursor Hydroxylation Hydroxylation Aromatic Precursor->Hydroxylation Hydroxylase Methylation Methylation Hydroxylation->Methylation Methyltransferase Bromination Bromination Methylation->Bromination Bromoperoxidase Further Modifications Further Modifications Bromination->Further Modifications Oxidation etc. This compound This compound Further Modifications->this compound

Caption: Proposed biosynthetic pathway for this compound.

Experimental Protocol: Isolation from Rhodomela confervoides

The following is a generalized protocol for the isolation of bromophenols from Rhodomela confervoides, adaptable for the targeted isolation of this compound.

Step 1: Extraction

  • Collect fresh Rhodomela confervoides and air-dry in a well-ventilated area, shaded from direct sunlight.

  • Grind the dried algal material into a fine powder.

  • Extract the powdered algae with methanol at room temperature for 24-48 hours. Repeat the extraction process three times.

  • Combine the methanolic extracts and concentrate under reduced pressure to yield a crude extract.

Step 2: Solvent Partitioning

  • Suspend the crude extract in a mixture of water and ethyl acetate.

  • Perform liquid-liquid partitioning to separate compounds based on polarity. The bromophenols will preferentially partition into the ethyl acetate layer.

  • Collect the ethyl acetate fraction and dry it over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the ethyl acetate-soluble fraction.

Step 3: Chromatographic Purification

  • Subject the ethyl acetate fraction to column chromatography on silica gel.

  • Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

  • Collect fractions and monitor by thin-layer chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with UV light and/or a suitable staining reagent.

  • Combine fractions containing the target compound based on TLC analysis.

  • Perform further purification of the enriched fractions using preparative high-performance liquid chromatography (HPLC) with a C18 column and a methanol-water gradient system to isolate pure this compound.

Isolation Workflow cluster_0 Extraction cluster_1 Partitioning cluster_2 Purification Dried Algae Dried Algae Methanol Extraction Methanol Extraction Dried Algae->Methanol Extraction Crude Extract Crude Extract Methanol Extraction->Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Silica Gel Column Silica Gel Column EtOAc Fraction->Silica Gel Column Enriched Fractions Enriched Fractions Silica Gel Column->Enriched Fractions Preparative HPLC Preparative HPLC Enriched Fractions->Preparative HPLC Pure Compound Pure Compound Preparative HPLC->Pure Compound

Caption: General workflow for the isolation of this compound.

Laboratory Synthesis

For researchers requiring larger quantities of the compound than are readily available from natural sources, laboratory synthesis provides a reliable alternative. A plausible synthetic route starts from commercially available 3-hydroxy-4-methoxybenzoic acid.

Reaction Scheme:

  • Step 1: Bromination of 3-hydroxy-4-methoxybenzoic acid.

Experimental Protocol: Synthesis of this compound

  • Materials: 3-hydroxy-4-methoxybenzoic acid, N-Bromosuccinimide (NBS), Acetonitrile (anhydrous).

  • Procedure:

    • Dissolve 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution. The reaction is regioselective due to the directing effects of the hydroxyl and methoxy groups.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) to yield pure this compound.

Physicochemical and Spectroscopic Characterization

Accurate characterization is essential for the unambiguous identification of this compound.

Table 1: Physicochemical Properties

PropertyValue
Molecular FormulaC₈H₇BrO₄
Molecular Weight247.04 g/mol
AppearanceOff-white to pale yellow solid
CAS Number52783-66-1

Table 2: Spectroscopic Data

TechniqueData
¹H NMR Predicted shifts based on structure: Aromatic protons (2H, singlets or doublets), Methoxy protons (3H, singlet), Hydroxyl proton (1H, broad singlet), Carboxylic acid proton (1H, broad singlet).
¹³C NMR Data from primary literature: Signals corresponding to the carboxylic acid carbon, aromatic carbons (including those attached to bromine, hydroxyl, and methoxy groups), and the methoxy carbon.[1]
Mass Spec (MS) Expected m/z: [M-H]⁻ at ~245/247 (isotopic pattern for Br).
Infrared (IR) Expected absorptions: Broad O-H stretch (hydroxyl and carboxylic acid), C=O stretch (carboxylic acid), C-O stretches (ether and phenol), and C-Br stretch.

Potential Biological Activities and Future Directions

While specific biological activity data for this compound is limited, the broader class of bromophenols from marine algae exhibits a wide range of interesting bioactivities.

  • Antioxidant Activity: Many bromophenols are potent antioxidants, capable of scavenging free radicals. The phenolic hydroxyl group in the target molecule suggests it may possess similar properties.

  • Antimicrobial Activity: Halogenated phenols are known for their antimicrobial effects. The presence of bromine on the aromatic ring could confer antibacterial and antifungal properties.

  • Enzyme Inhibition: The structural motifs present in this compound make it a candidate for screening against various enzymes, such as protein tyrosine phosphatases or α-glucosidase, which have been shown to be inhibited by other marine bromophenols.

  • Cytotoxic Activity: Some bromophenols have demonstrated selective cytotoxicity against cancer cell lines, making them of interest in oncology research.

Future research should focus on:

  • The definitive elucidation of its biosynthetic pathway.

  • The development and optimization of a scalable synthetic route.

  • Comprehensive screening of its biological activities to uncover its therapeutic potential.

Conclusion

This compound represents a fascinating example of the chemical novelty found in marine organisms. This guide provides a foundational resource for researchers interested in its study, from its natural origins to its potential applications. The methodologies and data presented herein are intended to facilitate further exploration of this and other related marine natural products, ultimately contributing to the advancement of chemical biology and drug discovery.

References

physicochemical properties of "3-Bromo-5-hydroxy-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Latent Potential

This compound is a polysubstituted aromatic carboxylic acid. Its structure is built upon a benzoic acid core, a privileged scaffold in medicinal chemistry, and is further functionalized with a bromine atom, a hydroxyl group, and a methoxy group. This specific arrangement of electron-withdrawing and electron-donating groups imparts a unique electronic and steric profile, suggesting its potential as a versatile building block in the synthesis of novel bioactive molecules and advanced materials. While comprehensive experimental data on this specific compound is not widely published, its structural motifs are present in molecules explored for anticancer and anti-inflammatory properties.[1] This guide provides a detailed analysis of its predicted and expected physicochemical properties, outlines robust protocols for their experimental determination, and discusses the scientific rationale behind these characterization techniques.

Compound Identification and Core Structure

A precise identification is the foundation of all subsequent research. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource
IUPAC Name This compound[2]
CAS Number 52783-66-1[2][3][4]
Molecular Formula C₈H₇BrO₄[2][3]
Molecular Weight 247.04 g/mol [2]
Canonical SMILES COC1=C(C=C(C=C1Br)C(=O)O)O[2]
InChI Key XKPMZMJYQDNWDG-UHFFFAOYSA-N[2]

The structural arrangement of its functional groups is paramount to its chemical behavior.

Caption: Chemical structure of this compound.

Computed Physicochemical Properties

Computational models provide valuable initial estimates of a molecule's behavior. The following properties have been calculated using established algorithms and are available in public databases like PubChem.

PropertyComputed ValueSignificance & Interpretation
Molecular Weight 247.04 g/mol Foundational for all stoichiometric calculations.[2]
XLogP3 1.8Indicates moderate lipophilicity. The compound is predicted to have a preference for a nonpolar environment over a polar one, a key factor in membrane permeability and drug-target interactions.[2]
Hydrogen Bond Donors 2The carboxylic acid and hydroxyl groups can donate protons to form hydrogen bonds, influencing solubility and receptor binding.[2]
Hydrogen Bond Acceptors 4The four oxygen atoms can accept protons in hydrogen bonds, contributing to interactions with biological targets and polar solvents.[2]
Rotatable Bond Count 2The C-C bond of the carboxyl group and the C-O bond of the methoxy group allow for conformational flexibility, which can be critical for fitting into a binding pocket.[2]
Topological Polar Surface Area (TPSA) 66.8 ŲThis value suggests good potential for oral bioavailability, as it falls within the typical range for drug-like molecules.[2]

Spectroscopic and Physical Characterization: An Experimental Approach

While computed data is useful, experimental validation is non-negotiable in scientific research. The following sections detail the expected spectroscopic signatures and provide robust protocols for their determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.

  • ¹H NMR Spectroscopy (Expected Signatures):

    • Aromatic Protons: Two distinct signals in the aromatic region (approx. 6.5-8.0 ppm). Due to the substitution pattern, they will appear as doublets.

    • Methoxy Protons: A sharp singlet at approximately 3.8-4.0 ppm, integrating to three protons.

    • Hydroxyl Proton: A broad singlet with a variable chemical shift, dependent on solvent and concentration.

    • Carboxylic Acid Proton: A very broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (Expected Signatures):

    • Carbonyl Carbon: A signal in the range of 165-175 ppm.

    • Aromatic Carbons: Eight distinct signals for the eight carbon atoms in the molecule, with chemical shifts influenced by the attached substituents. Carbons attached to oxygen will be downfield, while the carbon attached to bromine will also be shifted.

    • Methoxy Carbon: A signal around 55-60 ppm.

Protocol: NMR Sample Preparation and Analysis

Rationale: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common starting point, but if solubility is poor, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative that will also clearly show the exchangeable hydroxyl and carboxylic acid protons.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Vortex or sonicate the mixture until the sample is fully dissolved.

    • Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum. This typically requires a longer acquisition time due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the molecular structure.

Acidity and pKa Determination

The pKa is a critical parameter that governs a molecule's ionization state at a given pH, which in turn affects its solubility, membrane transport, and receptor binding. The acidity of the carboxylic acid is modulated by the electronic effects of the ring substituents. The electron-withdrawing bromine atom is expected to increase acidity (lower pKa) compared to benzoic acid (pKa ≈ 4.2), while the electron-donating hydroxyl and methoxy groups will have competing effects.

Protocol: Potentiometric Titration for pKa Determination

Rationale: This method directly measures the change in pH of a solution of the analyte as a titrant is added. The pKa corresponds to the pH at the half-equivalence point, providing a highly accurate and reliable value.

Caption: Workflow for pKa determination via potentiometric titration.

  • Preparation:

    • Prepare a ~0.01 M solution of this compound in a suitable solvent system (e.g., a 50:50 mixture of water and methanol to ensure solubility).

    • Prepare a standardized ~0.1 M solution of NaOH.

    • Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).

  • Titration:

    • Place a known volume (e.g., 25.0 mL) of the analyte solution into a beaker with a magnetic stir bar.

    • Immerse the calibrated pH electrode in the solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL), allowing the pH reading to stabilize after each addition.

    • Record the pH and the total volume of titrant added after each increment. Continue well past the expected equivalence point.

  • Data Analysis:

    • Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

    • Calculate the first derivative of the curve (ΔpH/ΔV). The peak of the first derivative plot indicates the equivalence point.

    • Identify the volume of NaOH required to reach the half-equivalence point (half the volume of the equivalence point).

    • The pKa is the pH value on the titration curve corresponding to the half-equivalence volume.

Reactivity and Potential Applications in Synthesis

The true value of a molecule like this compound lies in its potential as a synthetic intermediate. Its functional groups offer multiple handles for chemical modification.

  • Carboxylic Acid: Can undergo esterification, amidation, or reduction to an alcohol.

  • Aromatic Ring: The electron-rich ring is susceptible to further electrophilic aromatic substitution. The existing substituents will direct incoming electrophiles.

  • Phenolic Hydroxyl Group: Can be alkylated or acylated.

  • Bromo Group: Can participate in cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the formation of C-C bonds to build more complex molecular architectures.

The applications of structurally related compounds in the synthesis of thyroid hormone receptor antagonists highlight the potential of this scaffold in drug discovery.[5]

G cluster_reactions Potential Synthetic Transformations main 3-Bromo-5-hydroxy- 4-methoxybenzoic acid ester Ester Derivative main->ester Esterification (R-OH, H⁺) amide Amide Derivative main->amide Amidation (R₂NH, coupling agent) alcohol Benzyl Alcohol Derivative main->alcohol Reduction (e.g., LiAlH₄) ether Phenolic Ether main->ether Williamson Ether Synthesis (R-X, base) biaryl Biaryl Compound main->biaryl Suzuki Coupling (Ar-B(OH)₂, Pd catalyst)

Caption: Key reaction pathways for synthetic modification.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound presents itself as a compound of significant interest for chemical and pharmaceutical research. While its experimentally determined physicochemical properties are not yet extensively documented, this guide provides a robust framework for their characterization based on established principles and methodologies. Its computed properties suggest favorable drug-like characteristics, and its array of functional groups makes it a highly attractive scaffold for synthetic chemists aiming to develop novel molecules with tailored biological activities. The protocols and insights provided herein serve as a comprehensive resource for researchers embarking on the study of this promising molecule.

References

"3-Bromo-5-hydroxy-4-methoxybenzoic acid" CAS number 52783-66-1

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

Abstract

This technical guide provides a comprehensive scientific overview of this compound (CAS No. 52783-66-1), a halogenated aromatic carboxylic acid. This document is structured to serve researchers, scientists, and drug development professionals by detailing the compound's physicochemical properties, a proposed synthetic route with a detailed experimental protocol, methods for spectroscopic characterization, and a discussion of its potential applications. As a natural product found in marine organisms, this molecule represents an interesting scaffold for synthetic and medicinal chemistry.[1] This guide synthesizes theoretical knowledge with practical, field-proven insights to provide a self-validating framework for laboratory investigation.

Introduction and Foundational Chemistry

This compound is a substituted benzoic acid, a class of compounds that are central to organic chemistry and pharmacology. Its structure is characterized by a benzene ring functionalized with a carboxylic acid, a bromine atom, a hydroxyl group, and a methoxy group. This specific substitution pattern, particularly the presence of the bromine atom, can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for further investigation.

Notably, this compound has been identified as a natural product isolated from the red algae Rhodomela confervoides.[1] The biosynthesis of halogenated compounds in marine organisms is a sophisticated enzymatic process, and such natural products are a rich source of novel bioactive molecules. The unique arrangement of functional groups suggests potential for chemical modification and exploration of structure-activity relationships (SAR) in various biological contexts.

Physicochemical and Computed Properties

A thorough understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The properties of this compound are summarized below.

PropertyValueSource
CAS Number 52783-66-1[1][2][3]
IUPAC Name This compound[2]
Molecular Formula C₈H₇BrO₄[1][2]
Molecular Weight 247.04 g/mol [1][2]
Canonical SMILES COC1=C(C=C(C=C1Br)C(=O)O)O[2]
InChI InChI=1S/C8H7BrO4/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,10H,1H3,(H,11,12)[1]
XLogP3 (Computed) 1.8[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]

Synthesis and Purification

Proposed Synthetic Pathway: Electrophilic Bromination

The most logical precursor for this synthesis is 5-hydroxy-4-methoxybenzoic acid . The regiochemistry of the bromination reaction is dictated by the directing effects of the substituents on the aromatic ring.

  • Hydroxyl (-OH) at C5: A powerful activating group and an ortho-, para-director. It strongly activates positions C4, C6, and C2.

  • Methoxy (-OCH₃) at C4: A strong activating group and an ortho-, para-director. It strongly activates positions C3 and C5.

  • Carboxylic Acid (-COOH) at C1: A deactivating group and a meta-director. It directs incoming electrophiles to positions C3 and C5.

The directing effects of the hydroxyl and methoxy groups are synergistic and overwhelmingly favor substitution at the C3 position , which is ortho to both activating groups. The deactivating carboxyl group also directs to this position. This convergence of directive effects makes the bromination of 5-hydroxy-4-methoxybenzoic acid a highly selective and efficient theoretical route to the target molecule.

Caption: Proposed synthetic route via electrophilic bromination.

Detailed Experimental Protocol: Synthesis

This protocol is adapted from standard procedures for the bromination of activated aromatic rings, such as vanillin and its derivatives.[4][5]

Materials:

  • 5-hydroxy-4-methoxybenzoic acid

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • 10% Sodium Thiosulfate (Na₂S₂O₃) solution

  • Ice-cold deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 5-hydroxy-4-methoxybenzoic acid in a minimal amount of glacial acetic acid. Stir until a homogeneous solution is formed.

  • Bromine Addition: In a fume hood, prepare a solution of 1.1 equivalents of bromine in a small amount of glacial acetic acid. Using a dropping funnel, add the bromine solution dropwise to the stirred solution of the benzoic acid derivative over 30 minutes at room temperature. Causality Note: Dropwise addition is crucial to control the exothermic reaction and prevent over-bromination.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The solution will typically maintain a reddish-orange color due to the presence of excess bromine.

  • Workup & Quenching: Pour the reaction mixture slowly into a beaker containing 100 mL of ice-cold water with vigorous stirring. A precipitate of the crude product should form.

  • Quench Excess Bromine: Add 10% sodium thiosulfate solution dropwise until the orange color of the solution disappears. Causality Note: Sodium thiosulfate reduces unreacted Br₂ to colorless Br⁻, which is essential for safety and product purity.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acetic acid and salts.

  • Drying: Allow the crude product to air-dry or dry in a vacuum oven at a low temperature (e.g., 50-60 °C).

Purification Protocol: Recrystallization

Recrystallization is a standard and effective method for purifying the crude product.

  • Solvent Selection: Dissolve the crude solid in a minimal amount of hot ethanol. Causality Note: The ideal recrystallization solvent dissolves the compound well at high temperatures but poorly at low temperatures, allowing for crystal formation upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the yield of crystals.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry thoroughly.

Experimental Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification dissolve 1. Dissolve Precursor in Acetic Acid add_br2 2. Add Bromine Solution dissolve->add_br2 react 3. Stir at RT (2-4h) add_br2->react precipitate 4. Precipitate in Ice Water react->precipitate quench 5. Quench with Na₂S₂O₃ precipitate->quench filter_isolate 6. Vacuum Filter & Wash quench->filter_isolate recrystallize 7. Recrystallize from Ethanol filter_isolate->recrystallize filter_dry 8. Filter & Dry Final Product recrystallize->filter_dry

References

An In-Depth Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic Acid: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. Substituted benzoic acids, in particular, represent a privileged structural class, appearing in a multitude of approved therapeutics and clinical candidates.[1][2] This guide provides a comprehensive technical overview of 3-Bromo-5-hydroxy-4-methoxybenzoic acid , a halogenated phenolic compound with significant potential as a versatile building block for the synthesis of novel bioactive molecules.

This document will elucidate the fundamental chemical identity of this compound, propose a robust synthetic strategy based on established chemical principles, and explore its potential therapeutic applications by drawing parallels with structurally related molecules. The insights provided are intended to empower researchers and drug development professionals in their quest for innovative therapeutic agents.

Chemical Identity and Physicochemical Properties

The foundational step in evaluating any compound for drug discovery is a thorough understanding of its chemical structure and properties. These parameters govern its reactivity, solubility, and potential for interaction with biological targets.

IUPAC Name and Structure

The unequivocally correct IUPAC name for the compound of interest is This compound .[3] Its chemical structure is depicted below:

Caption: Chemical structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in Table 1. These computed properties, sourced from the PubChem database, are crucial for predicting the compound's behavior in various experimental settings.[3]

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Molecular Formula C₈H₇BrO₄PubChem[3]
Molecular Weight 247.04 g/mol PubChem[3]
CAS Number 52783-66-1PubChem[3]
InChIKey XKPMZMJYQDNWDG-UHFFFAOYSA-NPubChem[3]
SMILES COC1=C(C=C(C=C1Br)C(=O)O)OPubChem[3]
XLogP3 1.8PubChem (Computed)[3]
Hydrogen Bond Donor Count 2PubChem (Computed)[3]
Hydrogen Bond Acceptor Count 4PubChem (Computed)[3]
Rotatable Bond Count 2PubChem (Computed)[3]
Topological Polar Surface Area 66.8 ŲPubChem (Computed)[3]

Proposed Synthetic Pathway

The rationale for this starting material is the directing effects of the hydroxyl (-OH) and methoxy (-OCH₃) groups. Both are ortho-, para-directing activators. In the case of vanillic acid, the position para to the hydroxyl group is occupied by the carboxylic acid. The positions ortho to the hydroxyl group are C2 and C6. The position ortho to the methoxy group is C2, and the position para is C5. The hydroxyl group is a stronger activating group than the methoxy group, and thus, electrophilic substitution is expected to occur preferentially at the positions ortho and para to it. Given that the para position is blocked, substitution is directed to the C2 and C6 positions. However, due to steric hindrance from the adjacent carboxylic acid and methoxy groups, substitution at C5 becomes favorable.

Proposed Experimental Protocol: Electrophilic Bromination of Vanillic Acid

This protocol is adapted from standard procedures for the bromination of activated aromatic rings.[4][5][6]

Materials:

  • 4-hydroxy-3-methoxybenzoic acid (vanillic acid)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 equivalent) in acetonitrile at room temperature with magnetic stirring.

  • Bromination: Cool the solution to 0 °C in an ice bath. Add N-Bromosuccinimide (1.0 equivalent) portion-wise over 15 minutes. The use of NBS is a milder and more selective method for bromination compared to using elemental bromine.[4]

  • Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Work-up: Quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel and extract with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel to isolate the desired this compound.

G start Start: 4-hydroxy-3-methoxybenzoic acid in Acetonitrile bromination Add N-Bromosuccinimide (NBS) at 0°C start->bromination stir Stir at 0°C (1-2h) Monitor by TLC bromination->stir quench Quench with Water stir->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product End Product: This compound purify->product

Caption: Proposed workflow for the synthesis of this compound.

Potential Applications in Drug Discovery

While direct biological activity data for this compound is limited, its structural features suggest several promising avenues for investigation in drug discovery. The presence of a halogen atom, a phenolic hydroxyl group, and a carboxylic acid moiety on a benzene ring is a common motif in many biologically active compounds.[7][8][9]

As a Scaffold for Novel Therapeutics

Substituted benzoic acids are integral to the development of a wide range of pharmaceuticals.[1] The carboxylic acid group can be readily converted to esters, amides, or other functional groups, allowing for the exploration of a large chemical space. The bromine atom can serve as a handle for further functionalization through cross-coupling reactions, or it can be retained to enhance binding affinity or modulate metabolic stability.

Potential as an Antioxidant and Anti-inflammatory Agent

Phenolic compounds, including hydroxybenzoic acid derivatives, are well-known for their antioxidant properties.[10][11] The hydroxyl group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, a key pathological factor in many diseases. Bromophenols isolated from marine algae have demonstrated significant antioxidant and anti-inflammatory activities.[12] The introduction of a bromine atom can sometimes enhance these properties.

Exploration as an Anticancer Agent

Numerous benzoic acid derivatives have been investigated and developed as anticancer agents.[1] They can act through various mechanisms, including the inhibition of key enzymes in cancer signaling pathways.[9] The specific substitution pattern of this compound provides a unique electronic and steric profile that could be exploited for selective inhibition of cancer-related targets.

Antimicrobial Potential

Halogenated phenols are a known class of antimicrobial agents. The presence of bromine on the aromatic ring can enhance the compound's lipophilicity, potentially facilitating its transport across microbial cell membranes. The investigation of this compound and its derivatives against a panel of pathogenic bacteria and fungi could be a fruitful area of research.[12]

Conclusion

This compound is a structurally intriguing compound with considerable untapped potential in the field of drug discovery. Its well-defined chemical structure and physicochemical properties, combined with a plausible and efficient synthetic route, make it an attractive starting point for medicinal chemistry campaigns. The structural analogy to known bioactive molecules, particularly in the areas of antioxidant, anti-inflammatory, anticancer, and antimicrobial research, provides a strong rationale for its further investigation. This technical guide serves as a foundational resource to stimulate and support future research into this promising chemical entity.

References

An In-depth Technical Guide to the Solubility of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its biopharmaceutical properties, influencing everything from formulation strategies to in vivo bioavailability.[1][2][3] This guide provides a comprehensive framework for understanding and determining the solubility of 3-Bromo-5-hydroxy-4-methoxybenzoic acid , a substituted benzoic acid derivative. Due to a lack of extensive, publicly available experimental solubility data for this specific compound, this document emphasizes a predictive, structure-based approach combined with a robust, detailed protocol for empirical determination. We will explore the physicochemical properties that govern its solubility, provide a rationale for solvent selection, and present a step-by-step methodology based on the gold-standard shake-flask method.[4][5]

Theoretical Assessment of Solubility: A Structure-Based Approach

Understanding the molecular structure of this compound is paramount to predicting its behavior in various solvents.[6] The molecule's key functional groups dictate its potential intermolecular interactions.

  • Carboxylic Acid (-COOH): This group is polar and acts as both a hydrogen bond donor and acceptor. Its acidity (pKa) is a crucial factor, as ionization dramatically increases aqueous solubility.[2][7]

  • Hydroxyl (-OH): A potent hydrogen bond donor and acceptor, this phenolic group significantly contributes to interactions with polar protic solvents.

  • Methoxy (-OCH₃): This ether group is a hydrogen bond acceptor and contributes to the molecule's overall polarity.

  • Aromatic Ring & Bromine (-Br): The substituted benzene ring provides a hydrophobic character. The bromine atom increases the molecular weight and lipophilicity, as indicated by its contribution to the predicted LogP value.

Physicochemical Properties:

PropertyValueSource & Significance
Molecular Formula C₈H₇BrO₄[8] Defines the elemental composition.
Molecular Weight 247.04 g/mol [8] Influences dissolution kinetics.
XLogP3 (Predicted) 1.8[8] This positive value suggests a degree of lipophilicity, indicating that while it has polar features, it will also have an affinity for less polar environments compared to highly polar molecules.
Hydrogen Bond Donor Count 2[8] The carboxylic acid and hydroxyl groups can donate protons, favoring solubility in protic solvents.
Hydrogen Bond Acceptor Count 4[8] The oxygens in the carboxylic acid, hydroxyl, and methoxy groups can accept protons, promoting solubility in a wide range of polar solvents.

Predicted Solubility Behavior: Based on this structural analysis, we can hypothesize:

  • High Solubility is expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which can effectively solvate the molecule through dipole-dipole interactions and by accepting hydrogen bonds.

  • Good to Moderate Solubility is anticipated in polar protic solvents like methanol, ethanol, and other alcohols. These solvents can engage in hydrogen bonding with all of the compound's polar functional groups.[7]

  • Poor Solubility is predicted in non-polar, aprotic solvents such as hexane, cyclohexane, and toluene. These solvents lack the ability to form the strong intermolecular interactions required to overcome the crystal lattice energy of the solid compound.

This predictive framework is supported by solubility data for structurally similar compounds. Vanillic acid (4-hydroxy-3-methoxybenzoic acid) and syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid) both exhibit good solubility in ethanol, DMSO, and DMF, and are sparingly soluble in water.[9][10][11][12]

Experimental Determination of Thermodynamic Solubility

To obtain definitive solubility data, an empirical approach is necessary. The Shake-Flask Method is considered the "gold standard" for determining thermodynamic (equilibrium) solubility due to its reliability and direct measurement of a saturated solution at equilibrium.[4][5][13]

Logical Workflow for Solubility Determination

The following diagram illustrates the systematic process for experimentally determining the solubility of the target compound.

G cluster_prep Phase 1: Preparation & Planning cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis & Reporting A Define Study Objective (e.g., pre-formulation, screening) B Physicochemical Analysis (Structure, pKa, LogP prediction) A->B C Select Solvent Panel (Polar Protic, Polar Aprotic, Non-Polar) B->C D Develop Analytical Method (HPLC-UV, Calibration Curve) C->D E Add Excess Solid Compound to Solvent in Vials D->E F Equilibrate at Controlled Temp (e.g., 25°C or 37°C) with Agitation (24-72 hours) E->F G Phase Separation (Centrifugation / Filtration) F->G H Isolate Saturated Supernatant G->H I Prepare Sample Dilutions H->I J Quantify Concentration via Validated HPLC Method I->J K Calculate Solubility (e.g., mg/mL, µg/mL) J->K L Compile Data & Report K->L G cluster_solvents Solvent Types Solute This compound -COOH -OH -OCH₃ Ar-Br Protic Polar Protic (e.g., Methanol, Ethanol) H-Bond Donating H-Bond Accepting Solute->Protic Strong H-Bonding (Donor & Acceptor) Aprotic Polar Aprotic (e.g., DMSO, Acetone) H-Bond Accepting Dipole-Dipole Solute->Aprotic H-Bond Accepting & Dipole-Dipole NonPolar Non-Polar (e.g., Hexane, Toluene) van der Waals Forces Solute->NonPolar Weak Interactions (Hydrophobic part only)

References

A Technical Guide to the Spectral Analysis of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Signature of a Key Synthetic Intermediate

3-Bromo-5-hydroxy-4-methoxybenzoic acid, a substituted derivative of vanillic acid, is a compound of significant interest in the realms of medicinal chemistry and natural product synthesis.[1][2] Its structural architecture, featuring a bromine atom, a phenolic hydroxyl group, and a methoxy group arranged on a benzoic acid scaffold, offers a versatile platform for the development of novel therapeutic agents and complex molecular probes. Found as a natural product in the marine red alga Rhodomela confervoides, its characterization is paramount for both synthetic verification and the exploration of its biological activities.[1][2][3][4]

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the structural elucidation of this compound. Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data, offering insights into the causality behind experimental choices and a self-validating framework for analysis.

Physicochemical Properties

A foundational understanding of the molecule's basic properties is essential before delving into its spectral data.

PropertyValueSource
Molecular Formula C₈H₇BrO₄PubChem[1]
Molecular Weight 247.04 g/mol PubChem[1]
CAS Number 52783-66-1PubChem[1]
Appearance Solid (predicted)General Knowledge
IUPAC Name This compoundPubChem[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Framework

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

Logical Framework for NMR Analysis

The analysis workflow for NMR is a systematic process of data acquisition, processing, and interpretation to build a complete picture of the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Interpretation Prep Dissolve ~5-10 mg in deuterated solvent (e.g., DMSO-d₆, CD₃OD) Acq_1H ¹H NMR (400-600 MHz) Prep->Acq_1H Acq_13C ¹³C NMR (100-150 MHz) Prep->Acq_13C Proc Fourier Transform Phase Correction Baseline Correction Integration (¹H) Peak Picking Acq_1H->Proc Acq_13C->Proc Interp_1H Analyze Chemical Shifts (δ) Multiplicity (n+1 rule) Coupling Constants (J) Integration Proc->Interp_1H Interp_13C Analyze Chemical Shifts (δ) Correlate with ¹H data Proc->Interp_13C Structure Assemble Structure Interp_1H->Structure Interp_13C->Structure

Caption: A streamlined workflow for the NMR analysis of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of dry this compound.

  • Solvent Selection: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it effectively solubilizes the polar carboxylic acid and hydroxyl groups, and its residual peak does not typically interfere with signals of interest. Methanol-d₄ (CD₃OD) is another viable option.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. A sufficient number of scans (e.g., 16-64) should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Data & Interpretation

The ¹H NMR spectrum provides a direct count of the different types of protons and their neighboring environments.

  • Available Spectrum:

    (Note: The following is an interpretation based on the unassigned spectrum available from ChemicalBook and established principles of NMR spectroscopy.)[5]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12-13Broad Singlet1H-COOHCarboxylic acid protons are highly deshielded and often appear as broad singlets due to hydrogen bonding and exchange.[6]
~9-10Broad Singlet1HAr-OHPhenolic protons are also deshielded and often exhibit broad signals. Their chemical shift is concentration and solvent dependent.
~7.3-7.5Doublet1HH-6 or H-2Aromatic protons. The substitution pattern leaves two non-equivalent aromatic protons. Their specific assignment would require 2D NMR, but they are expected to be doublets due to coupling with each other.
~7.1-7.3Doublet1HH-2 or H-6Aromatic protons. The electron-withdrawing carboxylic acid and bromine, and electron-donating hydroxyl and methoxy groups influence their precise chemical shifts.
~3.9Singlet3H-OCH₃Methoxy protons are typically sharp singlets in a shielded region of the aromatic spectrum.
¹³C NMR Spectral Data & Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm)AssignmentRationale
~167C=OThe carboxylic acid carbonyl carbon is significantly deshielded and appears in the characteristic downfield region for this functional group.[6][7]
~150-155C-OHThe carbon atom attached to the hydroxyl group is deshielded.
~145-150C-OCH₃The carbon atom bearing the methoxy group is also deshielded.
~125-130C-H (Aromatic)Aromatic CH carbons appear in this general region.
~120-125C-COOHThe aromatic carbon attached to the carboxylic acid group.
~115-120C-H (Aromatic)The second aromatic CH carbon.
~110C-BrThe carbon atom bonded to bromine experiences a moderate deshielding effect.
~56-OCH₃The methoxy carbon is shielded relative to the aromatic carbons and appears in this typical range.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: Attenuated Total Reflectance (ATR) or KBr Pellet
  • ATR (Preferred Method):

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[8]

    • Record a background spectrum.

    • Place a small amount of the solid sample directly onto the crystal.

    • Apply pressure using the anvil to ensure good contact.

    • Collect the spectrum.

  • KBr Pellet Method:

    • Thoroughly grind 1-2 mg of the sample with ~100 mg of dry KBr powder using an agate mortar and pestle.[9][10]

    • Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Place the pellet in a sample holder and acquire the spectrum.

IR Spectral Data & Interpretation

The IR spectrum of this compound will be dominated by absorptions from its key functional groups.

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3400-2400BroadO-H (Carboxylic Acid)Stretching
~3300BroadO-H (Phenol)Stretching
~3000MediumC-H (Aromatic)Stretching
~2950, ~2850WeakC-H (Methyl)Stretching
~1700StrongC=O (Carboxylic Acid)Stretching
~1600, ~1470Medium-StrongC=C (Aromatic)Stretching
~1250StrongC-O (Acid/Ether)Stretching
~1100MediumC-O (Phenol)Stretching
~600-700MediumC-BrStretching

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through the analysis of fragmentation patterns.

Logical Framework for Mass Spectrometry Analysis

The workflow involves ionizing the molecule and analyzing the mass-to-charge ratio of the parent ion and its fragments to confirm the molecular formula and deduce structural features.

MS_Workflow cluster_prep Sample Introduction cluster_ion Ionization cluster_anal Mass Analysis cluster_detect Detection & Interpretation Intro Direct Infusion or GC/LC Introduction Ion Electron Ionization (EI) or Electrospray (ESI) Intro->Ion Anal Separation of Ions by m/z (e.g., Quadrupole, TOF) Ion->Anal Detect Generate Mass Spectrum Anal->Detect Interp Identify Molecular Ion [M]⁺ Analyze Fragmentation Pattern Isotope Pattern (Br) Detect->Interp

Caption: General workflow for the mass spectrometric analysis of an organic compound.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or after separation by gas chromatography if volatile enough.

  • Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This will cause ionization and fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio.

  • Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Mass Spectrum Data & Interpretation

The presence of a bromine atom is a key diagnostic feature in the mass spectrum.

m/z ValueInterpretationRationale
246 / 248 [M]⁺˙ (Molecular Ion) This pair of peaks, with roughly equal intensity, is the hallmark of a molecule containing one bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). This confirms the molecular weight.
229 / 231[M - OH]⁺Loss of the hydroxyl radical from the carboxylic acid group is a common fragmentation pathway for aromatic carboxylic acids.[6][11]
201 / 203[M - COOH]⁺Loss of the entire carboxyl group as a radical.
186 / 188[M - COOH - CH₃]⁺Subsequent loss of a methyl radical from the methoxy group.

Conclusion: A Cohesive Structural Portrait

The synergistic application of NMR, IR, and MS provides an unambiguous structural elucidation of this compound. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (hydroxyl, carboxyl, methoxy), and mass spectrometry verifies the molecular weight and elemental composition, with the characteristic bromine isotope pattern serving as a definitive marker. This guide provides the foundational data and interpretive logic essential for any scientist working with this versatile compound, ensuring both confidence in its identity and a deeper understanding of its chemical nature.

References

An In-depth Technical Guide to the Potential Biological Activity of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive analysis of the potential biological activities of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, a halogenated phenolic compound isolated from natural sources. While initial screenings have yielded conflicting data—some indicating inactivity against certain microbial and cancer cell lines, others demonstrating notable antioxidant potential—the structural analogy of this molecule to well-characterized bioactive compounds like vanillic acid and syringic acid suggests a strong rationale for more in-depth investigation. This document synthesizes the current state of knowledge and proposes a structured, scientifically-grounded framework for systematically evaluating its antioxidant, antimicrobial, and enzyme-inhibitory properties. We present detailed, field-proven protocols for key in-vitro assays and provide the scientific causality behind experimental design, empowering researchers and drug development professionals to unlock the therapeutic potential of this intriguing molecule.

Introduction and Molecular Profile

This compound is a substituted benzoic acid derivative with the molecular formula C₈H₇BrO₄[1]. Its structure is characterized by a benzene ring functionalized with a carboxylic acid group, a hydroxyl group, a methoxy group, and a bromine atom. This compound has been identified as a marine natural product, isolated from the red alga Rhodomela confervoides[1][2].

The scientific interest in this molecule stems from its structural similarity to other phenolic acids known for their broad pharmacological activities[3][4][5]. Specifically, it can be viewed as a brominated analogue of vanillic acid (4-hydroxy-3-methoxybenzoic acid) and a mono-methoxylated, brominated analogue of syringic acid (4-hydroxy-3,5-dimethoxybenzoic acid). These parent compounds are extensively studied for their antioxidant, anti-inflammatory, antimicrobial, and neuroprotective effects, which are largely attributed to the phenolic hydroxyl group and the electron-donating methoxy groups[4][6]. The introduction of a bromine atom, a halogen, can significantly modulate a molecule's physicochemical properties—such as lipophilicity and electronic density—potentially enhancing its membrane permeability and interaction with biological targets.

This guide serves to critically evaluate the existing data and present a logical, evidence-based pathway for the comprehensive investigation of this compound's biological potential.

Current State of Knowledge: A Tale of Contradictory Findings

The preliminary biological evaluation of this compound has produced seemingly contradictory results, highlighting the necessity for a more systematic approach.

  • Reports of Inactivity: A notable study involving the isolation of several bromophenol derivatives, including this compound, from Rhodomela confervoides found the compound to be inactive when tested against several human cancer cell lines and various microorganisms[2][7]. This finding, while significant, is constrained by the specific cell lines and microbial strains used in the screening panel. Biological activity can be highly specific, and inactivity in one panel does not preclude activity in another.

  • Evidence of Antioxidant Potential: In contrast, other research focused on marine phenolics has reported that this compound exhibits antioxidant activity, with a determined EC50 value of 14.5 µg/mL in a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay[8][9]. This positive result provides a strong empirical foundation for exploring its antioxidant capabilities further. Phenolic compounds are well-known to act as antioxidants by donating a hydrogen atom from their hydroxyl group to neutralize free radicals[8].

This discrepancy underscores a critical principle in drug discovery: preliminary screenings are context-dependent. The true potential of a compound can only be ascertained through a broader, more systematic investigation using standardized and validated methodologies.

Predicted Biological Activities & Investigational Framework

Based on its chemical structure and the known activities of its analogues, we propose a focused investigation into three primary areas of potential bioactivity.

Potent Antioxidant Activity

The phenolic hydroxyl group is the cornerstone of the antioxidant activity of this molecular class. The reported DPPH scavenging activity strongly supports this hypothesis[8][9]. The mechanism likely involves the donation of a hydrogen atom to stabilize free radicals, a process influenced by the electronic environment of the aromatic ring. The methoxy and bromine substituents can modulate the bond dissociation enthalpy of the O-H bond, fine-tuning its radical scavenging efficacy.

Broad-Spectrum Antimicrobial Effects

While one study reported inactivity, the chemical class of halogenated phenolics is frequently associated with antimicrobial properties[10]. The bromine atom increases the lipophilicity of the molecule, which could enhance its ability to penetrate microbial cell membranes. Furthermore, analogues like vanillic and syringic acid possess documented antibacterial activity[3][11]. A comprehensive screening against a diverse panel of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi, is therefore scientifically justified.

Targeted Enzyme Inhibition

Many phenolic compounds exert their therapeutic effects by inhibiting specific enzymes.

  • Proteasome Inhibition: Syringic acid analogues have been identified as potent proteasome inhibitors, a therapeutic strategy used in cancer treatment[11][12]. The structural similarity suggests that this compound could be investigated for similar activity.

  • Anti-inflammatory Enzyme Inhibition: Vanillic acid and other phenolics are known to possess anti-inflammatory properties, sometimes linked to the inhibition of enzymes like cyclooxygenase (COX)[6][13]. This presents another plausible avenue for investigation.

The relationship between the compound's structural features and its potential activities is summarized below.

G cluster_structure Chemical Structure: this compound cluster_activity Potential Biological Activities Structure Core Phenolic Acid Enzyme Enzyme Inhibition (e.g., Proteasome, COX) Structure->Enzyme Steric/Electronic Fit OH Phenolic -OH Group Antioxidant Antioxidant Activity OH->Antioxidant H-atom donation OCH3 Methoxy (-OCH3) Group OCH3->Antioxidant Modulates electronics Br Bromine (-Br) Atom Antimicrobial Antimicrobial Activity Br->Antimicrobial ↑ Lipophilicity COOH Carboxylic Acid (-COOH) Group COOH->Enzyme Anchoring/Binding

Caption: Structural features and their predicted contribution to biological activity.

Methodologies for In-Vitro Assessment

To systematically validate the predicted activities, standardized and reproducible protocols are essential. The following sections detail the methodologies for primary screening.

Assessment of Antioxidant Capacity: DPPH Radical Scavenging Assay

This assay is a rapid and sensitive method to screen the free radical scavenging activity of a compound[14][15]. It relies on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically[15][16].

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle at 4°C.

    • Test Compound Stock: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Serial Dilutions: Prepare a range of working concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) by diluting the stock solution with methanol.

    • Positive Control: Prepare a 1 mg/mL stock solution of Ascorbic Acid or Trolox in methanol and make corresponding serial dilutions.

  • Assay Procedure (96-well plate format):

    • Add 100 µL of each concentration of the test compound, positive control, or methanol (for the blank) into separate wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol and Abs_sample is the absorbance of the DPPH solution with the test compound or positive control.

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the % inhibition against the compound concentration.

G start Start prep Prepare Reagents: - DPPH Solution (0.1 mM) - Test Compound Dilutions - Positive Control (e.g., Ascorbic Acid) start->prep plate Plate Assay in 96-well Plate: - 100 µL Sample/Control - 100 µL DPPH Solution prep->plate incubate Incubate in Dark (30 min, Room Temp) plate->incubate read Measure Absorbance at 517 nm incubate->read calc Calculate % Inhibition and IC50 Value read->calc end End calc->end

Caption: Workflow for the DPPH radical scavenging assay.

Assessment of Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, defined as the lowest concentration that inhibits the visible growth of a microorganism[17][18].

Experimental Protocol: MIC Determination

  • Materials Preparation:

    • Microorganisms: Use standardized strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

    • Growth Medium: Cation-adjusted Mueller-Hinton Broth (MHB) is standard for most non-fastidious bacteria[19].

    • Inoculum Preparation: Culture the microorganism overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL)[20]. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

    • Test Compound: Prepare a stock solution (e.g., 1024 µg/mL) in a suitable solvent like DMSO, ensuring the final solvent concentration in the assay is non-inhibitory (<1%).

  • Assay Procedure (96-well plate):

    • Add 100 µL of MHB to all wells.

    • Add 100 µL of the test compound stock to the first column of wells, creating a 200 µL volume.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the last 100 µL from the final column. This creates a range of concentrations (e.g., 512 µg/mL down to 1 µg/mL).

    • Set up control wells: a positive control (inoculum, no compound), a negative control (broth only), and a solvent control (inoculum with the highest concentration of DMSO used).

    • Add 100 µL of the prepared bacterial inoculum to all wells except the negative control. The final volume in each well is 200 µL, and the drug concentrations are now halved (e.g., 256 µg/mL to 0.5 µg/mL).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Interpretation:

    • The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or with a plate reader.

G start Start inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->inoculum plate_setup Setup 96-well Plate: - Add MHB to all wells - Create 2-fold serial dilution of test compound start->plate_setup add_inoculum Inoculate Plate with Bacteria (Final conc. 5x10^5 CFU/mL) inoculum->add_inoculum plate_setup->add_inoculum incubate Incubate at 37°C (18-24 hours) add_inoculum->incubate read Visually Inspect for Growth (Turbidity) incubate->read determine_mic Determine MIC: Lowest concentration with no visible growth read->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

Data Summary and Future Directions

The proposed investigations will generate quantitative data to build a comprehensive profile of this compound.

Biological Activity Key Assay Primary Metric Status / Rationale
Antioxidant DPPH Radical ScavengingIC50 (µg/mL)Confirmed but requires further study. Positive literature report (EC50 = 14.5 µg/mL)[8][9]. Further assays (e.g., ABTS, FRAP) are recommended for a complete profile.
Antimicrobial Broth MicrodilutionMIC (µg/mL)Contradictory. Reports of inactivity exist[2], but structural analogues are active[3][11]. Broader screening against diverse pathogens is warranted.
Enzyme Inhibition Specific Enzyme AssaysIC50 (µM)Hypothesized. Based on activity of syringic acid (proteasome) and other phenolics (COX)[12][13]. Requires exploratory screening against relevant enzyme targets.

Future Directions: Should the primary in-vitro screenings yield potent activity (e.g., low IC50 or MIC values), the logical next steps would involve:

  • Cell-Based Assays: Transition from chemical assays to more biologically relevant cell-based models to assess cytotoxicity and efficacy in a cellular context (e.g., cellular antioxidant assays, infection models).

  • Mechanism of Action Studies: Investigate the specific molecular mechanisms, such as identifying the specific enzyme being inhibited or the pathway being modulated.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test related analogues to understand the contribution of each functional group (hydroxyl, methoxy, bromine) to the observed biological activity.

Conclusion

This compound stands at an interesting crossroads in phytochemical research. While hampered by initial reports of inactivity in limited screens, its structural features and a confirmed report of antioxidant activity provide a compelling, scientifically-sound basis for a comprehensive re-evaluation. Its relationship to potent bioactive molecules like syringic and vanillic acid cannot be overlooked. By employing the systematic, validated methodologies outlined in this guide, researchers can definitively characterize its biological activity profile and determine its true potential as a lead compound for the development of new therapeutic agents.

References

A Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic Acid: A Versatile Building Block in Synthetic and Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic compound that serves as a strategic building block for advanced organic synthesis. Its unique substitution pattern—featuring a carboxylic acid, a phenolic hydroxyl, a methoxy group, and a bromine atom—provides multiple, orthogonally reactive sites for molecular elaboration. This guide provides an in-depth analysis of its properties, a robust synthesis protocol, and a detailed exploration of its reactivity. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, medicinal chemists, and drug development professionals aiming to leverage this scaffold in the creation of novel complex molecules, pharmaceutical intermediates, and agrochemicals.[1]

Physicochemical Properties and Characterization

The precise arrangement of functional groups on the benzene ring dictates the molecule's physical properties and chemical behavior. Understanding these characteristics is fundamental for its effective use in synthesis, including predicting solubility, reactivity, and appropriate analytical methods for characterization.

Table 1: Physicochemical Properties of this compound

Property Value Source
IUPAC Name This compound PubChem[2]
CAS Number 52783-66-1 ChemicalBook[3]
Molecular Formula C₈H₇BrO₄ PubChem[2]
Molecular Weight 247.04 g/mol PubChem[2]
Appearance White to off-white solid (predicted) N/A
Hydrogen Bond Donor Count 2 PubChem[2]
Hydrogen Bond Acceptor Count 4 PubChem[2]

| XLogP3 | 1.8 | PubChem[2] |

Note: Experimental data for some properties are limited; values from computed sources are indicated.

Spectroscopic Characterization: For structural validation, the following spectroscopic signatures are expected:

  • ¹H NMR: Distinct singlets for the two aromatic protons, a singlet for the methoxy group protons, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts will be influenced by the electronic effects of the substituents.

  • ¹³C NMR: Eight distinct carbon signals, including the carboxyl carbon, and signals for the substituted aromatic carbons, with chemical shifts dictated by the attached functional groups.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid and phenol, a C=O stretch for the carbonyl group, and C-O and C-Br stretches.

  • Mass Spectrometry: A molecular ion peak corresponding to the exact mass (245.95277 Da) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).[2]

Synthesis Strategy: Regioselective Bromination

The synthesis of this compound is most effectively achieved through electrophilic aromatic substitution on a suitable precursor. The choice of starting material and reaction conditions is critical to ensure the desired regioselectivity.

Causality of Synthetic Design: The proposed synthesis starts from 3-hydroxy-4-methoxybenzoic acid (isovanillic acid) . This precursor is selected because the existing substituents electronically direct the incoming electrophile (bromine) to the desired position. The hydroxyl and methoxy groups are strong ortho-, para-directing activators.

  • The C5 position is para to the methoxy group and ortho to the hydroxyl group.

  • The C2 position is ortho to the methoxy group.

  • The C6 position is ortho to the carboxyl group (deactivating) and meta to the others.

The C5 position is the most sterically accessible and electronically activated site, making it the preferred location for bromination, leading to the target molecule with high regioselectivity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-hydroxy-4-methoxybenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (solvent)

  • Glacial Acetic Acid (co-solvent/catalyst)

  • Ice-cold water

  • Sodium thiosulfate solution (10%)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxy-4-methoxybenzoic acid (1.0 eq) in a mixture of acetonitrile and a small amount of glacial acetic acid.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Slowly add N-Bromosuccinimide (1.1 eq) to the solution in portions at room temperature while stirring. The use of NBS is preferable to liquid bromine for milder conditions and easier handling.

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.

  • If any orange color persists (indicating excess bromine), quench by adding 10% sodium thiosulfate solution until the color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • For purification, the crude product can be recrystallized from an ethanol/water mixture to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow start 3-hydroxy-4-methoxybenzoic acid reagents N-Bromosuccinimide (NBS) Acetonitrile / Acetic Acid Room Temperature, 4-6h start->reagents product This compound reagents->product Electrophilic Bromination workup 1. Quench in Ice Water 2. Vacuum Filtration 3. Recrystallization product->workup

Caption: Synthetic workflow for this compound.

Reactivity and Applications as a Synthetic Building Block

The true utility of this compound lies in the differential reactivity of its functional groups, allowing for sequential and controlled modifications.

Reactivity Map

ReactivityMap center 3-Bromo-5-hydroxy- 4-methoxybenzoic acid ester Ester Derivative center->ester R'OH, H⁺ (cat.) (Esterification) amide Amide Derivative center->amide 1. SOCl₂ 2. R'₂NH (Amidation) suzuki Biaryl Compound center->suzuki Ar-B(OH)₂ Pd Catalyst, Base (Suzuki Coupling) ether Ether Derivative center->ether R'-X, Base (O-Alkylation)

Caption: Key reaction pathways for this compound.

Reactions at the Bromine Atom: Cross-Coupling

The bromine atom is a key handle for constructing complex molecular architectures via metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is particularly powerful for creating C-C bonds to form biaryl systems, which are prevalent motifs in many biologically active compounds.[4]

Protocol: Suzuki-Miyaura Coupling

  • To a microwave vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like potassium carbonate (2.0 eq).

  • Add a solvent system, typically a mixture of dioxane and water.

  • Seal the vessel and heat in a microwave reactor to 100-120 °C for 20-40 minutes.

  • After cooling, dilute the mixture with ethyl acetate and water.

  • Acidify the aqueous layer with 1 M HCl to protonate the carboxylic acid.

  • Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to obtain the biaryl product.

Reactions at the Carboxylic Acid: Amidation

The carboxylic acid can be readily converted into esters, amides, and other derivatives to modulate physicochemical properties like solubility and cell permeability.[4]

Protocol: Amide Formation

  • In a flask under an inert atmosphere, suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add oxalyl chloride or thionyl chloride (1.5 eq) dropwise at 0 °C, along with a catalytic amount of DMF.

  • Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases, indicating the formation of the acyl chloride.

  • Remove the solvent and excess reagent under reduced pressure.

  • Dissolve the crude acyl chloride in fresh anhydrous DCM and cool to 0 °C.

  • Slowly add a solution of the desired amine (2.2 eq) and stir for 2-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide product, which can be further purified by chromatography or recrystallization.

Reactions at the Phenolic Hydroxyl Group: O-Alkylation

The phenolic hydroxyl group provides a site for introducing alkyl or aryl groups via reactions like the Williamson ether synthesis, which can be crucial for blocking a metabolic site or altering receptor-binding interactions.

Protocol: Williamson Ether Synthesis

  • Dissolve this compound (1.0 eq) in a polar aprotic solvent like DMF or acetone.

  • Add a base such as potassium carbonate (2.0 eq) and stir for 20 minutes to form the phenoxide.

  • Add the desired alkyl halide (e.g., benzyl bromide) (1.1 eq) and heat the mixture to 60-80 °C for 4-8 hours.

  • Monitor by TLC. Upon completion, cool the mixture and pour it into water.

  • Extract the product with ethyl acetate. Wash, dry, and concentrate the organic phase.

  • Purify by column chromatography to isolate the ether derivative.

Significance in Medicinal Chemistry and Drug Discovery

Halogenated and poly-functionalized benzoic acids are privileged scaffolds in medicinal chemistry. The specific substitution pattern of this compound makes it an attractive starting point for developing novel therapeutic agents.

  • Thyroid Hormone Receptor Antagonists: Derivatives of closely related 3,5-dibromo-4-methoxybenzoic acid have been investigated as thyroid hormone receptor antagonists, which have potential in treating conditions like hyperthyroidism.[5] The core structure mimics the natural hormone while allowing for modifications that confer antagonistic properties.

  • Anticancer and Antimicrobial Agents: The ability to generate diverse libraries of compounds through the reaction handles described above allows for extensive Structure-Activity Relationship (SAR) studies. Similar brominated phenolic compounds have been explored for their potential as anticancer and antioxidant agents.[1][5]

  • Agrochemicals: The structural motifs are also relevant in agricultural chemistry, where this building block can be used to synthesize novel herbicides and pesticides.[1]

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation. Its well-defined reactivity allows chemists to strategically build molecular complexity, making it an invaluable tool in the quest for new pharmaceuticals, agrochemicals, and functional materials. The synthetic protocols and reactivity map provided in this guide serve as a foundational resource for scientists looking to unlock the full potential of this powerful building block.

References

discovery and isolation of "3-Bromo-5-hydroxy-4-methoxybenzoic acid"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic Acid: Discovery, Isolation, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound belonging to the family of bromophenols, a diverse group of secondary metabolites found predominantly in marine environments.[1] Its structure, featuring a benzoic acid core with bromo, hydroxyl, and methoxy substituents, makes it a molecule of significant interest for natural product chemistry, synthetic organic chemistry, and potentially, pharmacology. The unique combination of these functional groups imparts specific electronic and steric properties, offering a versatile scaffold for further chemical modification and a potential pharmacophore for biological activity.

This technical guide provides a comprehensive overview of the discovery, isolation from natural sources, plausible synthetic pathways, and detailed structural characterization of this compound. The methodologies are presented with an emphasis on the underlying scientific principles, providing researchers with the foundational knowledge to work with this compound.

Discovery and Natural Occurrence

The first documented isolation of this compound was from the marine red alga Rhodomela confervoides.[1][2][3] This alga is a rich source of a wide array of brominated phenolic compounds, which are believed to play a role in the organism's chemical defense mechanisms. The discovery was the result of systematic phytochemical investigations into marine flora, which are recognized as a prolific source of novel bioactive molecules.

The identification of this compound in Rhodomela confervoides was reported by Zhao, J., et al. in a 2004 publication in the Journal of Natural Products.[1] Their work involved the comprehensive extraction and chromatographic separation of metabolites from the alga, leading to the characterization of several new and known bromophenols, including the title compound.

Table 1: Natural Source of this compound

Marine OrganismPhylumLocation of Collection
Rhodomela confervoidesRhodophyta (Red Algae)Coast of Qingdao, China

Isolation from Natural Sources

The isolation of this compound from its natural source, Rhodomela confervoides, is a multi-step process involving extraction and chromatography. The general workflow is designed to separate the compound of interest from a complex mixture of other metabolites based on its physicochemical properties.

General Isolation Workflow

The process begins with the collection and preparation of the algal biomass, followed by solvent extraction to isolate the small molecule constituents. The crude extract is then subjected to a series of chromatographic separations to purify the target compound.

G cluster_collection Sample Preparation cluster_extraction Extraction cluster_purification Purification Collection Collection of Rhodomela confervoides biomass Drying Drying and grinding of algal material Collection->Drying Extraction Maceration with Aqueous Methanol Drying->Extraction Filtration Filtration and Concentration (in vacuo) Extraction->Filtration Crude_Extract Crude Methanolic Extract Filtration->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Fractionation Elution with Solvent Gradient (e.g., Chloroform/Methanol) Column_Chromatography->Fractionation HPLC Preparative HPLC (Reversed-Phase) Fractionation->HPLC Pure_Compound Pure 3-Bromo-5-hydroxy- 4-methoxybenzoic acid HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound.

Detailed Experimental Protocol (Generalized)
  • Extraction:

    • Air-dried and powdered Rhodomela confervoides is exhaustively extracted with an aqueous methanol solution (e.g., 80% MeOH) at room temperature.

    • The combined extracts are filtered and concentrated under reduced pressure to yield a crude methanolic extract. The use of methanol, a polar solvent, is effective for extracting a broad range of phenolic compounds.

  • Solvent Partitioning (Optional but Recommended):

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This step separates compounds based on their polarity, with bromophenols typically concentrating in the chloroform and ethyl acetate fractions.

  • Column Chromatography:

    • The bioactive fraction (e.g., chloroform or ethyl acetate) is subjected to silica gel column chromatography.

    • The column is eluted with a solvent gradient, typically starting with a non-polar solvent like hexane or chloroform and gradually increasing the polarity by adding methanol or ethyl acetate.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the target compound.

  • High-Performance Liquid Chromatography (HPLC):

    • Fractions enriched with the target compound are further purified by preparative reversed-phase HPLC (RP-HPLC).

    • A C18 column is commonly used with a mobile phase consisting of a gradient of methanol or acetonitrile in water, often with a small amount of acid (e.g., 0.1% trifluoroacetic acid) to improve peak shape.

    • The peak corresponding to this compound is collected, and the solvent is removed to yield the pure compound.

Chemical Synthesis

While this compound is a natural product, laboratory synthesis is essential for obtaining larger quantities for research and for creating structural analogs. A direct synthesis for this specific molecule is not widely published; however, a plausible and efficient route can be designed based on established organic chemistry principles, likely starting from a readily available precursor like vanillin (4-hydroxy-3-methoxybenzaldehyde).

Proposed Synthetic Pathway

The proposed synthesis involves two key steps: electrophilic bromination of the aromatic ring followed by oxidation of the aldehyde to a carboxylic acid.

G Vanillin Vanillin (4-hydroxy-3-methoxybenzaldehyde) Bromovanillin 3-Bromo-5-hydroxy-4-methoxybenzaldehyde Vanillin->Bromovanillin Step 1: Bromination Br₂, Acetic Acid Target_Acid This compound Bromovanillin->Target_Acid Step 2: Oxidation (e.g., NaClO₂, NaH₂PO₄)

Caption: Proposed synthetic route to this compound from vanillin.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Bromo-4-hydroxy-5-methoxybenzaldehyde

This procedure is adapted from the known bromination of vanillin.[4]

  • Dissolution: Dissolve vanillin (1.0 eq) in glacial acetic acid in a round-bottom flask.

  • Bromination: While stirring at room temperature, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise. The hydroxyl and methoxy groups are activating and ortho-, para-directing. The position para to the hydroxyl group is already substituted, and the position ortho to the hydroxyl and meta to the aldehyde is sterically unhindered and electronically activated, making it the preferred site of bromination.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically a few hours).

  • Work-up: Pour the reaction mixture into cold water to precipitate the product.

  • Purification: Collect the solid by vacuum filtration, wash with cold water to remove acetic acid and residual bromine, and dry under vacuum to yield 3-Bromo-4-hydroxy-5-methoxybenzaldehyde.

Step 2: Oxidation to this compound

This step utilizes a selective oxidation method, such as the Pinnick oxidation, which is effective for converting aldehydes to carboxylic acids without affecting other sensitive functional groups.

  • Reaction Setup: In a suitable flask, dissolve the aldehyde from Step 1 (1.0 eq) in a mixture of tert-butanol and water.

  • Reagent Addition: Add 2-methyl-2-butene (a chlorine scavenger) followed by a solution of sodium chlorite (NaClO₂, 1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, 1.5 eq) in water. The addition should be done at or below room temperature.

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quenching and Extraction: Quench the reaction with a solution of sodium sulfite. Acidify the aqueous layer with HCl (e.g., 1M) to a pH of ~2-3 to protonate the carboxylic acid. Extract the product into an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) to yield pure this compound.

Structural Elucidation and Characterization

The definitive identification of this compound relies on a combination of spectroscopic techniques that together provide a complete picture of its molecular structure.

Table 2: Physicochemical and Spectroscopic Data

PropertyValueReference
Molecular Formula C₈H₇BrO₄[2]
Molecular Weight 247.04 g/mol [2]
IUPAC Name This compound[2]
CAS Number 52783-66-1[2]
Appearance Solid (predicted)
¹H NMR Expected signals for aromatic protons, methoxy protons, hydroxyl proton, and carboxylic acid proton.[5]
¹³C NMR Expected signals for aromatic carbons, methoxy carbon, and carboxyl carbon.[1]
FT-IR (cm⁻¹) Characteristic absorptions for O-H (hydroxyl and carboxylic acid), C=O (carbonyl), C-O (ether and carboxyl), and C-Br bonds.[5]
Mass Spectrometry Molecular ion peak (M⁺) and isotopic pattern characteristic of a single bromine atom.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the benzene ring. These would likely appear as doublets with a small meta-coupling constant. A singlet in the range of 3.8-4.0 ppm would correspond to the three protons of the methoxy group. The acidic protons of the hydroxyl and carboxylic acid groups would appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum would provide evidence for all eight carbon atoms in unique chemical environments. This includes the carboxyl carbon (~170 ppm), the carbons of the aromatic ring (some attached to oxygen, one to bromine), and the methoxy carbon (~55-60 ppm).[1]

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and elemental composition. For this compound, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M+2).

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key expected absorptions include:

  • A broad band from ~2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid.

  • A sharp band around 3500-3600 cm⁻¹ for the phenolic O-H stretch.

  • A strong C=O stretch for the carboxylic acid carbonyl group around 1700 cm⁻¹.

  • C-O stretching vibrations for the ether and carboxylic acid groups in the 1200-1300 cm⁻¹ region.

  • A C-Br stretch at lower wavenumbers (typically below 800 cm⁻¹).

Potential Applications and Biological Activity

While extensive biological studies on this compound itself are limited, the structural class of bromophenols isolated from marine algae is known for a range of interesting biological activities.

  • Antioxidant Activity: Many phenolic compounds, including bromophenols from Rhodomela confervoides, are potent antioxidants and free radical scavengers.[6] The hydroxyl group on the aromatic ring is key to this activity, as it can donate a hydrogen atom to neutralize free radicals.

  • Antimicrobial and Cytotoxic Effects: Brominated phenols and related compounds have demonstrated significant antibacterial and antifungal properties.[7] Furthermore, some bromophenols isolated from Rhodomela confervoides have shown selective cytotoxic activities against various cancer cell lines, suggesting potential for anticancer drug discovery.[8]

  • Enzyme Inhibition: The benzoic acid scaffold is present in many enzyme inhibitors. The specific substitution pattern of this molecule could allow it to fit into the active sites of various enzymes, potentially modulating their activity.

The presence of a bromine atom can enhance lipophilicity, potentially improving membrane permeability, and can also provide a site for metabolic transformations or covalent interactions with biological targets. Further research is warranted to fully explore the therapeutic potential of this marine natural product.

References

Methodological & Application

synthesis of "3-Bromo-5-hydroxy-4-methoxybenzoic acid" from vanillin derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Strategic Synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid from Vanillin Derivatives

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the multi-step synthesis of this compound, a valuable building block in medicinal chemistry and a known natural product. The synthesis of this specific constitutional isomer presents a significant challenge, as direct bromination and oxidation of vanillin yields the isomeric 5-Bromo-4-hydroxy-3-methoxybenzoic acid. Our protocol circumvents this regiochemical issue by employing veratraldehyde (3,4-dimethoxybenzaldehyde), a readily accessible derivative of vanillin, as the starting material. The pathway involves three key transformations: (1) regioselective bromination of veratraldehyde, (2) selective demethylation of the resulting 5-bromoveratraldehyde, and (3) oxidation of the aldehyde to the final carboxylic acid. This application note provides in-depth procedural details, explains the chemical principles and rationale behind each step, and includes comprehensive characterization data, offering a robust and reproducible method for accessing the target compound.

Introduction: The Regiochemical Challenge

Vanillin (4-hydroxy-3-methoxybenzaldehyde) is an abundant and cost-effective starting material derived from lignin.[1] Its functional groups and aromatic scaffold make it an attractive precursor for the synthesis of more complex molecules. However, the synthesis of specifically substituted derivatives requires careful strategic planning due to the powerful directing effects of its substituents.

The target molecule, This compound , is a constitutional isomer of the product obtained from the direct bromination and oxidation of vanillin. Electrophilic bromination of vanillin overwhelmingly yields 5-bromovanillin because the hydroxyl and methoxy groups strongly direct the incoming electrophile to the C-5 position.[2]

To achieve the desired 3-bromo-5-hydroxy substitution pattern, a more nuanced strategy is required. This protocol utilizes veratraldehyde (3,4-dimethoxybenzaldehyde), which can be easily prepared from vanillin by methylation, as a strategic starting point. This approach allows for controlled bromination followed by a selective demethylation to install the hydroxyl group at the desired C-5 position.

Overall Synthetic Scheme

The synthesis is a three-step process starting from veratraldehyde. The complete transformation is outlined below.

G Veratraldehyde Veratraldehyde (3,4-Dimethoxybenzaldehyde) Intermediate1 5-Bromoveratraldehyde (3-Bromo-4,5-dimethoxybenzaldehyde) Veratraldehyde->Intermediate1 Step 1: Bromination (Br₂, Acetic Acid) Intermediate2 3-Bromo-5-hydroxy-4- methoxybenzaldehyde Intermediate1->Intermediate2 Step 2: Selective Demethylation (e.g., Methionine/H₂SO₄) FinalProduct 3-Bromo-5-hydroxy-4- methoxybenzoic Acid Intermediate2->FinalProduct Step 3: Oxidation (e.g., NBS, KMnO₄)

Caption: Overall synthetic route from veratraldehyde to the target acid.

Experimental Protocols

Part 1: Synthesis of 5-Bromoveratraldehyde (Intermediate 1)

Principle and Rationale: This step involves the electrophilic aromatic substitution of veratraldehyde. The two methoxy groups are strong activating, ortho-, para-directors. The C-5 position is para to the C-4 methoxy group and ortho to the C-3 methoxy group, making it the most electronically enriched and sterically accessible site for bromination. Using elemental bromine in a solvent like acetic acid provides a reliable method for this transformation.[3][4]

Materials:

  • Veratraldehyde (3,4-dimethoxybenzaldehyde)

  • Glacial Acetic Acid

  • Bromine (Br₂)

  • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

  • Ice-cold water

  • Ethanol

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve veratraldehyde (1.0 eq) in glacial acetic acid.

  • Cool the flask in an ice bath to 0-5 °C.

  • From the dropping funnel, add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 30-60 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring. A precipitate will form.

  • Quench any excess bromine by adding 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from ethanol/water to yield pure 5-bromoveratraldehyde as a white or off-white solid.

ParameterValue
Starting Material Veratraldehyde
Key Reagents Bromine, Acetic Acid
Typical Yield 85-95%
Melting Point ~65-67 °C
Part 2: Selective Demethylation to 3-Bromo-5-hydroxy-4-methoxybenzaldehyde (Intermediate 2)

Principle and Rationale: Selective cleavage of one of two methoxy ethers is a significant challenge. Standard demethylation agents like BBr₃ or HBr can be indiscriminate.[5][6] However, specific conditions can favor the cleavage of a sterically hindered or electronically differentiated ether. A specialized method using methionine in concentrated sulfuric acid has been shown to selectively hydrolyze the methoxy group at the 5-position in similar substrates.[7] This selectivity may arise from the formation of a hydrogen-bonded complex that directs the reaction to the methoxy group ortho to the bromine atom.

Materials:

  • 5-Bromoveratraldehyde (Intermediate 1)

  • L-Methionine

  • Concentrated Sulfuric Acid (98%)

  • Ice-cold water

  • Ethyl acetate

Protocol:

  • To a stirred solution of concentrated sulfuric acid, carefully add L-methionine (1.0 - 1.2 eq) while maintaining the temperature below 20 °C with an ice bath.

  • Once the methionine has dissolved, add 5-bromoveratraldehyde (1.0 eq) portion-wise, ensuring the temperature does not rise excessively.

  • Stir the reaction mixture at room temperature for 12-24 hours. The mixture will darken in color.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Extract the aqueous mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield pure 3-Bromo-5-hydroxy-4-methoxybenzaldehyde.

Part 3: Oxidation to this compound (Final Product)

Principle and Rationale: The final step is the oxidation of the aldehyde functional group to a carboxylic acid. While strong oxidants like potassium permanganate can be used, milder reagents are often preferred to avoid side reactions with the electron-rich aromatic ring. N-Bromosuccinimide (NBS) in an aqueous medium has been shown to be an effective and selective oxidant for converting vanillin to vanillic acid and can be adapted for this substrate.[8] The reaction proceeds via the formation of a reactive bromine species that oxidizes the aldehyde.

Materials:

  • 3-Bromo-5-hydroxy-4-methoxybenzaldehyde (Intermediate 2)

  • N-Bromosuccinimide (NBS)

  • Aqueous solvent system (e.g., acetonitrile/water or acetone/water)

  • Hydrochloric Acid (HCl) for acidification

Protocol:

  • Dissolve the starting aldehyde (1.0 eq) in a suitable aqueous solvent system in a round-bottom flask.

  • Add NBS (1.1 - 1.3 eq) to the solution in portions.

  • Stir the mixture at room temperature or with gentle heating (40-50 °C) for 4-8 hours.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.

  • Acidify the remaining aqueous solution with dilute HCl to a pH of 2-3 to precipitate the carboxylic acid product.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., methanol/water) to obtain pure this compound.

Overall Workflow and Characterization

The entire process from starting material to purified product, including quality control, is depicted below.

G cluster_0 Synthesis cluster_1 Analysis & QC Start Veratraldehyde Reaction1 Step 1: Bromination Start->Reaction1 Workup1 Work-up & Purification Reaction1->Workup1 Reaction2 Step 2: Demethylation Workup1->Reaction2 Workup2 Work-up & Purification Reaction2->Workup2 Reaction3 Step 3: Oxidation Workup2->Reaction3 Workup3 Work-up & Purification Reaction3->Workup3 Product Final Product Workup3->Product NMR NMR (¹H, ¹³C) Product->NMR MS Mass Spec. Product->MS MP Melting Point Product->MP

Caption: Comprehensive workflow from synthesis to final product quality control.

Physicochemical and Spectroscopic Data: The identity and purity of the final product, this compound, must be confirmed through analytical methods.

PropertyValueSource
Molecular Formula C₈H₇BrO₄[9][10]
Molecular Weight 247.04 g/mol [9][10]
CAS Number 52783-66-1[10]
Appearance White to off-white solid
¹H NMR Spectrum Data available[11]
¹³C NMR Spectrum Data available[11]
Mass Spectrum Data available[11]

Conclusion

This application note details a robust and logical synthetic route to this compound, a compound not directly accessible from the parent vanillin molecule through simple transformations. By starting with the vanillin derivative veratraldehyde, this three-step protocol effectively navigates the challenges of regioselectivity in both bromination and demethylation. The provided step-by-step procedures and explanations for the underlying chemical principles offer researchers a reliable method to synthesize this valuable chemical intermediate for applications in drug discovery and materials science.

References

Topic: Strategic Bromination of 4-Hydroxy-3-methoxybenzoic Acid (Vanillic Acid): Protocols and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Introduction

4-Hydroxy-3-methoxybenzoic acid, commonly known as vanillic acid, is a phenolic acid derived from vanillin. It serves as a versatile and economically significant building block in the synthesis of pharmaceuticals, polymers, and fine chemicals. The introduction of a bromine atom onto the aromatic ring of vanillic acid via electrophilic aromatic substitution (EAS) yields brominated derivatives, most notably 5-bromo-4-hydroxy-3-methoxybenzoic acid (5-bromovanillic acid). This transformation is critical as the bromo-substituent provides a reactive handle for further functionalization, such as in cross-coupling reactions, thereby enabling the construction of more complex molecular architectures.

This guide provides a comprehensive overview of the principles and detailed protocols for the regioselective bromination of vanillic acid. We will delve into the underlying reaction mechanisms, present multiple field-proven experimental procedures, and offer insights into reaction monitoring, product characterization, and troubleshooting.

Pillar 1: Mechanistic Rationale and Regioselectivity

The success of any synthetic protocol hinges on a firm understanding of the reaction mechanism. The bromination of vanillic acid is a classic example of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the electronic effects of the substituents already present on the benzene ring.

The vanillic acid scaffold contains three substituents:

  • Hydroxyl (-OH): A strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance.

  • Methoxy (-OCH₃): Another strongly activating, ortho, para-directing group.

  • Carboxylic Acid (-COOH): A deactivating, meta-directing group that withdraws electron density from the ring.

The powerful activating effects of the hydroxyl and methoxy groups overwhelmingly control the position of electrophilic attack. The electrophile (Br⁺ or a polarized bromine species) will preferentially attack the positions that are ortho or para to these groups. As the para position to the hydroxyl group is occupied by the carboxylic acid, the available activated positions are C-2, C-5, and C-6.

  • Position C-2: ortho to -OCH₃, meta to -OH.

  • Position C-5: ortho to -OH, meta to -OCH₃.

  • Position C-6: ortho to -OCH₃, para to -OH (but sterically hindered by the adjacent -COOH group).

The C-5 position is the most electronically enriched and sterically accessible site, making 5-bromovanillic acid the major product of monosubstitution.

Caption: Regioselectivity in the bromination of vanillic acid.

Pillar 2: Experimental Protocols and Self-Validating Systems

Trustworthy protocols are self-validating, meaning they are robust and reproducible. Below are two distinct, reliable methods for the bromination of vanillic acid. The choice of method may depend on available resources, safety considerations, and scale.

Protocol 1: Bromination with Elemental Bromine in Methanol

This classic method offers a straightforward approach but requires careful handling of elemental bromine, which is highly corrosive and toxic.[1]

Materials and Reagents

Reagent/MaterialQuantityNotes
4-Hydroxy-3-methoxybenzoic acid5.0 g (29.7 mmol)Starting material
Methanol (anhydrous)35 mLSolvent
Bromine (Br₂)1.6 mL (31.2 mmol)Brominating agent (1.05 eq)
Sodium thiosulfate solution (10%)~20-30 mLTo quench excess bromine
Deionized water~200 mLFor precipitation and washing
Magnetic stirrer and stir bar1
100 mL Round-bottom flask1Reaction vessel
Dropping funnel1For controlled addition of bromine
Ice bath1For temperature control
Buchner funnel and filter paper1For product isolation

Step-by-Step Methodology

  • Dissolution: In a 100 mL round-bottom flask, dissolve 5.0 g of vanillic acid in 35 mL of methanol. Place the flask in an ice bath and begin stirring.

  • Bromine Addition: In a fume hood, carefully measure 1.6 mL of bromine and add it to the dropping funnel. Add the bromine dropwise to the stirred, cooled vanillic acid solution over a period of 15-20 minutes. Maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).

  • Precipitation: Pour the reaction mixture slowly into a beaker containing ~150 mL of cold deionized water while stirring. A pale-yellow or off-white precipitate should form.

  • Quenching: If the solution retains an orange/yellow color from excess bromine, add 10% sodium thiosulfate solution dropwise until the color disappears.[2][3]

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with two portions of cold deionized water (2x 25 mL).

  • Drying & Purification: Allow the product to air-dry or dry in a vacuum oven at a low temperature (~50 °C). The crude product can be further purified by recrystallization from an ethanol/water mixture to yield pure 5-bromovanillic acid.

Protocol 2: Safer In Situ Generation of Bromine

This method avoids the direct handling of liquid bromine by generating it in situ from potassium bromate and hydrobromic acid.[2][3][4] It is considered a greener and safer alternative suitable for many laboratory settings.

Materials and Reagents

Reagent/MaterialQuantityNotes
4-Hydroxy-3-methoxybenzoic acid0.50 g (2.97 mmol)Starting material
Glacial Acetic Acid5.0 mLSolvent
Potassium Bromate (KBrO₃)0.20 g (1.20 mmol)Oxidant for bromine generation
Hydrobromic Acid (HBr, 48%)1.0 mLSource of bromide
Sodium thiosulfate solutionA few dropsTo quench excess bromine
Ice-cold deionized water~60 mLFor precipitation and washing
Magnetic stirrer and stir bar1
125 mL Erlenmeyer flask1Reaction vessel

Step-by-Step Methodology

  • Setup: In a 125 mL Erlenmeyer flask, combine 0.50 g of vanillic acid, 0.20 g of potassium bromate, and 5.0 mL of glacial acetic acid. Begin stirring the mixture.

  • Bromine Generation: In a fume hood, carefully add 1.0 mL of 48% HBr dropwise to the stirring mixture. The solution will turn a dark orange/brown color as bromine is formed.[3] The reaction is: 5 HBr + KBrO₃ → 3 Br₂ + 3 H₂O + KBr.

  • Reaction: Continue to stir the reaction at room temperature for 45-60 minutes. The disappearance of the starting material can be monitored by TLC.

  • Isolation: Pour the reaction mixture into a separate flask containing 50 mL of ice-cold water. Stir for an additional 10 minutes to ensure complete precipitation of the product.

  • Quenching: Add a few drops of sodium thiosulfate solution to destroy any residual bromine, indicated by the disappearance of the orange color.[2]

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold water.

  • Drying & Purification: Dry the product. For higher purity, recrystallize the crude solid from a 50% ethanol/water mixture.[2]

Comparative Overview of Protocols

ParameterProtocol 1: Elemental BromineProtocol 2: In Situ Generation
Brominating Agent Liquid Br₂KBrO₃ + HBr
Solvent MethanolGlacial Acetic Acid
Safety High risk (corrosive, toxic Br₂)Lower risk (avoids handling liquid Br₂)
Convenience Simpler reagent listSlightly more complex setup
Typical Yield 75-90%80-95%
Key Advantage Classic, well-establishedEnhanced safety

Pillar 3: Product Characterization & Workflow Visualization

Validation of the final product is essential. The primary product, 5-bromovanillic acid, can be unambiguously identified using standard analytical techniques.

  • Melting Point: The literature melting point for 5-bromovanillic acid is approximately 213-215 °C. A sharp melting point in this range indicates high purity.

  • ¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum of vanillic acid shows three aromatic protons. The product, 5-bromovanillic acid, will show only two aromatic protons, typically as singlets or narrow doublets, confirming the substitution.

  • Mass Spectrometry: The mass spectrum will display a characteristic isotopic pattern for a monobrominated compound, with two major peaks of nearly equal intensity (M and M+2) corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

G cluster_workflow General Experimental Workflow start Reaction Setup (Vanillic Acid + Solvent) add_br Controlled Addition of Brominating Agent start->add_br react Stir at Controlled Temperature (TLC Monitoring) add_br->react precipitate Precipitation (Add to Water) react->precipitate quench Quench Excess Bromine (Sodium Thiosulfate) precipitate->quench isolate Isolation via Vacuum Filtration quench->isolate purify Purification (Recrystallization) isolate->purify characterize Characterization (MP, NMR, MS) purify->characterize end Pure 5-Bromovanillic Acid characterize->end

Caption: A generalized workflow for the synthesis of 5-bromovanillic acid.

Troubleshooting and Field Insights

  • Issue: Over-bromination (Formation of Dibromo Product): This occurs if the reaction conditions are too harsh or if excess brominating agent is used.

    • Solution: Ensure accurate stoichiometry (1.0-1.05 equivalents of bromine). Add the brominating agent slowly and maintain a low reaction temperature, especially during the initial addition phase.

  • Issue: Incomplete Reaction: The starting material persists even after the recommended reaction time.

    • Solution: Verify the purity and reactivity of the brominating agent (NBS, for example, can degrade over time).[5] A slight extension of the reaction time or a marginal increase in temperature may be necessary.

  • Issue: Product is an Oil or Difficult to Crystallize: This often points to impurities.

    • Solution: Ensure the excess bromine is thoroughly quenched before isolation. An acid-base workup can be effective: dissolve the crude mixture in a base (e.g., NaHCO₃ solution), wash with an organic solvent (like ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure carboxylic acid product.

References

Application Notes and Protocols for the Laboratory-Scale Synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, a valuable substituted benzoic acid derivative for research and development in medicinal chemistry and drug discovery. The synthetic strategy is centered on a two-step process commencing with the readily available starting material, isovanillin. The initial step involves the oxidation of isovanillin to isovanillic acid (3-hydroxy-4-methoxybenzoic acid). The subsequent and final step is the regioselective bromination of the synthesized isovanillic acid to yield the target molecule. This application note furnishes a detailed, step-by-step protocol, an analysis of the reaction mechanism and regioselectivity, and the necessary data for the successful synthesis and characterization of this compound.

Introduction and Synthetic Strategy

This compound is a halogenated aromatic carboxylic acid with potential applications as a building block in the synthesis of more complex bioactive molecules. The strategic placement of the bromine atom, hydroxyl, and methoxy groups on the benzene ring offers multiple points for further chemical modification.

The synthesis of this molecule requires careful consideration of the directing effects of the substituents on the aromatic ring during electrophilic aromatic substitution. A direct bromination of the more common isomer, vanillic acid (4-hydroxy-3-methoxybenzoic acid), is not a viable route due to the ortho-para directing nature of the powerful activating hydroxyl group, which would preferentially direct the bromine to the 5-position.

Therefore, the most logical and efficient synthetic pathway commences with isovanillin (3-hydroxy-4-methoxybenzaldehyde). This precursor possesses the desired relative orientation of the hydroxyl and methoxy groups. The synthetic plan is as follows:

  • Oxidation of Isovanillin: The aldehyde functional group of isovanillin is first oxidized to a carboxylic acid to form isovanillic acid (3-hydroxy-4-methoxybenzoic acid). This is a straightforward and high-yielding transformation.[1]

  • Regioselective Bromination: The synthesized isovanillic acid is then subjected to electrophilic bromination. The hydroxyl group at the 3-position is a strong activating group and an ortho-para director. The para position is blocked by the methoxy group. Of the two ortho positions (2 and 5), the 5-position is sterically more accessible and is the favored site for bromination, leading to the desired product, this compound. A study on the regioselective bromination of 3-hydroxy-4-methoxybenzaldehyde confirms this directing effect.[2]

This two-step approach is advantageous due to the availability of the starting material, the high yields of each step, and the predictable regioselectivity of the bromination reaction.

Experimental Protocols

Part A: Synthesis of Isovanillic Acid (3-Hydroxy-4-methoxybenzoic acid)

This protocol details the oxidation of isovanillin to isovanillic acid.

Materials:

  • Isovanillin

  • Sodium hydroxide (NaOH)

  • Potassium hydroxide (KOH)

  • Deionized water

  • Concentrated hydrochloric acid (HCl)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Buchner funnel and filter paper

  • Beakers

Procedure:

  • In a round-bottom flask, prepare a mixture of sodium hydroxide (1.0 g), potassium hydroxide (1.5 g), and deionized water (0.5 mL).

  • Heat the mixture to 160°C with stirring to create a molten base.

  • Carefully add isovanillin (3.0 g, 19.74 mmol) to the molten base.

  • Continue stirring the reaction mixture at 160°C for 20 minutes.

  • Remove the flask from the heat and allow it to cool slightly before adding 100 mL of deionized water.

  • Stir the mixture until the solid dissolves, and then cool to room temperature.

  • Acidify the solution to a pH of 2 by the slow addition of concentrated hydrochloric acid.

  • A precipitate of isovanillic acid will form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with cold deionized water.

  • Dry the product in a desiccator or a vacuum oven at a low temperature. A typical yield for this reaction is approximately 98%.[1]

Part B: Synthesis of this compound

This protocol describes the regioselective bromination of isovanillic acid.

Materials:

  • Isovanillic acid (synthesized in Part A)

  • Glacial acetic acid

  • Bromine

  • 10% Sodium thiosulfate solution

  • Round-bottom flask with reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Beakers

  • Ethanol (for recrystallization)

Quantitative Data:

ReagentMolar Mass ( g/mol )AmountMolesEquivalents
Isovanillic acid168.152.0 g0.01191.0
Bromine159.810.61 mL (1.9 g)0.01191.0
Glacial Acetic Acid60.0520 mL--

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, dissolve isovanillic acid (2.0 g, 0.0119 mol) in glacial acetic acid (20 mL).

  • In the dropping funnel, prepare a solution of bromine (0.61 mL, 0.0119 mol) in glacial acetic acid (5 mL).

  • Slowly add the bromine solution dropwise to the stirred solution of isovanillic acid at room temperature.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

  • Pour the reaction mixture into a beaker containing crushed ice (approximately 50 g).

  • If the solution has a persistent orange color due to excess bromine, add a 10% sodium thiosulfate solution dropwise until the color disappears.

  • A precipitate of the crude product will form.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a minimal amount of hot ethanol.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Regioselective Bromination Isovanillin Isovanillin (3-hydroxy-4-methoxybenzaldehyde) Oxidation NaOH, KOH, H2O 160°C Isovanillin->Oxidation IsovanillicAcid Isovanillic Acid (3-hydroxy-4-methoxybenzoic acid) Oxidation->IsovanillicAcid Bromination Br2, Glacial Acetic Acid Room Temperature IsovanillicAcid->Bromination FinalProduct This compound Bromination->FinalProduct

Caption: Synthetic workflow for this compound.

Safety and Handling Precautions

  • Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: is corrosive and can cause severe burns. Handle in a fume hood and wear appropriate PPE.

  • Sodium Hydroxide and Potassium Hydroxide: are corrosive and can cause severe burns. Handle with care and wear appropriate PPE.

  • Concentrated Hydrochloric Acid: is highly corrosive and toxic. Handle in a fume hood and wear appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Characterization

The final product should be characterized to confirm its identity and purity. Recommended analytical techniques include:

  • Melting Point: To assess the purity of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the position of the bromine atom.

  • Infrared (IR) Spectroscopy: To identify the functional groups present (hydroxyl, carboxylic acid, methoxy).

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

References

Application Note & Protocol: High-Purity Isolation of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid via Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust protocol for the purification of 3-Bromo-5-hydroxy-4-methoxybenzoic acid, a key intermediate in pharmaceutical synthesis and materials science. Leveraging the principles of single-solvent and mixed-solvent recrystallization, this application note provides researchers, scientists, and drug development professionals with a detailed, step-by-step methodology. The protocol is designed to be a self-validating system, with in-depth explanations of the underlying chemical principles that govern each experimental choice, ensuring both high purity and optimal recovery of the target compound.

Introduction: The Rationale for Recrystallization

Recrystallization remains a cornerstone technique for the purification of solid organic compounds.[1][2] Its efficacy is rooted in the differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2][3] For this compound, an aromatic carboxylic acid, this method is particularly well-suited for removing by-products from its synthesis, such as unreacted starting materials or side-reaction products.[4] The fundamental principle is that the desired compound should be highly soluble in a hot solvent and sparingly soluble at colder temperatures, while impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[5][6]

The molecular structure of this compound, featuring a polar carboxylic acid and a phenolic hydroxyl group, alongside a moderately non-polar methoxy group and brominated aromatic ring, suggests that a range of solvents with varying polarities could be effective for its recrystallization. This protocol will explore a systematic approach to solvent selection and the subsequent purification process.

Physicochemical Properties of this compound

A thorough understanding of the compound's properties is crucial for developing an effective purification strategy.

PropertyValueSource
Molecular FormulaC₈H₇BrO₄PubChem[7]
Molecular Weight247.04 g/mol PubChem[7]
AppearanceSolid (predicted)-
Melting PointNot experimentally determined. A related compound, 3,5-Dibromo-4-hydroxybenzoic acid, has a melting point of 269-273 °C.[8]-
pKaNot experimentally determined.-

Due to the lack of specific solubility data, a preliminary solvent screening is a mandatory first step in this protocol.

The Recrystallization Workflow: A Conceptual Overview

The process of recrystallization can be broken down into several key stages, each critical for achieving high purity and yield.

Recrystallization_Workflow A Solvent Selection B Dissolution of Crude Solid (Minimum Hot Solvent) A->B Optimal Solvent System C Hot Filtration (Removal of Insoluble Impurities) B->C If impurities are present D Slow Cooling & Crystallization B->D If no insoluble impurities C->D E Isolation of Crystals (Vacuum Filtration) D->E Crystal Formation F Washing of Crystals E->F Removal of Mother Liquor G Drying of Purified Product F->G Removal of Residual Solvent H Purity & Yield Analysis G->H Final Product

Caption: A generalized workflow for the purification of a solid organic compound by recrystallization.

Materials and Apparatus

Materials:

  • Crude this compound

  • Deionized water

  • Ethanol

  • Methanol

  • Acetone

  • Toluene

  • Hexanes

  • Boiling chips

Apparatus:

  • Erlenmeyer flasks (various sizes)

  • Hot plate with stirring capability

  • Magnetic stir bars

  • Powder funnel

  • Fluted filter paper

  • Büchner funnel and flask

  • Vacuum source

  • Watch glass

  • Spatula

  • Melting point apparatus

  • Analytical balance

Experimental Protocol: A Step-by-Step Guide

Part 1: Solvent Selection

The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point.[5] Given the polarity of the target molecule, a range of solvents should be tested.

Procedure:

  • Place approximately 50 mg of crude this compound into several small test tubes.

  • To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, toluene, or a mixture like ethanol/water).

  • Observe the solubility at room temperature. A suitable solvent will not dissolve the compound at this stage.[9]

  • Gently heat the test tubes that showed poor room temperature solubility in a water bath. Add the solvent dropwise until the solid just dissolves.

  • Allow the clear solutions to cool slowly to room temperature, and then in an ice bath.

  • The best solvent will be one that dissolves the compound when hot and from which a significant amount of crystalline solid precipitates upon cooling.

Rationale for Solvent Choices:

  • Water: Highly polar, may be effective due to the carboxylic acid and hydroxyl groups. Benzoic acid itself has low solubility in cold water and higher solubility in hot water.[2][10]

  • Ethanol/Methanol: Polar protic solvents that are often good choices for polar organic molecules.

  • Acetone: A polar aprotic solvent.

  • Toluene: A non-polar aromatic solvent.

  • Mixed Solvents (e.g., Ethanol/Water): A powerful approach when a single solvent is not ideal.[11] The compound is dissolved in the "good" solvent (e.g., ethanol) at its boiling point, and the "bad" solvent (e.g., water) is added dropwise until the solution becomes turbid, indicating saturation.[11]

Part 2: Recrystallization Procedure (Single Solvent Example - Water)

This protocol assumes water is a suitable solvent based on the screening in Part 1.

  • Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size (the flask should not be more than half full). Add a minimal amount of deionized water and a boiling chip. Heat the mixture to boiling on a hot plate with stirring.[12] Continue adding small portions of hot deionized water until the solid just dissolves.[1][2] An excess of solvent will reduce the final yield.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Caution: Due to the phenolic nature of the compound, activated charcoal should be used with care as it can sometimes form colored complexes with phenols.[5] If used, boil the solution for a few minutes.

  • Hot Filtration: If insoluble impurities or activated charcoal are present, perform a hot gravity filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated powder funnel and a fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.[12] Slow cooling promotes the formation of larger, purer crystals.[11] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of ice-cold solvent (in this case, deionized water) to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the crystals on a watch glass, in a desiccator, or in a vacuum oven at a temperature well below the melting point.

Part 3: Purity Assessment

The purity of the recrystallized product should be assessed to validate the effectiveness of the purification.

  • Melting Point Determination: A pure compound will have a sharp melting point range (typically 1-2 °C). Compare the melting point of the recrystallized product to that of the crude material. A narrower and higher melting point range indicates increased purity.

  • Thin-Layer Chromatography (TLC): Compare the TLC of the crude and recrystallized material. The purified product should ideally show a single spot.

  • Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR): For rigorous purity confirmation, spectroscopic methods can be employed to identify and quantify any remaining impurities.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod at the liquid-air interface. Add a seed crystal of the pure compound.
Oiling out The boiling point of the solvent is higher than the melting point of the solute. The compound is too insoluble in the chosen solvent.Use a lower-boiling solvent. Re-heat the mixture and add more solvent.
Low recovery Too much solvent was used. Premature crystallization during hot filtration. The compound is too soluble in the cold solvent.Use the minimum amount of hot solvent. Ensure the filtration apparatus is pre-heated. Choose a solvent in which the compound is less soluble at low temperatures.
Colored crystals Colored impurities are co-precipitating with the product.Use decolorizing charcoal (with caution for phenols).[5] Repeat the recrystallization.

Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle all chemicals in a well-ventilated fume hood.

  • Be cautious when heating flammable organic solvents. Use a steam bath or a heating mantle with a stirrer, not an open flame.

  • Refer to the Safety Data Sheet (SDS) for this compound and all solvents used.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the purification of this compound by recrystallization. By following the principles of solvent selection, controlled crystallization, and thorough purity analysis, researchers can achieve high-purity material suitable for demanding applications in drug discovery and chemical synthesis. The emphasis on understanding the rationale behind each step empowers the user to adapt and troubleshoot the protocol for optimal results.

References

Application Notes and Protocols: Leveraging 3-Bromo-5-hydroxy-4-methoxybenzoic Acid in the Synthesis of Bioactive Natural Product Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Marine-Derived Building Block

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a halogenated phenolic compound first identified in the marine red alga Rhodomela confervoides.[1] Its unique substitution pattern—a carboxylic acid, a phenolic hydroxyl, a methoxy group, and a bromine atom—renders it a highly versatile and strategically valuable starting material for the synthesis of complex natural products and their analogues. The presence of these distinct functional groups on a single aromatic scaffold allows for a series of selective and orthogonal chemical transformations, making it an attractive chassis for building molecular complexity.

This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its application in constructing core scaffolds found in a variety of bioactive molecules. We will move beyond simple derivatization and delve into a multi-step synthetic sequence that leverages the unique reactivity of each functional group.

Core Structural Features and Synthetic Implications

The power of this compound as a synthetic precursor lies in the differential reactivity of its functional groups:

  • Carboxylic Acid (-COOH): This group is readily converted into esters, amides, or can be reduced to a hydroxymethyl or methyl group. This provides a primary handle for introducing diversity and modulating the pharmacokinetic properties of target molecules.

  • Phenolic Hydroxyl (-OH): The hydroxyl group can be alkylated to form ethers or acylated to form esters. Its acidity and nucleophilicity can be finely tuned, and it can direct further electrophilic aromatic substitution if desired.

  • Bromine Atom (-Br): As a halogen, the bromine atom is an excellent leaving group for a wide array of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This enables the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of complex molecular architectures, particularly biaryl systems prevalent in natural products.

  • Methoxy Group (-OCH₃): While relatively inert, the methoxy group influences the electronic properties of the aromatic ring. It can also be cleaved under harsh conditions (e.g., with BBr₃) to reveal a second phenolic hydroxyl, opening up further avenues for functionalization.

The spatial arrangement of these groups also offers steric and electronic biases that can be exploited for regioselective reactions.

Application Focus: Synthesis of a Biaryl Core Common to Bioactive Lignans

Many natural products, including a variety of lignans and other polyphenolic compounds, feature a biaryl or diaryl ether linkage. The bromine atom on our starting material is perfectly positioned for the construction of such a linkage via a Suzuki-Miyaura cross-coupling reaction. This section outlines a detailed protocol for the synthesis of a key biaryl intermediate, which can be further elaborated to access a range of natural product analogues.

Overall Synthetic Workflow

The proposed synthetic sequence involves three key stages:

  • Protection of Reactive Groups: To ensure selective reaction at the bromine atom, the more reactive carboxylic acid and phenolic hydroxyl groups must be protected.

  • Palladium-Catalyzed Cross-Coupling: The protected aromatic bromide will undergo a Suzuki-Miyaura coupling with a suitable boronic acid partner.

  • Deprotection: Removal of the protecting groups to yield the core biaryl structure.

G cluster_0 Stage 1: Protection cluster_1 Stage 2: C-C Bond Formation cluster_2 Stage 3: Deprotection A 3-Bromo-5-hydroxy- 4-methoxybenzoic acid B Protected Intermediate (Ester & Silyl Ether) A->B 1. Esterification (e.g., TMS-CHN₂) 2. Silylation (e.g., TBSCl, Imidazole) C Suzuki-Miyaura Coupling B->C Arylboronic Acid, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) D Biaryl Product C->D 1. Desilylation (e.g., TBAF) 2. Saponification (e.g., LiOH)

Caption: Proposed workflow for biaryl synthesis.

Detailed Experimental Protocols

Part 1: Protection of this compound

Rationale: The carboxylic acid is first converted to a methyl ester to prevent it from interfering with the basic conditions of the subsequent Suzuki coupling. The phenolic hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether, which is stable to the coupling conditions but can be easily removed later.

Materials:

  • This compound (1.0 eq)

  • (Trimethylsilyl)diazomethane (TMS-CHN₂), 2.0 M in hexanes (1.2 eq)

  • Methanol (MeOH)

  • Toluene

  • tert-Butyldimethylsilyl chloride (TBSCl) (1.5 eq)

  • Imidazole (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Esterification:

    • Suspend this compound (1.0 eq) in a mixture of toluene and methanol (4:1 v/v).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add TMS-CHN₂ (1.2 eq) dropwise. The reaction is complete when the yellow color of the TMS-CHN₂ persists and gas evolution ceases.

    • Quench any excess TMS-CHN₂ by adding a few drops of acetic acid until the solution becomes colorless.

    • Concentrate the mixture under reduced pressure to obtain the crude methyl ester. This is typically carried forward without further purification.

  • Silylation:

    • Dissolve the crude methyl ester in anhydrous DCM under an argon atmosphere.

    • Add imidazole (2.5 eq) and TBSCl (1.5 eq).

    • Stir the reaction at room temperature for 4-6 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with water, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure protected intermediate, Methyl 3-bromo-5-(tert-butyldimethylsilyloxy)-4-methoxybenzoate .

Step Reactant Reagent(s) Typical Yield Notes
EsterificationCarboxylic AcidTMS-CHN₂, MeOH/Toluene>95% (crude)TMS-CHN₂ is toxic and should be handled with extreme care in a fume hood.
SilylationPhenolTBSCl, Imidazole, DCM85-95%The reaction is typically clean, with high conversion.
Part 2: Suzuki-Miyaura Cross-Coupling

Rationale: This reaction forms the key carbon-carbon bond to create the biaryl scaffold. A palladium(0) catalyst is used to couple the aryl bromide with an arylboronic acid in the presence of a base.

Materials:

  • Protected Intermediate from Part 1 (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Toluene and Water (4:1 v/v), degassed

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk flask, add the protected intermediate (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and anhydrous K₂CO₃ (3.0 eq).

  • Evacuate and backfill the flask with argon three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours. Monitor progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled biaryl product.

Caption: Key steps in the Suzuki-Miyaura reaction.

Part 3: Deprotection to Yield the Biaryl Core

Rationale: The final step involves the sequential removal of the protecting groups to reveal the target biaryl natural product core. The TBS group is removed under fluoride-mediated conditions, followed by saponification of the methyl ester to the carboxylic acid.

Materials:

  • Coupled Biaryl Product from Part 2 (1.0 eq)

  • Tetrabutylammonium fluoride (TBAF), 1.0 M in THF (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium hydroxide (LiOH) (5.0 eq)

  • Methanol (MeOH) and Water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Desilylation:

    • Dissolve the biaryl product in anhydrous THF under an argon atmosphere and cool to 0 °C.

    • Add TBAF solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-3 hours.

    • Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude phenolic product is used directly in the next step.

  • Saponification:

    • Dissolve the crude phenol in a mixture of THF, MeOH, and water (3:1:1).

    • Add LiOH (5.0 eq) and stir at room temperature for 12-16 hours.

    • Concentrate the mixture to remove the organic solvents.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the final biaryl product. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Step Protecting Group Reagent(s) Typical Yield Notes
DesilylationTBS EtherTBAF in THF>90%The reaction is usually fast and clean.
SaponificationMethyl EsterLiOH, THF/MeOH/H₂O80-95%Acidification must be done carefully to precipitate the product.

Conclusion and Future Prospects

This guide demonstrates a robust and logical synthetic pathway that utilizes this compound as a strategic starting material for the construction of complex biaryl scaffolds. The protocols provided are based on well-established and reliable chemical transformations, offering a solid foundation for researchers in natural product synthesis and medicinal chemistry. The resulting biaryl core can be further elaborated through modifications of the newly revealed hydroxyl and carboxylic acid groups, paving the way for the synthesis of a diverse library of natural product analogues for biological screening. The principles outlined here underscore the immense potential of this marine-derived natural product as a versatile building block in modern organic synthesis.

References

Characterization of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid: A Comprehensive Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted benzoic acid derivative that has been identified as a natural product in the red alga Rhodomela confervoides.[1][2][3][4] Its structure, featuring a halogen, a hydroxyl group, and a methoxy group on the aromatic ring, makes it a molecule of interest for researchers in natural product chemistry, chemical synthesis, and drug discovery. The precise and comprehensive characterization of this compound is paramount for ensuring its identity, purity, and for elucidating its potential biological activities.

This technical guide provides a detailed overview of the key analytical methodologies for the thorough characterization of this compound. We will delve into the principles, experimental protocols, and expected outcomes for a suite of powerful analytical techniques, including chromatography and spectroscopy. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related small molecules.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for the development of robust analytical methods.

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₇BrO₄PubChem
Molecular Weight 247.04 g/mol PubChem
Canonical SMILES COC1=C(C=C(C=C1Br)C(=O)O)OPubChem
CAS Number 52783-66-1PubChem

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is the most common and effective mode for this type of analysis.

Principle of Separation

In reversed-phase HPLC, the separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (typically C18-silica) and the polar mobile phase. The polarity of this compound, influenced by its hydroxyl and carboxylic acid functional groups, dictates its retention time. The addition of an acid to the mobile phase is crucial to suppress the ionization of the carboxylic acid group, leading to a more retained and sharper peak.

Experimental Protocol: Analytical HPLC

This protocol outlines a general-purpose analytical HPLC method for the routine analysis and purity determination of this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • This compound standard

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA (v/v) in Water.

    • Mobile Phase B: 0.1% TFA (v/v) in Acetonitrile.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • From the stock solution, prepare a working standard at a suitable concentration (e.g., 100 µg/mL) by diluting with the initial mobile phase composition.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in methanol to a known concentration.

    • Filter the sample solution through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient elution is recommended for optimal separation from potential impurities. For example:

      • 0-20 min: 30% to 70% B

      • 20-25 min: 70% to 30% B

      • 25-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: Based on UV-Vis analysis, a wavelength around 280 nm is expected to provide good sensitivity.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Identify the peak corresponding to this compound by comparing the retention time with that of the standard.

    • Determine the purity of the sample by calculating the peak area percentage.

Experimental Workflow: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_analysis Data Analysis prep_mp Prepare Mobile Phases (A: 0.1% TFA in Water) (B: 0.1% TFA in ACN) hplc_system Equilibrate C18 Column prep_mp->hplc_system prep_std Prepare Standard Solution (1 mg/mL in Methanol) injection Inject Sample/Standard prep_std->injection prep_sample Prepare Sample Solution (Dissolve and Filter) prep_sample->injection hplc_system->injection separation Gradient Elution injection->separation detection UV Detection (280 nm) separation->detection chromatogram Obtain Chromatogram detection->chromatogram identification Identify Peak by Retention Time chromatogram->identification quantification Determine Purity/ Concentration identification->quantification

Caption: Workflow for the HPLC analysis of this compound.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides invaluable information about the molecular weight and elemental composition of a compound. When coupled with a chromatographic technique like HPLC (LC-MS), it becomes a powerful tool for both qualitative and quantitative analysis.

Principle of LC-MS

In LC-MS, the eluent from the HPLC column is introduced into the mass spectrometer's ion source. For a polar molecule like this compound, electrospray ionization (ESI) is the most suitable ionization technique. The compound is ionized, typically by deprotonation in negative ion mode to form [M-H]⁻, and the resulting ions are separated based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition.

Experimental Protocol: LC-MS

Instrumentation:

  • LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., Orbitrap or TOF).

Procedure:

  • LC Conditions: Utilize the HPLC method described previously, ensuring the mobile phase is compatible with MS (e.g., using formic acid instead of TFA, as TFA can cause ion suppression).

  • MS Parameters (Negative Ion Mode):

    • Ion Source: Electrospray Ionization (ESI).

    • Polarity: Negative.

    • Capillary Voltage: 3.0 - 4.0 kV.

    • Drying Gas (Nitrogen) Flow: 8 - 12 L/min.

    • Drying Gas Temperature: 300 - 350 °C.

    • Mass Range: m/z 50 - 500.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the deprotonated molecule ([C₈H₆BrO₄]⁻), which is approximately 244.94.

    • Analyze the mass spectrum to confirm the molecular weight. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature, with two major peaks separated by approximately 2 m/z units.

    • For HRMS data, use the accurate mass to calculate the elemental composition and confirm it matches C₈H₇BrO₄.

Spectroscopic Characterization

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules. Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.

Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their connectivity.

Expected ¹H NMR Spectral Data:

  • Aromatic Protons: Two singlets are expected in the aromatic region (δ 6.5-8.0 ppm), each integrating to one proton. The exact chemical shifts will be influenced by the electronic effects of the bromo, hydroxyl, and methoxy substituents.

  • Methoxy Protons: A singlet integrating to three protons is expected for the -OCH₃ group, typically in the range of δ 3.8-4.0 ppm.

  • Hydroxyl and Carboxylic Acid Protons: These protons will appear as broad singlets and their chemical shifts can be highly variable depending on the solvent and concentration, often appearing in the range of δ 5.0-13.0 ppm. They are also exchangeable with D₂O.

Principle: ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.

Expected ¹³C NMR Spectral Data:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the downfield region, typically around δ 165-175 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The chemical shifts will be influenced by the attached substituents. Carbons attached to electron-withdrawing groups (like bromine and the carboxylic acid) will be deshielded (higher ppm), while those attached to electron-donating groups (hydroxyl and methoxy) will be shielded (lower ppm).

  • Methoxy Carbon: A single signal for the methoxy carbon is expected around δ 55-65 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. Specific functional groups have characteristic absorption frequencies.

Expected FT-IR Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
3300-2500 (broad)O-H stretchCarboxylic acid
~3200 (broad)O-H stretchPhenolic hydroxyl
3100-3000C-H stretchAromatic
~2950C-H stretchMethoxy
~1700C=O stretchCarboxylic acid
1600-1450C=C stretchAromatic ring
~1250C-O stretchAryl ether
~1050C-O stretchPhenol
Below 800C-Br stretchAryl bromide
UV-Vis Spectrophotometry

Principle: UV-Vis spectrophotometry measures the absorption of ultraviolet and visible light by the molecule, which corresponds to electronic transitions. The presence of the aromatic ring and its substituents will result in characteristic absorption maxima (λmax).

Expected UV-Vis Absorption:

  • Phenolic compounds typically exhibit strong absorption in the UV region. For this compound, absorption maxima are expected around 260-290 nm due to the π → π* transitions of the substituted benzene ring.

Experimental Protocol: UV-Vis Spectrophotometry

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • Methanol or Ethanol (UV grade)

  • This compound

Procedure:

  • Solvent: Use a UV-transparent solvent such as methanol or ethanol.

  • Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent (e.g., 10 µg/mL).

  • Measurement:

    • Record the UV spectrum from 200 to 400 nm against a solvent blank.

    • Determine the wavelength(s) of maximum absorbance (λmax).

  • Quantitative Analysis: A calibration curve can be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the λmax. This can be used to determine the concentration of the compound in unknown samples, following the Beer-Lambert law.

Conclusion

The comprehensive characterization of this compound requires a multi-technique approach. HPLC provides essential information on purity and is suitable for quantification. LC-MS, particularly with a high-resolution mass spectrometer, confirms the molecular weight and elemental composition with high confidence. Spectroscopic techniques, including ¹H and ¹³C NMR, FT-IR, and UV-Vis, are indispensable for the unambiguous elucidation of the molecular structure and the identification of key functional groups. The application of these integrated analytical methods, as detailed in this guide, will enable researchers to confidently identify, quantify, and utilize this compound in their scientific endeavors.

References

Application Note: A Robust HPLC Method for the Analysis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive, step-by-step guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid. This guide is intended for researchers, quality control analysts, and professionals in the pharmaceutical and chemical industries. The methodology is designed to be robust, reliable, and transferable, ensuring high-quality analytical results.

Introduction and Scientific Rationale

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a benzoic acid core with bromo, hydroxyl, and methoxy functional groups, suggests its potential as a building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals. Accurate and precise quantification of this compound is paramount for ensuring the quality of starting materials, monitoring reaction progress, and for the final quality control of manufactured products.

High-Performance Liquid Chromatography (HPLC) is the analytical technique of choice for such compounds due to its high resolution, sensitivity, and specificity.[1] This application note details a reversed-phase HPLC method, which is ideally suited for the separation of moderately polar compounds like this compound.[2]

Physicochemical Properties and Method Development Considerations

A successful HPLC method is built upon a solid understanding of the analyte's physicochemical properties.

2.1. Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₇BrO₄[3]
Molecular Weight 247.04 g/mol [3]
Estimated pKa ~3.5 - 4.0In-house estimation based on analogs
Estimated UV λmax ~260 nm and ~295 nmIn-house estimation based on analogs

2.2. Justification for Method Development Choices

The development of this HPLC method was guided by the following scientific principles:

  • pKa and Mobile Phase pH: The presence of a carboxylic acid group makes the analyte's retention sensitive to the mobile phase pH. To ensure consistent retention and sharp peak shapes, the mobile phase pH should be controlled. It is generally recommended to work at a mobile phase pH that is at least 2 pH units away from the analyte's pKa to ensure the analyte is in a single ionic form (in this case, non-ionized).[4] Given the estimated pKa of the carboxylic acid group is likely between 3.5 and 4.0 (benzoic acid has a pKa of 4.2, and the electron-withdrawing bromine will lower this), a mobile phase pH of around 2.5-3.0 is ideal to suppress ionization.

  • UV Absorbance and Detection Wavelength: The aromatic ring and its substituents constitute a chromophore, making UV detection a suitable choice. Based on structurally similar compounds like vanillic acid (4-hydroxy-3-methoxybenzoic acid), which has absorption maxima around 258 nm and 291 nm, a primary detection wavelength of 260 nm is selected for this method.[5] A diode array detector (DAD) is recommended to monitor multiple wavelengths and to assess peak purity.

  • Stationary Phase Selection: A C18 stationary phase is the most common choice for reversed-phase HPLC and is well-suited for retaining moderately polar aromatic compounds.[1][2]

Experimental Workflow

The overall workflow for the HPLC analysis of this compound is depicted in the following diagram:

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample/Standard Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection Mobile_Phase_Prep Mobile Phase Preparation System_Equilibration System Equilibration Mobile_Phase_Prep->System_Equilibration System_Equilibration->Injection Chromatographic_Run Chromatographic Separation Injection->Chromatographic_Run Detection DAD/UV Detection Chromatographic_Run->Detection Peak_Integration Peak Integration Detection->Peak_Integration Calibration Calibration Curve Generation Peak_Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

References

Application Note: 1H and 13C NMR Characterization of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid. Its structural complexity, arising from the varied electronic effects of its functional groups—a bromine atom, a hydroxyl group, a methoxy group, and a carboxylic acid—makes it an interesting subject for nuclear magnetic resonance (NMR) spectroscopic analysis. This application note provides a comprehensive guide to the characterization of this compound using ¹H and ¹³C NMR spectroscopy. The protocols and data interpretation presented herein are intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a thorough understanding of the structural elucidation of small organic molecules.

The precise assignment of proton and carbon signals is crucial for confirming the molecular structure, assessing purity, and understanding the electronic environment of the aromatic ring. This document will detail the experimental procedure for acquiring high-quality NMR spectra and provide an in-depth analysis of the resulting ¹H and ¹³C NMR data, correlating the observed chemical shifts and coupling patterns to the specific molecular structure of this compound.

Theoretical Background: The Causality of Chemical Shifts and Coupling

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of atomic nuclei. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment. Electron-withdrawing groups (e.g., -COOH, -Br) deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (e.g., -OH, -OCH₃) shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield).

In this compound, the interplay of these effects governs the positions of the aromatic proton and carbon signals. The carboxylic acid and bromine are electron-withdrawing, while the hydroxyl and methoxy groups are electron-donating through resonance. This substitution pattern leads to a unique and predictable NMR fingerprint.

Spin-spin coupling, observed as the splitting of signals in ¹H NMR, provides information about the connectivity of neighboring protons. The magnitude of the coupling constant (J), measured in Hertz (Hz), is dependent on the number and orientation of bonds separating the coupled nuclei.

Experimental Protocol

This section outlines the step-by-step methodology for the preparation and NMR analysis of this compound.

I. Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra. The following protocol ensures a homogenous solution free of particulate matter.

  • Material Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated dimethyl sulfoxide (DMSO-d₆) is a good initial choice due to its high dissolving power for polar organic compounds. Other potential solvents include deuterated methanol (CD₃OD) or acetone-d₆. The choice of solvent can slightly influence the chemical shifts of labile protons (e.g., -OH and -COOH).

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.

  • Homogenization: Gently agitate the vial to ensure complete dissolution of the sample. A brief application of sonication can be used if necessary.

  • Filtration and Transfer: To remove any microscopic solid impurities that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, the residual solvent peak can often be used as a secondary reference.

II. NMR Data Acquisition

The following are general parameters for acquiring ¹H and ¹³C NMR spectra on a standard 400 MHz NMR spectrometer. Instrument-specific parameters may need to be optimized.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16-32 scans are typically sufficient.

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence.

    • Number of Scans: 512-2048 scans are often necessary due to the low natural abundance of the ¹³C isotope.

    • Spectral Width: 0 to 200 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

Data Visualization and Workflow

Molecular Structure and Atom Numbering

Caption: Structure of this compound with atom numbering for NMR assignment.

Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer load Load Sample into Spectrometer transfer->load setup Setup Acquisition Parameters load->setup acquire Acquire 1H & 13C Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline calibrate Calibrate Chemical Shifts baseline->calibrate integrate Integrate 1H Peaks calibrate->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: A streamlined workflow for NMR characterization from sample preparation to final analysis.

Spectral Data and Interpretation

The following ¹H and ¹³C NMR data were reported for this compound isolated from the red alga Rhodomela confervoides. The spectra were recorded in acetone-d₆.

¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.45d, J = 1.8 Hz1HH-6
7.31d, J = 1.8 Hz1HH-2
3.90s3H-OCH₃
¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
166.5C-7 (-COOH)
149.2C-4
147.8C-5
133.0C-6
126.0C-1
115.8C-2
110.1C-3
60.8-OCH₃

Data extracted from Zhao et al. (2004). Journal of Natural Products, 67(6), 1032-1035.

Interpretation of ¹H NMR Spectrum
  • Aromatic Protons (H-2 and H-6): The two signals in the aromatic region at 7.45 ppm and 7.31 ppm each integrate to one proton. Their appearance as doublets with a small coupling constant (J = 1.8 Hz) is characteristic of a meta-coupling between H-2 and H-6. The downfield shift of these protons is due to the deshielding effect of the aromatic ring current and the electron-withdrawing carboxylic acid and bromine substituents. The slight difference in their chemical shifts arises from the different neighboring substituents.

  • Methoxy Protons (-OCH₃): The sharp singlet at 3.90 ppm, integrating to three protons, is characteristic of a methoxy group attached to an aromatic ring. The singlet multiplicity indicates no adjacent protons to couple with.

Interpretation of ¹³C NMR Spectrum
  • Carbonyl Carbon (C-7): The signal at 166.5 ppm is in the typical range for a carboxylic acid carbonyl carbon.

  • Aromatic Carbons:

    • The signals at 149.2 ppm and 147.8 ppm are assigned to the oxygen-bearing carbons C-4 and C-5, respectively. Their downfield chemical shifts are a result of the strong deshielding effect of the directly attached oxygen atoms.

    • The signal at 133.0 ppm is assigned to C-6, and the signal at 115.8 ppm is assigned to C-2. These carbons are directly bonded to protons.

    • The signal at 126.0 ppm is assigned to the quaternary carbon C-1, which is attached to the carboxylic acid group.

    • The signal at 110.1 ppm is assigned to the bromine-bearing carbon C-3. The shielding effect of the bromine atom results in a more upfield chemical shift compared to the other aromatic carbons.

  • Methoxy Carbon (-OCH₃): The signal at 60.8 ppm is characteristic of the carbon in a methoxy group attached to an aromatic ring.

Conclusion

The ¹H and ¹³C NMR spectra of this compound provide a clear and unambiguous confirmation of its structure. The chemical shifts, multiplicities, and integration values are all consistent with the predicted electronic effects of the various substituents on the aromatic ring. This application note serves as a practical guide for the NMR characterization of this and structurally related compounds, demonstrating the power of NMR spectroscopy in the structural elucidation of complex organic molecules. The detailed protocol and spectral interpretation provide a solid foundation for researchers and scientists in their analytical endeavors.

Application Note: Elucidating the Molecular Fragmentation of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a substituted aromatic carboxylic acid with a molecular formula of C₈H₇BrO₄ and a monoisotopic mass of approximately 245.95 Da.[1] Its structure, featuring a benzoic acid core with bromine, hydroxyl, and methoxy substituents, makes it a molecule of interest in natural product chemistry and as a potential building block in synthetic organic chemistry. Understanding its behavior under mass spectrometric analysis is crucial for its accurate identification, structural confirmation, and for metabolic or degradation studies. This application note provides a detailed guide to the anticipated fragmentation pathways of this compound under electrospray ionization (ESI) and collision-induced dissociation (CID), offering a robust protocol for its analysis.

Scientific Principles: Ionization and Fragmentation Behavior

The analysis of polar, thermally labile molecules like this compound is ideally performed using soft ionization techniques such as Electrospray Ionization (ESI).[2][3] Due to the presence of both an acidic carboxylic acid group and a phenolic hydroxyl group, this compound can be readily ionized in both positive and negative ion modes.

  • Negative Ion Mode (ESI-): In negative ion mode, the molecule is expected to deprotonate easily at the carboxylic acid or phenolic hydroxyl group, forming a prominent [M-H]⁻ ion.[2][4] This mode is often preferred for phenolic compounds due to its high sensitivity and selectivity.[4][5]

  • Positive Ion Mode (ESI+): In positive ion mode, protonation to form the [M+H]⁺ ion is also possible, likely on the carbonyl oxygen or the methoxy group. While potentially less sensitive than negative mode for this class of compounds, positive mode can yield complementary structural information through distinct fragmentation patterns.[5]

Subsequent fragmentation of the selected precursor ion using collision-induced dissociation (CID) will induce bond cleavages, providing characteristic fragment ions that are indicative of the molecule's structure.[6][7] The fragmentation of aromatic carboxylic acids is well-documented and typically involves characteristic losses of small neutral molecules.[8][9]

Predicted Fragmentation Pathways

Based on established fragmentation mechanisms for aromatic carboxylic acids, phenols, and methoxy-substituted aromatic compounds, we can predict the primary fragmentation pathways for this compound.[10][11][12]

A primary and highly characteristic fragmentation for benzoic acids is the loss of the entire carboxyl group as CO₂ (decarboxylation), especially in the negative ion mode.[8][9] Another common fragmentation is the loss of a hydroxyl radical from the carboxylic acid group.[8] The methoxy group can undergo cleavage, resulting in the loss of a methyl radical (•CH₃) or a neutral formaldehyde (CH₂O) molecule after rearrangement. The presence of a bromine atom will result in a characteristic isotopic pattern for all bromine-containing fragments, with two major peaks of nearly equal intensity separated by 2 Da (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).[13][14]

The proposed fragmentation workflow can be visualized as follows:

Fragmentation_Workflow cluster_ionization Ionization cluster_fragmentation Fragmentation cluster_detection Detection Analyte This compound Precursor_Ion Precursor Ion Selection ([M-H]⁻ or [M+H]⁺) Analyte->Precursor_Ion ESI CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Fragments Fragment Ion Generation CID->Fragments Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Fragments->Mass_Analyzer Mass_Spectrum Mass Spectrum Generation Mass_Analyzer->Mass_Spectrum Fragmentation_Pathway M_H [M-H]⁻ m/z 245/247 F1 m/z 201/203 Loss of CO₂ M_H->F1 -44 Da F2 m/z 230/232 Loss of •CH₃ M_H->F2 -15 Da F3 m/z 122 Loss of Br and CO₂ F1->F3 -79/81 Da

References

The Strategic Utility of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Bioactive Compound Synthesis

3-Bromo-5-hydroxy-4-methoxybenzoic acid, also known as 5-bromovanillic acid, is a polysubstituted aromatic compound of significant interest to the medicinal chemistry and drug development communities. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methoxy group, and a bromine atom—provides a rich platform for a variety of chemical transformations. This strategic placement of reactive sites allows for the facile introduction of molecular diversity, making it a valuable building block in the synthesis of complex bioactive molecules.

The presence of the bromine atom is particularly noteworthy, as it serves as a versatile handle for modern cross-coupling reactions, enabling the construction of intricate molecular architectures. The hydroxyl and carboxylic acid moieties offer opportunities for esterification, amidation, and etherification, further expanding the synthetic possibilities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound in the creation of novel bioactive compounds. We will explore its synthesis from readily available starting materials and provide detailed protocols for its application in constructing scaffolds with potential therapeutic applications, including as kinase inhibitors and anti-inflammatory agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₈H₇BrO₄--INVALID-LINK--[1]
Molecular Weight 247.04 g/mol --INVALID-LINK--[1]
CAS Number 52783-66-1--INVALID-LINK--[1]
Appearance White to off-white solidInferred from related compounds
Melting Point Not specified, but expected to be a high-melting solid
Solubility Soluble in methanol, ethanol, DMSO; poorly soluble in waterInferred from related compounds

Synthesis of this compound

The most common and economically viable route to this compound begins with the selective bromination of vanillin, followed by oxidation of the aldehyde to a carboxylic acid. Vanillin is an inexpensive and readily available starting material. The hydroxyl and methoxy groups on the vanillin ring are both activating, ortho-, para-directing substituents. The bulky aldehyde group sterically hinders the position ortho to it, and the hydroxyl group is a stronger activator than the methoxy group, thus directing the incoming electrophile (bromine) to the position ortho to the hydroxyl group (C5).[2][3]

Experimental Workflow: Synthesis

Vanillin Vanillin Bromovanillin 5-Bromovanillin Vanillin->Bromovanillin Bromination Target This compound Bromovanillin->Target Oxidation

Caption: Synthetic workflow for this compound.

Protocol 1: Synthesis of 5-Bromovanillin

This protocol is adapted from procedures for the bromination of vanillin using an in-situ generation of bromine from potassium bromate and hydrobromic acid in glacial acetic acid.[2][3]

Materials:

  • Vanillin (1.0 eq)

  • Potassium bromate (KBrO₃, 0.4 eq)

  • Glacial acetic acid

  • 48% Hydrobromic acid (HBr, 2.0 eq)

  • Ice-cold water

  • 10% Sodium thiosulfate solution (Na₂S₂O₃)

  • 50% Ethanol/water solution

  • Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Vacuum filtration apparatus

Procedure:

  • In a 125 mL Erlenmeyer flask, dissolve vanillin (0.50 g, 3.29 mmol) in 5.0 mL of glacial acetic acid with stirring.

  • To the stirred solution, add potassium bromate (0.20 g, 1.20 mmol).

  • Carefully add 1.0 mL of 48% hydrobromic acid dropwise. The solution will turn a dark orange/brown color, indicating the formation of bromine.

  • Continue to stir the reaction mixture at room temperature for 45 minutes.

  • Pour the reaction mixture into a flask containing 50 mL of ice-cold water. A precipitate should form.

  • Stir the suspension for 10 minutes. If the supernatant is still orange, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the solid product by vacuum filtration and wash the filter cake with a few milliliters of cold water.

  • For purification, recrystallize the crude solid from a hot 50% ethanol/water solution. The solid may not completely dissolve; the goal is to dissolve the product and leave impurities behind.

  • Allow the solution to cool to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified 5-bromovanillin by vacuum filtration and allow it to air dry.

Protocol 2: Oxidation to this compound

This protocol describes a standard oxidation of an aromatic aldehyde to a carboxylic acid using potassium permanganate.

Materials:

  • 5-Bromovanillin (1.0 eq)

  • Potassium permanganate (KMnO₄, 2.0 eq)

  • Sodium carbonate (Na₂CO₃)

  • Water

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium bisulfite (NaHSO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend 5-bromovanillin (1.0 g, 4.33 mmol) in 20 mL of water containing a small amount of sodium carbonate to aid dissolution.

  • Heat the mixture to reflux.

  • In a separate flask, dissolve potassium permanganate (1.37 g, 8.66 mmol) in 30 mL of warm water.

  • Add the potassium permanganate solution portion-wise to the refluxing 5-bromovanillin solution. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • After the addition is complete, continue to reflux for 1 hour to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and filter off the manganese dioxide.

  • Transfer the filtrate to a beaker and cool in an ice bath. Acidify the solution by slowly adding 10% sulfuric acid until the pH is approximately 2. A white precipitate of the carboxylic acid should form.

  • If any purple color from unreacted permanganate remains, add a small amount of sodium bisulfite until the solution is colorless.

  • Extract the aqueous suspension with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure to yield this compound.

Applications in the Synthesis of Bioactive Scaffolds

The strategic placement of functional groups on the this compound core makes it an ideal starting material for the synthesis of various bioactive scaffolds. Below are representative protocols for key transformations.

Application 1: Synthesis of Amide Derivatives as Potential Kinase Inhibitors

The benzoic acid scaffold is a common feature in numerous kinase inhibitors. The carboxylic acid functionality of the title compound can be readily converted to an amide, providing a key interaction point with the hinge region of many protein kinases.

Start This compound Amide N-Aryl Amide Derivative Start->Amide Amide Coupling (EDC, HOBt)

Caption: Workflow for N-Aryl Amide Synthesis.

This protocol is a general method for amide bond formation using standard peptide coupling reagents.

Materials:

  • This compound (1.0 eq)

  • Substituted aniline (e.g., 3,5-dimethoxyaniline, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF.

  • Add the substituted aniline (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add EDC (1.2 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired amide derivative.

Application 2: Synthesis of Diaryl Ether Scaffolds via Ullmann Condensation

Diaryl ether linkages are prevalent in many natural products and pharmaceuticals, including thyroid hormone analogs. The bromine atom of this compound can be displaced by a phenol in a copper-catalyzed Ullmann condensation to form a diaryl ether. The carboxylic acid may need to be protected as an ester prior to this reaction.

Start This compound Ester Methyl 3-bromo-5-hydroxy-4-methoxybenzoate Start->Ester Esterification Ether Diaryl Ether Derivative Ester->Ether Ullmann Condensation Final Bioactive Scaffold Ether->Final Hydrolysis

Caption: Workflow for Diaryl Ether Synthesis.

Materials:

  • This compound (1.0 eq)

  • Methanol

  • Thionyl chloride (SOCl₂) or concentrated Sulfuric Acid (H₂SO₄, catalytic)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Suspend this compound (1.0 eq) in an excess of methanol.

  • Cool the suspension to 0 °C and slowly add thionyl chloride (1.5 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid can be used.

  • Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

  • After completion, cool the mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the methyl ester.

This is a representative protocol for a copper-catalyzed diaryl ether synthesis.[4]

Materials:

  • Methyl 3-bromo-5-hydroxy-4-methoxybenzoate (1.0 eq)

  • A substituted phenol (e.g., 4-methoxyphenol, 1.2 eq)

  • Copper(I) iodide (CuI, 0.1 eq)

  • Cesium carbonate (Cs₂CO₃, 2.0 eq)

  • Anhydrous Dimethylformamide (DMF) or Dioxane

  • Ethyl acetate

  • Water

Procedure:

  • To an oven-dried reaction vessel, add methyl 3-bromo-5-hydroxy-4-methoxybenzoate (1.0 eq), the phenol (1.2 eq), CuI (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add anhydrous DMF.

  • Heat the reaction mixture to 100-120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the diaryl ether derivative.

Conclusion

This compound is a highly functional and versatile building block for the synthesis of bioactive molecules. Its straightforward preparation from inexpensive starting materials, coupled with the diverse reactivity of its functional groups, makes it an attractive scaffold for drug discovery programs. The protocols outlined in this application note provide a solid foundation for researchers to explore the rich chemistry of this compound and to develop novel therapeutic agents. The strategic use of this intermediate will undoubtedly continue to contribute to the advancement of medicinal chemistry and the discovery of new medicines.

References

Application Notes and Protocols: Exploring the Antioxidant Potential of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Marine-Derived Antioxidant Scaffold

In the vast chemical library of marine natural products, bromophenols from red algae represent a class of compounds with significant therapeutic potential. Among these, 3-Bromo-5-hydroxy-4-methoxybenzoic acid stands out as a promising scaffold for the development of novel antioxidant agents. Isolated from species such as Rhodomela confervoides, this phenolic acid possesses the core structural features associated with potent free radical scavenging and cytoprotective effects.[1][2] The strategic placement of a hydroxyl group, a methoxy group, and a bromine atom on the benzoic acid backbone modulates its electronic properties and, consequently, its reactivity towards reactive oxygen species (ROS).

This guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a comprehensive framework for exploring the antioxidant potential of this compound and its derivatives. We will delve into the mechanistic underpinnings of its antioxidant action, provide detailed, field-proven protocols for the synthesis of key derivatives, and outline robust in vitro and cell-based assays for the comprehensive evaluation of their antioxidant efficacy.

Pillar 1: The Mechanistic Landscape of Phenolic Antioxidants

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom from their phenolic hydroxyl group to neutralize free radicals. This process is energetically favorable due to the resonance stabilization of the resulting phenoxyl radical. The key mechanisms of action for phenolic antioxidants include:

  • Hydrogen Atom Transfer (HAT): This is a direct mechanism where the phenolic antioxidant donates a hydrogen atom to a free radical, thereby quenching its reactivity. The efficiency of this process is related to the bond dissociation enthalpy of the phenolic O-H bond.

  • Single Electron Transfer - Proton Transfer (SET-PT): In this pathway, the phenolic compound first transfers an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton to a solvent molecule.

  • Chelation of Transition Metals: Phenolic compounds with adjacent hydroxyl groups can chelate pro-oxidant transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), preventing them from participating in Fenton-type reactions that generate highly reactive hydroxyl radicals.

The presence of electron-donating groups (like the methoxy group) on the aromatic ring can further enhance the antioxidant activity by stabilizing the phenoxyl radical. Conversely, the electron-withdrawing carboxylic acid group and the bromine atom can influence the acidity of the phenolic proton and the overall electronic distribution, creating a unique antioxidant profile for this class of molecules.

Pillar 2: Synthesis of this compound Derivatives

To explore the structure-activity relationship and potentially enhance the therapeutic profile of the parent compound, the synthesis of derivatives is a critical step. Here, we provide detailed protocols for the preparation of two key derivatives: the methyl ester and the carboxymethyl ether.

Protocol 1: Synthesis of Methyl 3-Bromo-5-hydroxy-4-methoxybenzoate via Fischer Esterification

This protocol describes the esterification of the carboxylic acid group, which can improve the lipophilicity of the molecule, potentially enhancing its cell permeability.

Scientific Rationale: The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4][5][6][7] Using an excess of methanol and a strong acid catalyst (sulfuric acid), the equilibrium is driven towards the formation of the methyl ester.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl acetate

  • Round-bottom flask, reflux condenser, separatory funnel, rotary evaporator

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 1 eq).

  • Add 50 mL of anhydrous methanol.

  • Carefully add concentrated sulfuric acid (0.5 mL) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in 50 mL of ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester.

  • Purify the product by column chromatography on silica gel using a hexane:ethyl acetate gradient.

Protocol 2: Synthesis of (3-Bromo-5-carboxy-2-methoxyphenoxy)acetic Acid via Williamson Ether Synthesis

This protocol describes the alkylation of the phenolic hydroxyl group to introduce a carboxymethyl ether moiety, which can modulate the compound's solubility and interaction with biological targets.

Scientific Rationale: The Williamson ether synthesis is a versatile method for forming ethers, proceeding via an Sₙ2 reaction between an alkoxide and a primary alkyl halide.[8][9][10][11] The phenolic proton is first removed by a base to form a more nucleophilic phenoxide, which then attacks the electrophilic carbon of chloroacetic acid.

Materials:

  • This compound

  • Sodium Hydroxide (NaOH)

  • Chloroacetic acid

  • Hydrochloric Acid (HCl, 6M)

  • Diethyl ether

  • Test tube (25x100 mm), hot water bath, separatory funnel

Procedure:

  • In a 25x100 mm test tube, dissolve this compound (1.0 g, 1 eq) in 5 mL of 30% aqueous NaOH.

  • Add chloroacetic acid (1.5 g) to the solution and stir to dissolve. Gentle warming may be required.

  • Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.

  • Cool the reaction mixture and dilute with 10 mL of water.

  • Acidify the solution with 6M HCl until it is acidic to litmus paper.

  • Transfer the mixture to a separatory funnel and extract with 15 mL of diethyl ether.

  • Separate the aqueous layer. Wash the ether layer with 15 mL of water.

  • Extract the ether layer with 10 mL of saturated sodium bicarbonate solution to isolate the acidic product.

  • Carefully acidify the bicarbonate layer with 6M HCl to precipitate the product.

  • Collect the solid product by vacuum filtration and recrystallize from hot water.

Pillar 3: In Vitro Evaluation of Antioxidant Potential

A multi-assay approach is recommended for a comprehensive assessment of antioxidant activity, as different assays reflect different aspects of antioxidant mechanisms.

Workflow for In Vitro Antioxidant Assays```dot

G cluster_prep Sample Preparation cluster_assays Antioxidant Assays cluster_data Data Analysis start Test Compound & Derivatives dissolve Dissolve in appropriate solvent (e.g., DMSO, Methanol) start->dissolve series Prepare serial dilutions dissolve->series dpph DPPH Assay series->dpph abts ABTS Assay series->abts frap FRAP Assay series->frap dpph_calc Calculate % Inhibition Determine IC50 dpph->dpph_calc abts_calc Calculate % Inhibition Determine IC50 abts->abts_calc frap_calc Generate Standard Curve Determine FRAP value frap->frap_calc end Compare Antioxidant Potency dpph_calc->end abts_calc->end frap_calc->end

Caption: Workflow for a cell-based reactive oxygen species (ROS) assay.

Protocol 6: Cellular Antioxidant Activity (CAA) Assay

Scientific Rationale: This assay measures the ability of a compound to inhibit the formation of intracellular ROS. A cell-permeable probe, 2',7'-dichlorofluorescin diacetate (DCFH-DA), is deacetylated by cellular esterases to the non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Materials:

  • Human keratinocyte (HaCaT) or hepatocarcinoma (HepG2) cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA solution

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) or H₂O₂ as an ROS inducer

  • Test compounds and positive control (e.g., Quercetin)

  • Black 96-well plate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a black 96-well plate at an appropriate density and allow them to adhere for 24 hours.

  • Remove the culture medium and wash the cells with PBS.

  • Treat the cells with the test compounds at various concentrations for 1 hour.

  • Add DCFH-DA solution to the wells and incubate for 30 minutes.

  • Wash the cells with PBS to remove the excess probe.

  • Add the ROS inducer (e.g., AAPH) to the wells.

  • Immediately measure the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm every 5 minutes for 1 hour.

  • Calculate the area under the curve and determine the CAA value, which reflects the percentage of ROS inhibition.

Data Presentation and Interpretation

A systematic presentation of the data is crucial for comparing the antioxidant potential of the parent compound and its derivatives.

Table 1: Comparative In Vitro Antioxidant Activity

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Trolox Equivalents/µM)
This compoundData to be determinedData to be determinedData to be determined
Methyl 3-Bromo-5-hydroxy-4-methoxybenzoateData to be determinedData to be determinedData to be determined
(3-Bromo-5-carboxy-2-methoxyphenoxy)acetic AcidData to be determinedData to be determinedData to be determined
Ascorbic Acid (Positive Control)Reference ValueReference ValueReference Value
Trolox (Positive Control)Reference ValueReference ValueReference Value

Note: The table should be populated with experimentally determined values. The antioxidant activity of bromophenols can vary significantly based on their substitution patterns. [12]For instance, some bromophenols have reported DPPH IC₅₀ values ranging from 6.1 to 35.8 µM. [13] Table 2: Cellular Antioxidant Activity

CompoundConcentration (µM)% ROS Inhibition
This compounde.g., 10, 25, 50Data to be determined
Methyl 3-Bromo-5-hydroxy-4-methoxybenzoatee.g., 10, 25, 50Data to be determined
(3-Bromo-5-carboxy-2-methoxyphenoxy)acetic Acide.g., 10, 25, 50Data to be determined
Quercetin (Positive Control)e.g., 10, 25, 50Reference Value

Conclusion and Future Directions

This compound serves as a valuable starting point for the development of novel antioxidants. The protocols outlined in this guide provide a robust framework for synthesizing key derivatives and performing a comprehensive evaluation of their antioxidant potential. By correlating the structural modifications with the observed in vitro and cell-based activities, researchers can gain valuable insights into the structure-activity relationships governing the antioxidant effects of this class of marine natural products. Future studies could explore a wider range of derivatives, investigate their effects on specific intracellular signaling pathways related to oxidative stress, and assess their potential in preclinical models of diseases associated with oxidative damage.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes.

Introduction

The synthesis of this compound, also known as 5-bromovanillic acid, is a crucial step in the development of various pharmaceutical compounds. The primary route to this molecule is through the electrophilic aromatic substitution (bromination) of vanillic acid (4-hydroxy-3-methoxybenzoic acid). The regioselectivity of this reaction is governed by the directing effects of the hydroxyl (-OH), methoxy (-OCH₃), and carboxylic acid (-COOH) groups on the aromatic ring. While the hydroxyl and methoxy groups are ortho-, para-directing and activating, the carboxylic acid group is a meta-directing deactivator. The interplay of these effects dictates the position of bromination. This guide will help you navigate the nuances of this synthesis to achieve optimal yield and purity.

General Synthesis Workflow

The overall workflow for the synthesis of this compound is depicted below. It involves the bromination of vanillic acid followed by purification of the crude product.

workflow Start Vanillic Acid Bromination Bromination (e.g., Br2 in Acetic Acid) Start->Bromination Dissolve in solvent Quenching Quenching (e.g., Sodium Thiosulfate) Bromination->Quenching Reaction complete Precipitation Precipitation (Ice-cold water) Quenching->Precipitation Filtration Vacuum Filtration & Washing Precipitation->Filtration Purification Recrystallization (e.g., Ethanol/Water) Filtration->Purification Crude Product Product Pure 3-Bromo-5-hydroxy- 4-methoxybenzoic acid Purification->Product

Caption: A general workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer:

Low yields can stem from several factors. Here's a systematic approach to troubleshooting:

  • Incomplete Reaction:

    • Cause: Insufficient reaction time or temperature. The electrophilic substitution on a deactivated ring (due to the -COOH group) can be sluggish.

    • Solution:

      • Monitor the reaction: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material, vanillic acid.

      • Extend reaction time: If the starting material is still present after the initial reaction time, consider extending it.

      • Increase temperature (with caution): Gently warming the reaction mixture might increase the reaction rate. However, be aware that higher temperatures can also lead to side reactions.

  • Loss of Product During Work-up:

    • Cause: The product might have some solubility in the aqueous work-up solution or the washing solvents.

    • Solution:

      • Ensure complete precipitation: After quenching, ensure the product has fully precipitated by allowing sufficient time in an ice bath before filtration.

      • Use ice-cold solvents for washing: Wash the filtered product with minimal amounts of ice-cold water or other appropriate cold solvents to minimize dissolution.

  • Suboptimal Reagent Stoichiometry:

    • Cause: Using an incorrect molar ratio of bromine to vanillic acid can lead to either incomplete reaction or the formation of di-brominated byproducts.

    • Solution:

      • Precise measurements: Ensure accurate weighing of the starting materials and measurement of the bromine solution.

      • Molar Ratio: A slight excess of bromine (e.g., 1.1 equivalents) is often used to drive the reaction to completion. However, a large excess should be avoided.

Question 2: I am observing the formation of multiple products in my TLC analysis. What are these byproducts and how can I minimize them?

Answer:

The formation of multiple spots on a TLC plate indicates the presence of impurities, which are likely isomers or poly-brominated products.

  • Di-brominated Byproducts:

    • Cause: The aromatic ring of vanillic acid is activated by the -OH and -OCH₃ groups, making it susceptible to further bromination. The most likely di-brominated product is 3,5-dibromo-4-hydroxybenzoic acid.

    • Solution:

      • Control bromine addition: Add the bromine solution dropwise and slowly to the reaction mixture. This maintains a low concentration of bromine at any given time, disfavoring multiple substitutions.

      • Maintain a controlled temperature: Running the reaction at or below room temperature can help to control the reactivity and reduce the formation of di-brominated products.

  • Isomeric Byproducts:

    • Cause: While the hydroxyl group is the strongest activating group and directs ortho- and para-, the methoxy group also has a directing effect. This could potentially lead to small amounts of other mono-brominated isomers.[1]

    • Solution:

      • Purification is key: Careful recrystallization is often effective in separating the desired 3-bromo isomer from other minor isomeric impurities. A solvent system like ethanol/water is commonly used.[2]

Question 3: The color of my reaction mixture is persistently dark brown/orange even after quenching. What does this indicate and how should I proceed?

Answer:

A persistent dark color often indicates the presence of unreacted bromine.

  • Cause: Insufficient quenching agent (e.g., sodium thiosulfate) was added.

  • Solution:

    • Add more quenching agent: Add a 10% aqueous solution of sodium thiosulfate dropwise until the color dissipates to a pale yellow or colorless solution.[3] This ensures that all elemental bromine is converted to bromide ions.

    • Stir thoroughly: Ensure the quenching solution is well-mixed with the reaction mixture to allow for complete reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal starting material for this synthesis?

A1: The most common and direct starting material is vanillic acid (4-hydroxy-3-methoxybenzoic acid) . It possesses the required carbon skeleton and functional groups, making the synthesis a single-step bromination.

Q2: Which brominating agent should I use: elemental bromine or an in-situ generation method?

A2: Both methods are effective, and the choice often depends on safety considerations and available resources.

  • Elemental Bromine (Br₂):

    • Pros: Readily available and the stoichiometry is straightforward to control.

    • Cons: Highly corrosive, toxic, and requires careful handling in a fume hood.

  • In-situ Generation (e.g., KBrO₃/HBr):

    • Pros: Avoids the handling of pure liquid bromine, which is a significant safety advantage.[2][4]

    • Cons: The reaction stoichiometry can be more complex to calculate and control precisely.

For many laboratory settings, the in-situ generation of bromine is the preferred method due to its enhanced safety profile.

Q3: What is the expected regioselectivity of the bromination of vanillic acid?

A3: The bromination of vanillic acid is expected to be highly regioselective, yielding primarily This compound . This is due to the powerful ortho-, para-directing effect of the hydroxyl group, which is a stronger activating group than the methoxy group. The bromine will preferentially substitute at the position ortho to the hydroxyl group and meta to the carboxylic acid group.

Caption: Regioselective bromination of vanillic acid.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of techniques should be used for characterization:

  • Thin Layer Chromatography (TLC): A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

  • Spectroscopy:

    • ¹H NMR: The proton NMR spectrum will show characteristic peaks for the aromatic protons and the methoxy group protons. A predicted ¹H NMR spectrum can be used as a reference.

    • ¹³C NMR: The carbon NMR will show the expected number of signals for the carbon atoms in the molecule.

    • Mass Spectrometry (MS): This will confirm the molecular weight of the product.

Q5: What are the key safety precautions I should take during this synthesis?

A5:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All manipulations involving bromine, acetic acid, and other volatile or corrosive chemicals must be performed in a certified chemical fume hood.

  • Handling Bromine: If using elemental bromine, be extremely cautious. It is highly toxic and can cause severe burns. Have a bromine spill kit readily available.

  • Quenching: The quenching of excess bromine with sodium thiosulfate can be exothermic. Add the quenching solution slowly and with stirring.

Experimental Protocol (Adapted from the Bromination of Vanillin)

This protocol is adapted from established procedures for the bromination of vanillin and related phenolic compounds.[2][7]

Materials:

  • Vanillic acid

  • Glacial acetic acid

  • Potassium bromate (KBrO₃)

  • Hydrobromic acid (HBr, 48%)

  • Sodium thiosulfate (Na₂S₂O₃)

  • Ethanol

  • Deionized water

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve vanillic acid (1.0 eq) and potassium bromate (0.33 eq) in glacial acetic acid.

    • Begin stirring the mixture at room temperature.

  • Bromine Generation and Reaction:

    • Slowly add hydrobromic acid (48%, 2.0 eq) dropwise to the stirred solution over 15-20 minutes. A color change to reddish-orange should be observed as bromine is generated in situ.

    • Continue to stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Pour the reaction mixture into a beaker containing ice-cold water. A precipitate should form.

    • Quench any excess bromine by adding a 10% aqueous solution of sodium thiosulfate dropwise until the orange color disappears.

    • Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude product by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of ice-cold water.

    • Recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture, to obtain pure this compound.

    • Dry the purified product under vacuum.

Quantitative Data Summary:

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
Vanillic AcidC₈H₈O₄168.15121-34-6
This compoundC₈H₇BrO₄247.0452783-66-1

References

Technical Support Center: Troubleshooting Side Products in the Bromination of Substituted Benzoic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of substituted benzoic acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. By understanding the underlying mechanisms, you can effectively troubleshoot and optimize your reaction conditions to achieve higher yields and purity.

Introduction: The Nuances of Electrophilic Aromatic Substitution on Substituted Benzoic Acids

The bromination of substituted benzoic acids is a classic example of electrophilic aromatic substitution (EAS).[1][2] However, the interplay between the directing effects of the carboxyl group and other substituents on the aromatic ring can lead to a variety of side products. The carboxyl group is an electron-withdrawing group (EWG) and a meta-director, deactivating the ring towards electrophilic attack.[3][4] Conversely, electron-donating groups (EDGs) activate the ring and are ortho-, para-directing.[4][5] The regiochemical outcome and the formation of side products are often a consequence of the competition or reinforcement of these electronic effects.

This guide will address specific issues in a question-and-answer format, providing both mechanistic explanations and practical, field-proven solutions.

Section 1: Issues with Regioselectivity

One of the most common challenges in the bromination of substituted benzoic acids is achieving the desired regioselectivity. The formation of undesired isomers can complicate purification and reduce the overall yield of the target molecule.

FAQ 1: My bromination of an EDG-substituted benzoic acid (e.g., p-methylbenzoic acid) is giving a mixture of isomers instead of the expected single product. Why is this happening and how can I improve selectivity?

Answer:

This issue arises from the competing directing effects of the electron-donating group (EDG) and the meta-directing carboxyl group. While the EDG is a stronger activator and directs ortho- and para- to itself, the deactivating effect of the carboxyl group can still influence the substitution pattern, leading to a mixture of products.[6]

Causality and Troubleshooting:

  • Kinetic vs. Thermodynamic Control: At higher temperatures, the reaction may be under thermodynamic control, leading to a mixture of the most stable isomers. Running the reaction at the lowest effective temperature can favor the kinetically controlled product, which is often the isomer predicted by the strongest activating group.[7]

  • Steric Hindrance: Bromination at a position that is sterically hindered, for example, ortho to a bulky substituent, will be disfavored. Consider the steric environment around the activated positions.

  • Choice of Brominating Agent and Catalyst: The reactivity of the electrophile can influence selectivity. A less reactive brominating agent may exhibit higher selectivity.

    • N-Bromosuccinimide (NBS): Often provides higher selectivity compared to Br₂/FeBr₃, especially for activated systems.[7][8] The in-situ generation of a low concentration of Br₂ can minimize over-bromination and side reactions.[9]

    • Lewis Acid Strength: A milder Lewis acid catalyst might also improve selectivity by reducing the overall reactivity of the system.

Experimental Protocol for Improved Regioselectivity (Example: Bromination of p-methylbenzoic acid):

  • Reactant Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve p-methylbenzoic acid (1 equivalent) in a suitable solvent (e.g., acetonitrile or a chlorinated solvent).

  • Reagent Addition: At 0 °C (ice bath), add N-bromosuccinimide (1.05 equivalents) portion-wise over 30 minutes.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.[10] Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to isolate the desired isomer.

Logical Workflow for Troubleshooting Regioselectivity:

G start Mixture of Regioisomers Observed cond1 Reaction Temperature High? start->cond1 action1 Lower Reaction Temperature cond1->action1 Yes cond2 Using Br2/FeBr3? cond1->cond2 No action1->cond2 action2 Switch to NBS cond2->action2 Yes cond3 Bulky Substituents Present? cond2->cond3 No action2->cond3 action3 Consider Steric Hindrance in Product Prediction cond3->action3 Yes result Improved Regioselectivity cond3->result No action3->result

Caption: Troubleshooting workflow for poor regioselectivity.

Section 2: Over-bromination and Poly-bromination

The introduction of more than one bromine atom onto the aromatic ring can be a significant issue, especially with highly activated substrates.

FAQ 2: I am observing di- or even tri-brominated products in my reaction, even when using only one equivalent of the brominating agent. How can I prevent this?

Answer:

Over-bromination occurs when the mono-brominated product is still sufficiently activated to undergo further electrophilic substitution faster than or at a comparable rate to the starting material. This is particularly common when the benzoic acid derivative contains strong electron-donating groups.

Causality and Troubleshooting:

  • Substrate Reactivity: The presence of strong activating groups (e.g., -OH, -OR, -NH₂) significantly increases the nucleophilicity of the ring, making it susceptible to multiple brominations.

  • Reaction Conditions:

    • Excess Brominating Agent: Even a slight excess of the brominating agent can lead to over-bromination if the substrate is highly reactive.

    • Reaction Time: Allowing the reaction to proceed for too long after the consumption of the starting material can promote further bromination of the product.

    • Temperature: Higher temperatures increase the reaction rate and can lead to a loss of selectivity and an increase in over-bromination.

Strategies to Minimize Over-bromination:

StrategyRationale
Use of a Milder Brominating Agent N-Bromosuccinimide (NBS) is generally preferred over Br₂ as it generates Br₂ in situ at a low concentration, reducing the likelihood of multiple substitutions.[9]
Control of Stoichiometry Use a slight sub-stoichiometric amount of the brominating agent (e.g., 0.95 equivalents) to ensure the starting material is the limiting reagent.
Slow Addition Add the brominating agent slowly and at a low temperature to maintain a low concentration of the electrophile in the reaction mixture.
Careful Monitoring Monitor the reaction closely by TLC or HPLC and quench it as soon as the starting material is consumed.

Section 3: Decarboxylation as a Side Reaction

The loss of the carboxyl group is a less common but problematic side reaction that can occur under certain conditions.

FAQ 3: I have identified a significant amount of a brominated product that has lost the carboxylic acid group. What causes this decarboxylative bromination, and how can I avoid it?

Answer:

Decarboxylative bromination, an aromatic version of the Hunsdiecker reaction, can occur, particularly with electron-rich benzoic acids.[11][12] This process involves the replacement of the carboxylic acid group with a bromine atom.

Mechanistic Insights:

The mechanism is thought to involve the formation of an acyl hypobromite intermediate, which can then undergo radical decarboxylation to form an aryl radical.[13] This aryl radical is then trapped by a bromine source. This pathway is more favorable for electron-rich systems as they can stabilize the radical intermediate.[11]

Prevention of Decarboxylative Bromination:

  • Avoid Harsh Conditions: High temperatures and prolonged reaction times can promote decarboxylation.

  • Choice of Reagents: Certain reagents are known to promote this side reaction. Standard electrophilic bromination conditions (e.g., NBS or Br₂ with a Lewis acid) at moderate temperatures are generally less prone to causing decarboxylation than radical-focused conditions.

  • Protecting Groups: In cases where decarboxylation is a major issue, it may be necessary to protect the carboxylic acid as an ester. The ester group is less prone to decarboxylation under these conditions.

Section 4: Benzylic Bromination of Alkyl-Substituted Benzoic Acids

For benzoic acids bearing alkyl substituents, bromination can occur on the side chain (benzylic position) instead of, or in addition to, the aromatic ring.

FAQ 4: My bromination of methylbenzoic acid is resulting in bromination on the methyl group (benzylic position) instead of the aromatic ring. How do I control the reaction to favor aromatic substitution?

Answer:

The competition between electrophilic aromatic substitution and radical benzylic bromination is dictated by the reaction conditions. Benzylic bromination proceeds via a free-radical mechanism, which is favored by radical initiators (e.g., light, AIBN, or benzoyl peroxide) and specific reagents like NBS in the absence of a strong Lewis acid.[14][15][16]

Controlling the Reaction Pathway:

G cluster_0 Reaction Conditions cluster_1 Reaction Outcome Lewis Acid (e.g., FeBr3)\nDarkness Lewis Acid (e.g., FeBr3) Darkness Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Lewis Acid (e.g., FeBr3)\nDarkness->Electrophilic Aromatic Substitution Radical Initiator (e.g., AIBN, Light)\nNon-polar solvent Radical Initiator (e.g., AIBN, Light) Non-polar solvent Benzylic Bromination Benzylic Bromination Radical Initiator (e.g., AIBN, Light)\nNon-polar solvent->Benzylic Bromination

Caption: Conditions favoring aromatic vs. benzylic bromination.

To favor electrophilic aromatic substitution:

  • Use a Lewis Acid Catalyst: Employ a catalyst like FeBr₃ or AlCl₃ with Br₂. This generates the highly electrophilic bromonium ion (Br⁺) necessary for EAS.

  • Exclude Radical Initiators: Conduct the reaction in the dark to prevent photochemical initiation of radical pathways. Avoid adding radical initiators like AIBN or peroxides.

  • Choice of Solvent: Polar solvents can sometimes favor ionic pathways over radical ones.

To favor benzylic bromination:

  • Use NBS with a Radical Initiator: N-bromosuccinimide in the presence of light or a chemical initiator like AIBN is the classic method for benzylic bromination.[16][17]

  • Solvent Choice: Non-polar solvents like carbon tetrachloride (though its use is now restricted) or cyclohexane are typically used for radical reactions.

Section 5: Purification and Removal of Bromine-Containing Impurities

Effective purification is critical to obtaining the desired product in high purity.

FAQ 5: What are the best practices for removing unreacted bromine and other bromine-containing byproducts from my reaction mixture?

Answer:

A thorough work-up and appropriate purification techniques are essential for isolating the target compound.

Work-up Procedures:

  • Quenching Excess Bromine: After the reaction is complete, the mixture should be washed with a reducing agent to remove excess Br₂. Common quenching agents include:

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution.[10]

    • Saturated aqueous sodium bisulfite (NaHSO₃) solution.

  • Aqueous Wash: Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution can help remove the acidic HBr byproduct and any unreacted benzoic acid starting material.[18] Be cautious if your product is base-sensitive. A final wash with brine (saturated NaCl solution) helps to remove residual water.[18]

Purification Techniques:

MethodApplication
Recrystallization An effective method for purifying solid products, provided a suitable solvent system can be found that solubilizes impurities at low temperatures and the product at high temperatures.
Silica Gel Column Chromatography A versatile technique for separating compounds with different polarities.[18] It is particularly useful for removing closely related isomers or other side products.
Acid-Base Extraction The acidic nature of the carboxylic acid group can be exploited for purification. The product can be extracted into an aqueous base, washed with an organic solvent to remove non-acidic impurities, and then re-precipitated by adding acid.

References

Technical Support Center: Purification of Brominated Phenolic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of brominated phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. Brominated phenols are key intermediates in the synthesis of numerous pharmaceuticals and specialty chemicals, and achieving high purity is critical for downstream applications and regulatory compliance.[1]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established scientific principles and field-proven insights.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of brominated phenolic compounds in a question-and-answer format.

Recrystallization Issues

Question: My brominated phenol "oils out" during recrystallization instead of forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or the solution is supersaturated.[2] To resolve this, you can:

  • Select a lower-boiling point solvent: If the compound has a low melting point, a solvent with a lower boiling point may prevent it from melting before it crystallizes.

  • Use a solvent mixture: Dissolve the compound in a "good" solvent (in which it is highly soluble) and slowly add a "poor" solvent (in which it is less soluble) until the solution becomes turbid. Then, gently heat the mixture until it becomes clear and allow it to cool slowly.[3][4] A common example is an ethanol/water mixture.[2]

  • Reduce the cooling rate: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.[2]

  • Lower the concentration: The solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.

Question: My purified brominated phenol crystals are colored, but the literature reports a white or colorless solid. How can I remove the color?

Answer: Colored impurities in brominated phenols often arise from oxidation products or residual bromine from the synthesis.[5][6] Here are several strategies to decolorize your product:

  • Activated Charcoal (with caution): Add a small amount of activated charcoal to the hot solution before filtration.[2] However, be aware that activated charcoal can adsorb your product, leading to lower yields.[3] It is also not recommended for phenolic compounds as it may contain ferric ions that can form colored complexes.[4]

  • Perform the recrystallization under an inert atmosphere: Using an inert gas like nitrogen or argon can prevent the oxidation of the phenolic hydroxyl group, which is a common source of color.[2]

  • Chemical Treatment: Washing the crude product with a solution of a reducing agent like sodium bisulfite can help remove excess bromine.[6]

  • Acid-Base Extraction: An acid-base extraction can be effective in removing acidic or basic impurities that may be colored.[3]

Question: I am getting a very low yield after recrystallization. How can I improve it?

Answer: Low recovery can be due to several factors. Consider the following to improve your yield:

  • Minimize the amount of solvent: Use the minimum amount of hot solvent required to fully dissolve your compound. Using too much solvent will keep more of your product dissolved in the mother liquor upon cooling.[7]

  • Ensure complete crystallization: After slow cooling to room temperature, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.[2]

  • Recover a second crop of crystals: Concentrate the mother liquor by boiling off some of the solvent and then cool it again to obtain a second crop of crystals. Be aware that the second crop may be less pure than the first.

  • Choose the right solvent: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[2]

Chromatography Issues

Question: My brominated phenol is streaking or tailing on the silica gel column. What is causing this and how can I fix it?

Answer: Streaking or tailing in column chromatography can be caused by overloading the column or strong interactions between your compound and the stationary phase.[3] Here's how to address this:

  • Reduce the amount of sample loaded: Overloading is a common cause of poor separation. Use a larger column or load less crude material.[3]

  • Modify the mobile phase: Adding a small amount of a polar solvent, like a few drops of acetic acid for acidic compounds, to the mobile phase can improve the peak shape.[3]

  • Ensure proper packing: Improperly packed columns with cracks or channels can lead to streaking. Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.[3]

Question: I am having difficulty separating isomeric byproducts from my desired brominated phenol. What chromatographic strategies can I employ?

Answer: Separating isomers, such as ortho-, meta-, and para-bromophenols, can be challenging due to their similar polarities. Here are some approaches:

  • Optimize the solvent system: A good starting point for nitrophenols is a mixture of hexane and ethyl acetate.[3] You may need to experiment with different solvent ratios to achieve optimal separation. Aim for an Rf value of 0.2-0.4 for your desired compound on TLC.[3]

  • Use a different stationary phase: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or reverse-phase silica (C18).

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution than traditional column chromatography. A C8 or C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like trifluoroacetic acid) is a common choice for separating brominated phenols.[8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude brominated phenolic compounds?

A1: The synthesis of brominated phenols can result in several impurities, including:

  • Isomeric byproducts: Bromination can occur at different positions on the aromatic ring, leading to the formation of isomers (e.g., o-, p-bromophenol).[10]

  • Polybrominated products: Over-bromination can lead to the formation of di- or tri-brominated species.[6]

  • Unreacted starting material: Incomplete bromination will leave residual phenol.[3]

  • Oxidation products: Phenols are susceptible to oxidation, which can produce colored impurities.[6]

Q2: My brominated phenol appears to be degrading during purification. What are the likely causes and how can I prevent this?

A2: Brominated phenols can be sensitive to heat, light, and oxidation.[11][12][13] To minimize degradation:

  • Avoid excessive heat: During solvent removal by rotary evaporation, use a moderate temperature water bath.

  • Protect from light: Store samples in amber vials or in the dark to prevent photodegradation.[14]

  • Use an inert atmosphere: When possible, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[2]

  • Acidify aqueous samples: For extractions from aqueous solutions, acidifying the sample to a pH of around 2-3 can help prevent degradation.[11][15]

Q3: What are the best practices for storing purified brominated phenolic compounds?

A3: To maintain the purity of your compound during storage:

  • Store in a cool, dark place: Refrigeration is often recommended.

  • Use an airtight container: This will protect the compound from atmospheric moisture and oxygen.

  • Consider an inert atmosphere: For particularly sensitive compounds, storing under nitrogen or argon can prolong shelf life.

Q4: Can I use titration to determine the purity of my brominated phenol?

A4: Yes, a bromination-based titration method can be used to estimate the purity of phenol and some brominated phenols. This typically involves reacting the phenol with a known excess of bromine, and then back-titrating the unreacted bromine with a standard solution of sodium thiosulfate.[16]

Part 3: Experimental Protocols and Data

Protocol 1: High-Purity Recrystallization of a Brominated Phenol

This protocol provides a general procedure for the recrystallization of a solid brominated phenol.

  • Solvent Selection: Choose an appropriate solvent or solvent system. An ideal solvent will dissolve the compound when hot but not when cold. Refer to Table 1 for common solvents.

  • Dissolution: Place the crude brominated phenol in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities and activated charcoal.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2]

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.[2]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[2]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.[2]

Table 1: Common Solvents for Recrystallization of Phenolic Compounds
SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good for polar compounds. Can be used in combination with alcohols.
EthanolHigh78A versatile solvent, often used in mixtures with water.[2]
MethanolHigh65Similar to ethanol but with a lower boiling point.
Ethyl AcetateMedium77A good choice for compounds of intermediate polarity.
HexaneLow69Typically used as the "poor" solvent in a mixed solvent system with a more polar solvent.
TolueneLow111Can be effective but its high boiling point may be an issue for heat-sensitive compounds.
Protocol 2: Purification by Column Chromatography

This protocol outlines a general procedure for purifying a brominated phenol using silica gel column chromatography.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system for separation. A mixture of hexane and ethyl acetate is a common starting point.[3]

  • Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into a chromatography column, ensuring there are no air bubbles or cracks.[3]

  • Sample Loading: Dissolve the crude brominated phenol in a minimum amount of the mobile phase or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Add the mobile phase to the column and begin collecting fractions. The polarity of the mobile phase can be gradually increased (gradient elution) if necessary to elute more polar compounds.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified brominated phenol.

Part 4: Visualizations

Diagram 1: General Purification Workflow for Brominated Phenols

G crude Crude Brominated Phenol dissolve Dissolve in Hot Solvent crude->dissolve charcoal Add Activated Charcoal (Optional) dissolve->charcoal hot_filter Hot Filtration dissolve->hot_filter If no charcoal charcoal->hot_filter cool Slow Cooling & Crystallization hot_filter->cool vac_filter Vacuum Filtration cool->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Under Vacuum wash->dry pure Pure Brominated Phenol dry->pure

Caption: A typical workflow for the purification of brominated phenols by recrystallization.

Diagram 2: Troubleshooting Decision Tree for Recrystallization

G start Problem with Recrystallization oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield colored_crystals Colored Crystals start->colored_crystals solution1 Use lower boiling point solvent or solvent mixture. Reduce cooling rate. oiling_out->solution1 solution2 Use minimum amount of hot solvent. Concentrate mother liquor for a second crop. low_yield->solution2 solution3 Use activated charcoal (with caution). Recrystallize under inert atmosphere. Wash with reducing agent. colored_crystals->solution3

Caption: A decision tree for troubleshooting common issues in the recrystallization of brominated phenols.

References

preventing decomposition of "3-Bromo-5-hydroxy-4-methoxybenzoic acid" during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Stability Challenges of a Functionalized Phenol

3-Bromo-5-hydroxy-4-methoxybenzoic acid is a highly functionalized aromatic building block valuable in medicinal chemistry and materials science. Its structure, however, contains two key functional groups that present significant stability challenges during synthesis: a phenolic hydroxyl group and a carboxylic acid. The electron-donating nature of the hydroxyl and methoxy groups makes the phenol moiety highly susceptible to oxidation, while the entire aromatic system is prone to decarboxylation under thermal stress.

This guide provides researchers, scientists, and drug development professionals with a dedicated technical resource for troubleshooting and preventing the decomposition of this molecule during its synthesis and purification. By understanding the underlying mechanisms of degradation, you can implement robust experimental strategies to maximize yield, improve purity, and ensure the integrity of your final product.

Troubleshooting Guide: A Mechanistic Approach to Common Failures

This section addresses the most common observational problems encountered during the synthesis of this compound. Each question is addressed with an explanation of the root chemical cause and a detailed, actionable solution.

Q1: Why is my reaction mixture turning a dark brown, purple, or black color, especially after adding a base?

Root Cause Analysis: This is a classic indicator of phenol oxidation. The phenolic proton is acidic and is readily deprotonated by a base to form a phenoxide anion. This anion is significantly more electron-rich than the neutral phenol, making it exceptionally sensitive to oxidation by atmospheric oxygen. The oxidation process generates highly conjugated, intensely colored quinone or quinone-like species. Even trace amounts of dissolved oxygen in your solvents can initiate this rapid degradation cascade.

dot

Caption: Diagram 1: Phenol Oxidation Pathway.

Preventative Strategy: Rigorous Exclusion of Atmospheric Oxygen

The only reliable solution is to perform the reaction under a strictly inert atmosphere. This prevents oxygen from coming into contact with your reaction mixture.

  • Recommendation: Utilize a Schlenk line or a glove box for all manipulations.[1][2] These systems allow you to replace the air in your reaction vessel with an inert gas like argon or nitrogen.

  • Critical Step: All solvents must be thoroughly degassed before use to remove dissolved oxygen. Simply purging with an inert gas is often insufficient for highly sensitive substrates. The "freeze-pump-thaw" method is the gold standard.[3]

  • Reagent Purity: Ensure that bases and other reagents have not been unduly exposed to air during storage.

Q2: My final yield is disappointingly low, and mass spectrometry or NMR analysis suggests the presence of a byproduct missing the -COOH group. What is the cause?

Root Cause Analysis: This issue points towards thermal decarboxylation, a process where the carboxylic acid group is lost as carbon dioxide (CO₂).[4] While aromatic carboxylic acids are generally stable, the process can be facilitated at elevated temperatures, particularly in the presence of acid or metal catalysts. The electron-donating hydroxyl and methoxy groups on the ring can further promote this decomposition pathway under certain conditions.[5][6]

dot

Caption: Diagram 2: Thermal Decarboxylation.

Preventative Strategy: Precise Temperature and Reaction Time Control

  • Temperature Management: Conduct the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Use a reliable heating mantle with a temperature controller and probe to avoid overheating.

  • Avoid Prolonged Heating: Do not leave reactions heating for longer than necessary. Monitor reaction progress closely using an appropriate technique (e.g., TLC, LC-MS) and proceed to workup as soon as the starting material is consumed.

  • Solvent Choice: Select a solvent that allows for the desired reaction temperature without requiring excessive heating.

Q3: My initial reaction appears clean, but I see new impurities or product degradation during aqueous workup and purification. How can I safely isolate my product?

Root Cause Analysis: The product itself is sensitive, and decomposition can occur during post-reaction handling. Standard purification techniques can introduce oxygen or create conditions that promote degradation.

  • Aqueous Workup: Using non-degassed water or buffers for extraction will re-introduce oxygen, which can oxidize the purified product, especially if the pH is basic.

  • Solvent Removal: Concentrating the product on a rotary evaporator for extended periods, especially with heat, can induce thermal decarboxylation.

  • Chromatography: Traditional column chromatography exposes the product to a large surface area of silica gel (which can be slightly acidic) and large volumes of solvent that may contain dissolved oxygen, leading to streaking and decomposition on the column.

Preventative Strategy: Maintain an Inert Environment Throughout Isolation

The principles of inert atmosphere must be extended to the entire workflow.

dot

Workflow Diagram 3: Inert Atmosphere Synthesis & Workup Workflow A 1. Assemble & Flame-Dry Glassware B 2. Evacuate & Refill with Inert Gas (3x cycle) A->B C 3. Add Degassed Solvents & Reagents via Syringe B->C D 4. Run Reaction Under Positive Pressure C->D E 5. Quench & Workup with Degassed Solutions D->E F 6. Filter via Schlenk Filtration or Cannula Transfer E->F G 7. Remove Solvent Under Vacuum (No Heat) F->G H 8. Store Final Product Under Inert Gas G->H

Caption: Diagram 3: Inert Atmosphere Synthesis & Workup Workflow.

  • Workup: Use degassed water, buffers, and organic solvents for all extractions. If performing an acid-base extraction, work quickly and neutralize the basic solution with degassed acid before prolonged exposure.[7]

  • Filtration: For isolating solids, use a Schlenk filter apparatus, which allows for filtration under an inert gas blanket.[3]

  • Solvent Removal: Remove solvent under reduced pressure without external heating. A high-vacuum pump is more effective than a water aspirator and works quickly at room temperature.

  • Storage: The final, dry product should be stored in a sealed vial under an inert atmosphere, preferably in a freezer and protected from light to ensure long-term stability.[2]

Frequently Asked Questions (FAQs)

  • Q: What are the ideal storage conditions for this compound?

    • A: Store the solid compound in a tightly sealed amber vial backfilled with argon or nitrogen. For maximum stability, store at -20°C in a desiccated environment.

  • Q: Which analytical techniques are best for detecting decomposition?

    • A: ¹H NMR is excellent for detecting decarboxylation, as you will see the disappearance of the carboxylic acid proton and potential shifts in the aromatic protons. UV-Vis spectroscopy can be a sensitive indicator of oxidation, as the formation of colored quinone species will result in new absorbance bands in the visible region. LC-MS is ideal for identifying both types of impurities and tracking overall reaction purity.

  • Q: Can I use antioxidants like BHT to prevent oxidation?

    • A: While antioxidants can be used, they introduce a new impurity that must be removed later. For synthetic preparations, it is far better practice to prevent oxidation by rigorously excluding oxygen from the outset rather than trying to inhibit it with an additive.

  • Q: Is this compound sensitive to light?

    • A: Phenolic compounds can be sensitive to light, which can promote the formation of radical species and accelerate oxidation. It is good practice to protect the reaction and the final product from direct light by using amber glass vessels or by wrapping flasks in aluminum foil.

Key Experimental Protocols

Protocol 1: Setting up a Reaction Under Inert Atmosphere (Schlenk Line)
  • Glassware Preparation: Assemble all necessary glassware (e.g., Schlenk flask, condenser) and dry thoroughly in an oven (>120°C) for several hours or by flame-drying under vacuum.

  • System Assembly: While still hot, assemble the glassware on the Schlenk line and secure all joints.

  • Evacuate-Refill Cycle: This is the most critical step for removing air.[8]

    • Close the gas inlet on your flask and open the stopcock to the vacuum manifold. Evacuate the flask for 5-10 minutes until a good vacuum is established.

    • Close the stopcock to the vacuum.

    • Carefully open the stopcock to the inert gas (nitrogen or argon) manifold to backfill the flask. You should hear the gas flow stop when the pressure is equalized.

    • Repeat this evacuate-refill cycle a minimum of three times to ensure a truly inert atmosphere.

  • Reagent Addition: Add degassed solvents and liquid reagents via a gas-tight syringe through a rubber septum. Add solids under a strong positive flow of inert gas.

  • Reaction: Maintain a slight positive pressure of inert gas throughout the reaction. This is typically achieved by connecting the gas line to an oil or mercury bubbler.

Protocol 2: Degassing Solvents via Freeze-Pump-Thaw
  • Preparation: Place the solvent in a robust Schlenk flask (no more than half full) with a stir bar.

  • Freeze: Cool the flask in a liquid nitrogen bath. Swirl the flask to freeze the solvent from the outside in, preventing the flask from cracking.

  • Pump: Once the solvent is completely frozen solid, open the flask's stopcock to the vacuum manifold and evacuate for 10-15 minutes. This removes the air from the headspace above the frozen solvent.

  • Thaw: Close the stopcock to the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of dissolved gas being released from the liquid.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times (for a total of three cycles). After the final thaw, backfill the flask with your inert gas. The solvent is now ready for use.

Summary Table: Conditions to Avoid and Recommended Practices

Problematic Condition Decomposition Pathway Recommended Solution & Rationale
Exposure to Air/Oxygen Phenol OxidationUse inert atmosphere (Schlenk line/glove box). Prevents formation of colored quinone byproducts.[1]
Use of Non-Degassed Solvents Phenol OxidationDegas all solvents (Freeze-Pump-Thaw). Removes dissolved O₂ which is a key oxidant.[3]
Presence of Base (in air) Accelerated Phenol OxidationAdd base under inert gas. Prevents formation of the highly reactive phenoxide in the presence of O₂.
Excessive Heat / Prolonged Heating Thermal DecarboxylationMaintain lowest effective temperature; monitor reaction closely. Minimizes the loss of the carboxylic acid group as CO₂.[6][9]
Aqueous Workup with Tap Water Re-introduction of OxygenUse degassed buffers and water for all extractions. Maintains the oxygen-free environment during purification.
Prolonged Rotary Evaporation Thermal Decarboxylation / OxidationRemove solvent under high vacuum at room temperature. Avoids thermal stress and minimizes exposure time.
Storage in Air / Light Slow Oxidation / PhotodecompositionStore final product under inert gas, protected from light, at low temperature. Ensures long-term stability of the purified compound.[2]

References

Technical Support Center: A Guide to Scaling the Synthesis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and scale-up of 3-Bromo-5-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, chemists, and process development professionals who are working with this versatile synthetic building block. As a key intermediate in the development of novel pharmaceutical agents, ensuring a robust, scalable, and high-purity synthesis is paramount.

This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established chemical principles. We will explore the common challenges encountered during the synthesis, from controlling regioselectivity to managing reaction exotherms during scale-up, ensuring you can move from the bench to pilot scale with confidence.

Synthetic Scheme Overview

The most direct and industrially viable route to this compound involves the electrophilic aromatic substitution (EAS) of 3-hydroxy-4-methoxybenzoic acid (isovanillic acid). The electron-donating hydroxyl (-OH) and methoxy (-OCH₃) groups strongly activate the aromatic ring and direct the incoming electrophile (Br⁺).

Reaction Mechanism: Electrophilic Aromatic Substitution

The directing effects of the substituents are crucial for the success of this synthesis:

  • -OH group (at C3): A powerful activating ortho-, para-director. It strongly directs substitution to the C2 and C5 positions.

  • -OCH₃ group (at C4): An activating ortho-, para-director, directing to the C2 and C5 positions.

  • -COOH group (at C1): A deactivating meta-director, which directs to the C3 and C5 positions.

The synergistic effect of all three groups overwhelmingly favors bromination at the C5 position, making this a highly regioselective transformation under controlled conditions.[1]

Troubleshooting_Workflow Start Start Synthesis Bromination Bromination Step Start->Bromination Check_Conversion Reaction Complete? Bromination->Check_Conversion Low_Yield Low Yield / Incomplete Check_Conversion->Low_Yield No Check_Purity Check Crude Purity (TLC/HPLC) Check_Conversion->Check_Purity Yes Optimize_Reagents Increase Reagent Electrophilicity (e.g., add catalyst, switch to Br₂) Low_Yield->Optimize_Reagents Optimize_Reagents->Bromination Side_Products Di-bromo or Isomers Present Check_Purity->Side_Products Impure Workup Workup & Isolation Check_Purity->Workup Pure Enough Control_Conditions Optimize Conditions: - Lower Temperature - Slow Reagent Addition - Check Stoichiometry Side_Products->Control_Conditions Control_Conditions->Bromination Purification Purification Step Workup->Purification Final_Product Pure Product Purification->Final_Product

References

common impurities in "3-Bromo-5-hydroxy-4-methoxybenzoic acid" and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-Bromo-5-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and handling of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your work.

Frequently Asked Questions (FAQs)

Q1: What are the most probable impurities in a crude sample of this compound?

A1: Based on common synthetic routes, which often involve the bromination of a substituted vanillic acid derivative, the primary impurities are typically:

  • Unreacted Starting Material: For example, 5-hydroxy-4-methoxybenzoic acid (vanillic acid).

  • Isomeric Byproducts: Positional isomers formed during bromination, such as 2-bromo-5-hydroxy-4-methoxybenzoic acid, although the directing effects of the hydroxyl and methoxy groups generally favor the desired isomer.

  • Di-brominated Byproducts: Over-bromination can lead to the formation of 3,5-dibromo-hydroxy-4-methoxybenzoic acid.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., acetic acid, ethanol, ethyl acetate) and unquenched brominating agents can be present.

  • Degradation Products: Phenolic compounds can be susceptible to oxidation, leading to colored impurities, especially if exposed to air and light over extended periods.[1]

Q2: My sample of this compound has a distinct color (e.g., yellow, brown). What is the likely cause and is it problematic?

A2: A colored sample often indicates the presence of oxidized phenolic impurities or residual reagents from the synthesis.[1] While minor color might not interfere with all applications, for sensitive downstream processes like drug development, it is crucial to use a high-purity, colorless (white to off-white) solid. The color suggests the presence of impurities that could have unintended reactivity or toxicity.

Q3: What is the best general-purpose solvent for recrystallizing this compound?

A3: An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] For a polar, acidic molecule like this compound, a mixed solvent system is often effective. A common choice is an ethanol/water or methanol/water mixture. The compound is typically dissolved in a minimal amount of hot alcohol, and then hot water is added dropwise until turbidity (cloudiness) appears. Upon slow cooling, pure crystals should form.[3]

Q4: Can I use activated charcoal to decolorize my sample during recrystallization?

A4: Caution is advised when using activated charcoal with phenolic compounds. Charcoal can contain ferric ions, which may form colored complexes with the phenolic hydroxyl group, potentially introducing a new impurity and hindering the purification process.[3] If decolorization is necessary, use a minimal amount of high-purity activated charcoal and a short contact time with the hot solution.

Troubleshooting and Purification Guides

This section provides detailed protocols for addressing specific purity issues.

Issue 1: Presence of Non-Acidic or Weakly Acidic Impurities

Troubleshooting Logic: An acid-base extraction is a highly effective method for separating carboxylic acids from neutral or less acidic compounds.[4] By converting the carboxylic acid to its water-soluble carboxylate salt using a weak base, it can be extracted into an aqueous layer, leaving less acidic impurities behind in the organic layer.

Workflow: Purification via Acid-Base Extraction

cluster_0 Step 1: Dissolution cluster_1 Step 2: Extraction cluster_2 Step 3: Separation cluster_3 Step 4: Isolation a Dissolve crude product in an immiscible organic solvent (e.g., ethyl acetate) b Transfer to a separatory funnel a->b c Add aqueous sodium bicarbonate (NaHCO₃) solution (a weak base) b->c d Shake vigorously and allow layers to separate c->d e Aqueous Layer: Contains sodium 3-bromo-5-hydroxy-4-methoxybenzoate (water-soluble salt) d->e Desired Compound f Organic Layer: Contains neutral and weakly acidic impurities d->f Impurities g Drain and collect the aqueous layer e->g h Cool the aqueous layer in an ice bath g->h i Acidify with dilute HCl until precipitation is complete (pH ~2) h->i j Collect the pure solid by vacuum filtration i->j k Wash with cold water and dry under vacuum j->k

Caption: Workflow for Acid-Base Extraction Purification.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or diethyl ether.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Expert Insight: Sodium bicarbonate is a weak base and is selective for deprotonating the more acidic carboxylic acid (pKa ~4) over the less acidic phenol (pKa ~10).[5][6] This leaves any less acidic phenolic impurities in the organic layer.

  • Separation: Stopper the funnel and shake vigorously, venting frequently to release the CO₂ gas produced. Allow the layers to separate fully. Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

  • Isolation: Combine the aqueous extracts and cool the solution in an ice bath. Slowly add dilute hydrochloric acid (e.g., 2M HCl) dropwise while stirring until the solution is acidic (test with pH paper) and precipitation of the pure product ceases.

  • Collection: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold deionized water to remove any inorganic salts.

  • Drying: Dry the purified product under vacuum to remove residual water.

Issue 2: Presence of Isomeric or Over-Brominated Impurities

Troubleshooting Logic: When impurities are chemically very similar to the desired product (e.g., isomers), separation techniques based on slight differences in polarity, such as recrystallization or column chromatography, are more effective.

Workflow: Purification via Recrystallization

A Place crude solid in a flask B Add a minimal amount of a suitable solvent (e.g., hot ethanol) A->B C Heat the mixture until the solid is completely dissolved B->C D If necessary, add a second solvent (e.g., hot water) dropwise until turbidity persists C->D For mixed solvent systems E Allow the solution to cool slowly to room temperature C->E For single solvent systems D->E F Cool further in an ice bath to maximize crystal formation E->F G Collect crystals by vacuum filtration F->G H Wash crystals with a small amount of cold solvent G->H I Dry the purified crystals H->I

Caption: General Workflow for Recrystallization.

Detailed Protocol: Recrystallization from an Ethanol/Water System

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid.

  • Induce Precipitation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes faintly cloudy. If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Collection and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Purity Assessment

To validate the success of the purification, it is essential to analyze the final product.

Analytical Method Principle Primary Application
HPLC-UV Separation based on differential partitioning between a stationary and liquid mobile phase.[7]Quantitative purity determination and impurity profiling.
LC-MS Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry.Identification of unknown impurities by their mass-to-charge ratio.
¹H NMR Spectroscopy Measures the nuclear magnetic resonance of hydrogen atoms.Structural confirmation and detection of proton-containing impurities.
Melting Point A pure crystalline solid has a sharp, defined melting point range.A quick and simple indicator of purity. Impurities typically broaden and depress the melting range.

References

Technical Support Center: Optimizing Derivatization Reactions for 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Bromo-5-hydroxy-4-methoxybenzoic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile synthetic building block. The presence of two distinct functional groups—a phenolic hydroxyl and a carboxylic acid—presents unique challenges and opportunities in synthesis. This document provides in-depth, experience-based guidance in a question-and-answer format to help you navigate these challenges, troubleshoot common issues, and optimize your reaction conditions for success.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the strategic approach to modifying this compound.

Q1: What are the primary strategies for derivatizing this compound?

A1: Derivatization primarily targets the two key functional groups: the carboxylic acid and the phenolic hydroxyl. The main strategies are:

  • Esterification: This reaction converts the carboxylic acid group (-COOH) into an ester (-COOR) by reacting it with an alcohol. This is typically performed under acidic conditions.[1]

  • Etherification: This reaction converts the phenolic hydroxyl group (-OH) into an ether (-OR) by reacting it with an alkylating agent, such as an alkyl halide. This is performed under basic conditions.[2]

The choice of strategy depends on the desired final structure and requires careful consideration of reaction conditions to ensure selectivity.

Q2: Which functional group is more reactive, and how does that influence my experimental design?

A2: The relative reactivity is entirely dependent on the reaction conditions.

  • Under acidic conditions , the carboxylic acid is activated for nucleophilic attack by an alcohol (esterification). The phenolic hydroxyl group is generally unreactive under these conditions.

  • Under basic conditions , the phenolic hydroxyl is more acidic than the carboxylic acid proton and is readily deprotonated to form a potent nucleophile (a phenoxide). The carboxylic acid will also be deprotonated to a carboxylate, which is a much weaker nucleophile. This makes the phenolic site the primary target for reactions with electrophiles like alkyl halides (etherification).[3]

Q3: Is it necessary to use a protecting group for this molecule?

A3: Yes, a protecting group strategy is often essential, particularly if your goal is to perform a Williamson ether synthesis on the phenolic hydroxyl group.[4] If you introduce a base to form the phenoxide for etherification, you will also deprotonate the carboxylic acid. To prevent potential side reactions and ensure clean conversion at the hydroxyl group, the carboxylic acid should first be "protected," typically by converting it into an ester. This ester group is stable under the basic conditions of the ether synthesis and can be removed later by hydrolysis if the free acid is desired.[4][5]

Q4: What is the most reliable method for forming an ester from the carboxylic acid group?

A4: The Fischer-Speier esterification is the most common and cost-effective method.[6] This is an acid-catalyzed equilibrium reaction between the carboxylic acid and an excess of alcohol.[1] To achieve a high yield, the equilibrium must be shifted towards the product. This is typically accomplished by using the alcohol as the solvent (a large excess) or by removing the water that is formed during the reaction.[6][7]

Q5: What is the recommended method for forming an ether at the phenolic hydroxyl group?

A5: The Williamson ether synthesis is the standard procedure.[2][8] This reaction involves deprotonating the phenol with a suitable base (e.g., potassium carbonate, sodium hydride) to form a phenoxide ion, which then acts as a nucleophile and attacks a primary alkyl halide in an SN2 reaction.[2] As mentioned in Q3, it is critical to protect the carboxylic acid group as an ester before carrying out this step to ensure chemoselectivity.

Q6: How can I effectively monitor the progress of my derivatization reaction?

A6: Thin-Layer Chromatography (TLC) is the most convenient and widely used method for real-time reaction monitoring.[9] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot. The choice of solvent system for the TLC is crucial for achieving good separation of spots. For more detailed analysis and product identification, techniques like GC-MS and LC-MS are invaluable.[10][11]

Derivatization Strategy Workflow

The diagram below outlines the logical workflow for deciding on a derivatization strategy for this compound.

G start Start: 3-Bromo-5-hydroxy- 4-methoxybenzoic acid target What is the Target Functional Group? start->target ester Esterification of Carboxylic Acid target->ester Carboxylic Acid ether Etherification of Phenolic Hydroxyl target->ether Phenolic Hydroxyl fischer Perform Fischer Esterification (Acid Catalyst, Excess Alcohol) ester->fischer protect Protect Carboxylic Acid (e.g., as Methyl Ester) ether->protect end_ester Final Product: Ester Derivative fischer->end_ester williamson Perform Williamson Ether Synthesis (Base, Alkyl Halide) protect->williamson deprotect_q Is the free Carboxylic Acid needed? williamson->deprotect_q hydrolysis Hydrolyze Ester (Deprotection) deprotect_q->hydrolysis Yes end_ether Final Product: Ether Derivative deprotect_q->end_ether No hydrolysis->end_ether

Caption: Decision workflow for derivatizing the target molecule.

Troubleshooting Guide

This section provides solutions to common problems encountered during the derivatization of this compound.

Problem 1: Low or No Product Yield in Fischer Esterification

  • Potential Cause A: The reaction has not reached completion due to its reversible nature.[7]

    • Solution: To drive the equilibrium forward, use a large excess of the alcohol (it can often serve as the solvent).[7] For larger-scale reactions or with less reactive alcohols, remove the water byproduct using a Dean-Stark apparatus or by adding molecular sieves.[6]

  • Potential Cause B: The acid catalyst is inactive or insufficient.

    • Solution: Use a fresh, concentrated acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure a sufficient catalytic amount (typically 5-10 mol%) is used.

  • Potential Cause C: The reaction temperature is too low or the reaction time is too short.

    • Solution: Ensure the reaction mixture is maintained at a gentle reflux temperature for an adequate duration, typically 4-8 hours.[12] Monitor the reaction by TLC until the starting material is consumed.

Problem 2: Low or No Product Yield in Williamson Ether Synthesis

  • Potential Cause A: Incomplete deprotonation of the phenolic hydroxyl group.

    • Solution: Use a sufficiently strong base and an anhydrous solvent. For phenols, potassium carbonate (K₂CO₃) in DMF or acetonitrile is a common choice.[8][13] For a more robust reaction, a stronger base like sodium hydride (NaH) in anhydrous THF can be used, but requires more stringent inert atmosphere techniques.

  • Potential Cause B: The alkylating agent is unreactive or volatile.

    • Solution: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides (I > Br > Cl). If using a less reactive halide, consider adding a catalytic amount of sodium iodide (NaI) to facilitate a halide exchange in situ (Finkelstein reaction), which generates the more reactive alkyl iodide.[8] If using a volatile reagent like methyl iodide, ensure the reflux condenser is efficient and the heating is gentle to prevent its escape.[14]

  • Potential Cause C: The chosen base is not suitable.

    • Solution: Avoid using aqueous bases like NaOH or KOH in excess, as the water can hydrolyze the alkyl halide and interfere with the reaction. A non-nucleophilic base like K₂CO₃ or NaH is preferred.[2]

Problem 3: Multiple Products are Observed on the TLC Plate

  • Potential Cause A (in Etherification): Both the hydroxyl and protected carboxylic acid groups are reacting.

    • Solution: This suggests the ester protecting group is not stable to the reaction conditions, which is uncommon for Williamson synthesis. More likely, if the carboxylic acid was not protected, you may be seeing O-alkylation of the phenol and esterification of the carboxylate. Ensure the protection step is complete before proceeding with etherification.

  • Potential Cause B (in Etherification): An elimination (E2) side reaction is occurring.

    • Solution: This is a significant issue when using secondary or tertiary alkyl halides.[2] The alkoxide/phenoxide is a strong base and can promote elimination to form an alkene. Whenever possible, use a primary alkyl halide to favor the desired SN2 substitution.

  • Potential Cause C (General): The starting material is impure.

    • Solution: Characterize the purity of your starting this compound before beginning the reaction. If necessary, purify it by recrystallization.

Troubleshooting Flowchart: Low Yield in Fischer Esterification

G start Problem: Low Yield in Fischer Esterification check_tlc Does TLC show unreacted starting material? start->check_tlc check_conditions Review Reaction Conditions: 1. Excess Alcohol? 2. Active Catalyst? 3. Reflux Temp/Time? check_tlc->check_conditions Yes check_workup Did you check the aqueous layer for product during workup? check_tlc->check_workup No increase_time Increase reflux time and re-check with TLC. check_conditions->increase_time Conditions look okay add_reagents Consider adding more catalyst or using a water removal method (e.g., Dean-Stark). check_conditions->add_reagents Conditions suboptimal end Yield Optimized increase_time->end add_reagents->end re_extract Re-extract aqueous layers. Adjust pH if necessary to reduce product solubility. check_workup->re_extract No purification_loss Product loss may have occurred during purification (column/recrystallization). Review purification procedure. check_workup->purification_loss Yes re_extract->end purification_loss->end

Caption: A logical flowchart for troubleshooting low product yield.

Optimized Experimental Protocols

The following protocols are provided as a robust starting point for your experiments.

Protocol 1: Fischer Esterification (Synthesis of Methyl 3-Bromo-5-hydroxy-4-methoxybenzoate)

This protocol details the direct esterification of the carboxylic acid.

ParameterValue/ReagentPurpose
Starting MaterialThis compound1.0 eq
Reagent/SolventAnhydrous MethanolReactant and solvent (large excess)
CatalystConcentrated Sulfuric Acid (H₂SO₄)0.1 - 0.2 eq
TemperatureReflux (~65 °C)To provide activation energy
Reaction Time4-6 hoursTo allow the reaction to reach equilibrium

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: Add a large excess of anhydrous methanol (e.g., 20-40 equivalents), which serves as both reactant and solvent.

  • Catalyst Addition: While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C). Maintain this temperature for 4-6 hours, monitoring the reaction's progress by TLC.[12]

  • Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the methanol. Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst, followed by a wash with brine.[15]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure methyl ester.

Protocol 2: Williamson Ether Synthesis (Synthesis of Methyl 3-Bromo-5-ethoxy-4-methoxybenzoate)

This two-part protocol involves first protecting the acid, then performing the ether synthesis.

ParameterValue/ReagentPurpose
Part A: Protection
Starting MaterialMethyl 3-Bromo-5-hydroxy-4-methoxybenzoate1.0 eq (from Protocol 1)
Part B: Etherification
BaseAnhydrous Potassium Carbonate (K₂CO₃)1.5 - 2.0 eq
Alkylating AgentEthyl Iodide (or Ethyl Bromide)1.2 - 1.5 eq
SolventAnhydrous DMF or AcetonitrileAprotic polar solvent
Temperature50 - 80 °CTo promote SN2 reaction
Reaction Time4 - 12 hoursFor complete conversion

Step-by-Step Methodology:

  • Protection: First, synthesize Methyl 3-bromo-5-hydroxy-4-methoxybenzoate as described in Protocol 1 . This is your starting material for the etherification.

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the methyl ester (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and anhydrous DMF.

  • Reagent Addition: Add the ethyl iodide (1.2-1.5 eq) to the stirring suspension.

  • Heating: Heat the reaction mixture to 50-80 °C and maintain for 4-12 hours. Monitor the reaction by TLC until the starting phenol has been completely consumed.[2][8]

  • Work-up: Cool the reaction to room temperature and pour it into cold water. Extract the aqueous mixture several times with an organic solvent like ethyl acetate.

  • Isolation: Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure ether derivative.

References

Technical Support Center: 3-Bromo-5-hydroxy-4-methoxybenzoic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for "3-Bromo-5-hydroxy-4-methoxybenzoic acid." This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered when working with this compound in solution. Drawing upon established principles of phenolic and benzoic acid chemistry, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure the integrity and reproducibility of your experiments.

I. Understanding the Stability Profile of this compound

This compound possesses a unique substitution pattern on its benzene ring, which dictates its reactivity and stability in solution. The interplay between the electron-donating hydroxyl and methoxy groups, the electron-withdrawing bromo and carboxylic acid groups, and their specific positions, creates a molecule susceptible to several degradation pathways. The core vulnerabilities of this compound in solution are oxidation of the phenolic hydroxyl group, potential dehalogenation, and decarboxylation under certain stress conditions.

This guide will systematically address these potential issues, offering both preventative measures and corrective actions.

II. Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during your experiments, providing explanations for the underlying causes and actionable solutions.

Problem 1: Discoloration of the solution (e.g., turning yellow, brown, or pink) upon preparation or storage.

  • Possible Cause 1: Oxidation. The phenolic hydroxyl group in this compound is susceptible to oxidation, especially in the presence of oxygen, light, elevated temperatures, or certain metal ions. This oxidation can lead to the formation of colored quinone-type structures. The substitution pattern of our molecule, with a hydroxyl group para to a methoxy group, is structurally related to guaiacol, which is known to oxidize to form quinones and other colored oligomeric species[1][2].

  • Troubleshooting Steps:

    • Solvent Deoxygenation: Before dissolving the compound, degas your solvent by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes.

    • Inert Atmosphere: Prepare and store the solution under an inert atmosphere. This can be achieved by using sealed vials with a nitrogen or argon headspace.

    • Light Protection: Store the solution in amber-colored vials or wrap the container with aluminum foil to protect it from light, which can catalyze oxidation.

    • Temperature Control: Store the solution at recommended low temperatures (e.g., 2-8°C or -20°C) to minimize the rate of degradation. For long-term storage, -80°C is often recommended for sensitive phenolic compounds[3].

    • pH Control: Maintain the pH of the solution in the acidic range (pH 3-6). In alkaline conditions, the phenoxide ion is more susceptible to oxidation.

    • Chelating Agents: If metal ion contamination is suspected (from glassware or reagents), consider adding a small amount of a chelating agent like EDTA to sequester metal ions that can catalyze oxidation[4].

  • Possible Cause 2: pH-Induced Changes. The color of phenolic compounds can be pH-dependent due to the ionization of the hydroxyl group. While the compound itself may not be degrading, a shift in pH can alter its electronic structure and, consequently, its light absorption properties[2][3].

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution. Unbuffered solutions, especially in water, can have their pH altered by dissolved atmospheric CO2.

    • Buffered Solutions: Use a well-characterized buffer system to maintain a stable pH throughout your experiment.

    • UV-Vis Spectroscopy: Run a UV-Vis scan of your solution at different pH values to understand the spectral shifts associated with protonation/deprotonation of the phenolic hydroxyl and carboxylic acid groups.

Problem 2: Appearance of new peaks in my chromatogram (e.g., HPLC, LC-MS) over time.

  • Possible Cause 1: Oxidative Degradation. As mentioned, oxidation can lead to the formation of various degradation products. For a molecule like this compound, potential oxidative products could include quinones, and further downstream, ring-opened products like carboxylic acids[1][5].

  • Troubleshooting Steps:

    • Implement Preventative Measures: Follow all the recommendations for preventing oxidation as outlined in Problem 1.

    • Forced Degradation Study: To proactively identify potential degradation products, perform a forced degradation study. This involves subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to accelerate degradation and identify the resulting products by techniques like LC-MS.

    • Peak Identification: Use mass spectrometry (MS) to obtain the mass of the new peaks and propose potential structures. Fragmentation patterns in MS/MS can provide further structural information.

  • Possible Cause 2: Hydrolysis. While the ether and amide bonds are more classic targets for hydrolysis, under harsh acidic or basic conditions, changes to the molecule can occur. However, for this specific molecule, hydrolysis of the methoxy group is less likely under typical experimental conditions.

  • Troubleshooting Steps:

    • Control pH: Avoid prolonged exposure to strongly acidic or basic conditions unless your experimental design requires it.

    • Temperature Management: Elevated temperatures will accelerate hydrolysis.

  • Possible Cause 3: Photodegradation. Halogenated aromatic compounds can be susceptible to photodegradation, which may involve dehalogenation (loss of the bromine atom)[6][7].

  • Troubleshooting Steps:

    • Light Protection: Strictly protect the solution from light at all stages of the experiment.

    • Photostability Testing: As part of a forced degradation study, expose the solution to a controlled light source (e.g., a photostability chamber) to assess its susceptibility to photodegradation and identify any photoproducts.

Problem 3: Loss of compound potency or concentration over time.

  • Possible Cause: Degradation. Any of the degradation pathways discussed (oxidation, photodegradation) will lead to a decrease in the concentration of the parent compound.

  • Troubleshooting Steps:

    • Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is "stability-indicating." This means the method can separate the parent compound from all potential degradation products, allowing for accurate quantification of the parent compound over time.

    • Fresh Solutions: For critical experiments, prepare solutions fresh and use them promptly.

    • Storage Validation: If storage is necessary, validate the storage conditions. Prepare a stock solution, and analyze its concentration at regular intervals (e.g., 0, 24, 48, 72 hours) under the proposed storage conditions to determine the rate of degradation, if any.

III. Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for dissolving this compound to ensure maximum stability?

A1: The choice of solvent depends on the intended application. For general use, solvents like ethanol or methanol are often suitable. For aqueous solutions, it is crucial to use a buffer in the acidic pH range (e.g., pH 3-6) to minimize oxidation. Regardless of the solvent, deoxygenating it and protecting the solution from light are critical for stability.

Q2: How does pH affect the stability of this compound in solution?

A2: pH has a significant impact on stability. In alkaline solutions (high pH), the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidation than the protonated form. Therefore, maintaining a slightly acidic pH is generally recommended to enhance stability.

Q3: What are the recommended storage conditions for a stock solution of this compound?

A3: For optimal long-term stability, stock solutions should be stored at low temperatures, protected from light, and under an inert atmosphere. Recommended storage conditions are:

  • Short-term (up to 1 month): -20°C in amber, sealed vials with an argon or nitrogen headspace.

  • Long-term (up to 6 months): -80°C in amber, sealed vials with an argon or nitrogen headspace[3].

  • Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

Q4: I am observing batch-to-batch variability in my experiments. Could this be related to the stability of my this compound solution?

A4: Yes, inconsistent stability of your stock solution is a common cause of experimental variability. If the solution degrades between experiments, the effective concentration of the active compound will decrease, leading to inconsistent results. It is crucial to implement consistent preparation and storage protocols for your solutions. Preparing fresh solutions for each set of critical experiments is the best practice to ensure reproducibility.

Q5: What are the likely degradation products I should look for?

A5: Based on the structure, the most probable degradation products would arise from:

  • Oxidation: Formation of quinone-like species.

  • Dehalogenation: Replacement of the bromine atom with a hydrogen atom.

  • Decarboxylation: Loss of the carboxylic acid group as CO2, especially under thermal stress[8][9].

  • Ring Opening: Under more aggressive oxidative conditions, the aromatic ring can be cleaved to form smaller aliphatic acids.

A forced degradation study coupled with LC-MS analysis is the most effective way to identify the specific degradation products under your experimental conditions.

IV. Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 4 hours.
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.
  • Thermal Degradation: Place a sealed vial of the stock solution in an oven at 80°C for 48 hours.
  • Photodegradation: Expose a clear vial of the stock solution to a photostability chamber (with both UV and visible light) for a defined period (e.g., 24 hours). A control sample should be wrapped in aluminum foil.

3. Sample Analysis:

  • At specified time points, withdraw an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
  • Dilute all samples to a suitable concentration for HPLC analysis.
  • Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

4. Data Analysis:

  • Monitor the decrease in the peak area of the parent compound and the formation of new peaks (degradation products).
  • Use a diode array detector (DAD) to compare the UV spectra of the new peaks with the parent compound.
  • If available, use LC-MS to determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.

Protocol 2: Stability-Indicating HPLC-UV Method

This is a starting point for developing a stability-indicating HPLC-UV method. The conditions may need to be optimized for your specific instrumentation and requirements.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm (or an optimal wavelength determined by UV-Vis scan).

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose[10].

V. Visualizations

Diagram 1: Potential Degradation Pathways

G main 3-Bromo-5-hydroxy- 4-methoxybenzoic acid oxidation Oxidation (Quinone formation) main->oxidation O2, light, heat, metal ions dehalogenation Dehalogenation main->dehalogenation Photolysis (UV) decarboxylation Decarboxylation main->decarboxylation Heat ring_opening Ring Opening (Further Oxidation) oxidation->ring_opening Strong Oxidants

Caption: Potential degradation pathways for this compound.

Diagram 2: Troubleshooting Workflow for Solution Discoloration

G start Solution Discoloration Observed check_ph Check pH start->check_ph ph_issue pH Shift? check_ph->ph_issue adjust_ph Use Buffer, Adjust pH ph_issue->adjust_ph Yes oxidation_suspected Oxidation Suspected ph_issue->oxidation_suspected No stable Solution Stable adjust_ph->stable implement_precautions Implement Protective Measures: - Degas solvent - Inert atmosphere - Protect from light - Control temperature oxidation_suspected->implement_precautions implement_precautions->stable unstable Discoloration Persists implement_precautions->unstable further_investigation Further Investigation: Forced Degradation Study unstable->further_investigation

Caption: Troubleshooting workflow for discolored solutions.

VI. Data Summary

ParameterRecommended ConditionRationale
pH 3 - 6Minimizes oxidation of the phenolic hydroxyl group.
Temperature 2-8°C (short-term), -20°C to -80°C (long-term)Reduces the rate of all potential degradation reactions.
Light Exposure Store in amber vials or wrapped in foilPrevents photodegradation and light-catalyzed oxidation.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.
Solvent Degassed prior to useRemoves dissolved oxygen which can initiate oxidation.

References

Technical Support Center: Analytical Method Development for Halogenated Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical method development focused on halogenated natural products (HNPs). This guide is designed for researchers, scientists, and drug development professionals who are navigating the unique and often complex challenges associated with the analysis of these fascinating molecules. HNPs, with their vast structural diversity and potent biological activities, represent a frontier in natural product chemistry. However, their unique elemental composition and physicochemical properties demand specialized analytical strategies.

This resource provides in-depth, field-proven insights through a series of troubleshooting guides and frequently asked questions (FAQs). The content is structured to follow a logical experimental workflow, from initial sample handling to final structural confirmation, ensuring you have the expert guidance needed at every step.

Section 1: Sample Preparation and Extraction

Effective sample preparation is the cornerstone of any successful analytical method. For HNPs, particularly from complex matrices like marine sponges, algae, or microbial cultures, this step is critical for removing interferences and ensuring analyte stability.

Troubleshooting Guide: Extraction

Question: I am experiencing low recovery of my target halogenated compounds from a marine sponge sample. What could be the cause and how can I improve it?

Answer: Low recovery is a common issue stemming from the strong interactions between HNPs and the biological matrix, as well as the potential for degradation. Here’s a systematic approach to troubleshoot this problem:

  • Re-evaluate Your Solvent Choice: Halogenation increases the lipophilicity of a molecule. If you are using a highly polar solvent system (e.g., pure methanol), you may be inefficiently extracting your compounds.

    • Causality: The principle of "like dissolves like" is paramount. A solvent or solvent mixture with a polarity that more closely matches the analyte will improve extraction efficiency.

    • Troubleshooting Steps:

      • Increase Solvent Lipophilicity: Start with a sequential extraction. Begin with a non-polar solvent like hexane to remove lipids, followed by a medium-polarity solvent like dichloromethane (DCM) or ethyl acetate, and finally a polar solvent like methanol. Your HNP is likely to be in the DCM or ethyl acetate fraction.

      • Use a Solvent Mixture: A mixture of DCM and methanol (e.g., 2:1 v/v) is often a robust starting point for extracting a wide range of marine natural products.

  • Incorporate Cell Disruption Techniques: The dense, fibrous nature of sponge tissue can trap analytes.

    • Causality: Increasing the surface area of the sample exposed to the extraction solvent enhances extraction efficiency.

    • Troubleshooting Steps:

      • Homogenization: Use a high-speed homogenizer to thoroughly break down the tissue before and during extraction.

      • Sonication: An ultrasonic bath or probe can be used to disrupt cell walls and improve solvent penetration.

      • Freeze-Drying (Lyophilization): Removing water from the sample prior to extraction creates a more porous material that is easier for organic solvents to penetrate.

  • Optimize Extraction Time and Temperature:

    • Causality: Extraction is a diffusion-limited process. However, prolonged exposure to high temperatures can degrade thermally labile HNPs.

    • Troubleshooting Steps:

      • Time: Ensure each extraction step is long enough (e.g., 2-4 hours with stirring). Perform multiple extractions (at least 3) and combine the extracts, as the first extraction rarely recovers all the material.

      • Temperature: Unless your compounds are known to be extremely stable, avoid heating during extraction. Perform extractions at room temperature or even at cooler temperatures to minimize degradation.

  • Consider Solid-Phase Extraction (SPE) for Cleanup: Co-extracted matrix components like salts and pigments can interfere with analysis and affect recovery.

    • Causality: SPE provides a more targeted cleanup than simple liquid-liquid extraction, allowing for the removal of interfering compounds with different chemical properties than your analyte.

    • Protocol: See the detailed SPE protocol below.

Detailed Protocol: Solid-Phase Extraction (SPE) for HNP Cleanup

This protocol is a self-validating system for cleaning up a crude organic extract from a marine sponge prior to LC-MS analysis.

Objective: To remove polar (salts) and non-polar (lipids) interferences.

Materials:

  • Crude organic extract (e.g., from a DCM/MeOH extraction).

  • SPE Cartridge: Reversed-phase (C18), 500 mg bed weight.

  • Solvents: HPLC-grade methanol, acetonitrile, and water.

  • SPE vacuum manifold.

Step-by-Step Methodology:

  • Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 cartridge.

    • Pass 5 mL of water through the cartridge. Do not let the cartridge run dry. This step activates the C18 stationary phase.

  • Sample Loading:

    • Dissolve a known amount of your dried crude extract in a minimal amount of the conditioning solvent (e.g., 1-2 mL of methanol/water).

    • Load the dissolved sample onto the conditioned cartridge.

  • Washing (Interference Removal):

    • Step 3a (Polar Interferences): Pass 5 mL of 100% water through the cartridge. This will elute highly polar compounds like salts. Collect this fraction separately.

    • Step 3b (Non-polar Interferences): Pass 5 mL of a high-percentage organic solvent (e.g., 80-100% acetonitrile or hexane) to elute very non-polar compounds like lipids. Collect this fraction separately.

  • Elution (Analyte Recovery):

    • Elute your target HNP with a solvent of intermediate polarity. A good starting point is 5 mL of 50-70% acetonitrile in water. Collect this fraction for analysis. The optimal percentage should be determined empirically.

  • Analysis:

    • Evaporate the solvent from the collected fractions and reconstitute in a mobile-phase compatible solvent.

    • Analyze all fractions (wash and elution) by HPLC-UV or LC-MS to confirm that your target analyte was retained on the column during the wash steps and successfully eluted in the final step. This confirms the validity of your SPE method.

Section 2: Chromatographic Separation Challenges

The presence of halogens can significantly alter the chromatographic behavior of natural products, often leading to challenges in achieving adequate separation, especially for isomers.

Workflow for Troubleshooting HNP Separation

// Nodes start [label="Poor Separation or Peak Shape\n(Tailing, Fronting, Broadening)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_column [label="1. Check Column Chemistry\nIs it appropriate for HNPs?", fillcolor="#F1F3F4", fontcolor="#202124"]; c18 [label="Standard C18 sufficient?", fillcolor="#FFFFFF", fontcolor="#202124"]; pfp [label="Consider PFP or Phenyl-Hexyl\n(π-π interactions)", fillcolor="#FBBC05", fontcolor="#202124"]; check_mobile [label="2. Optimize Mobile Phase\nIs gradient optimal? pH correct?", fillcolor="#F1F3F4", fontcolor="#202124"]; gradient [label="Steepen or flatten gradient slope?", fillcolor="#FFFFFF", fontcolor="#202124"]; additive [label="Add modifier (e.g., 0.1% Formic Acid)\nfor peak shape?", fillcolor="#FBBC05", fontcolor="#202124"]; check_hardware [label="3. Check System Hardware\nAny dead volume or leaks?", fillcolor="#F1F3F4", fontcolor="#202124"]; fittings [label="Check fittings and tubing\nfor extra-column broadening", fillcolor="#FFFFFF", fontcolor="#202124"]; guard_col [label="Is guard column clogged?\nReplace if necessary.", fillcolor="#FBBC05", fontcolor="#202124"]; end [label="Resolution and Peak Shape Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_column; check_column -> c18 [label="If not..."]; c18 -> pfp [style=dashed]; c18 -> check_mobile [label="If yes..."]; check_mobile -> gradient; gradient -> additive [style=dashed]; gradient -> check_hardware [label="If optimized..."]; check_hardware -> fittings; fittings -> guard_col [style=dashed]; pfp -> check_mobile [color="#5F6368"]; additive -> check_hardware [color="#5F6368"]; guard_col -> end [color="#5F6368"];

// Invisible edges for alignment edge [style=invis]; c18 -> gradient; gradient -> fittings; } } Caption: Troubleshooting workflow for HPLC separation of HNPs.

Troubleshooting Guide: Chromatography

Question: I am trying to separate two brominated isomers, but they are co-eluting on my C18 column. How can I resolve them?

Answer: Co-elution of isomers is a classic challenge because they often have very similar polarities. A standard C18 column separates primarily based on hydrophobicity, which may be nearly identical for your isomers. You need to introduce an alternative separation mechanism.

  • Causality: To separate compounds with similar hydrophobicity, you must exploit other physicochemical properties, such as shape, aromaticity, or dipole moments.

  • Troubleshooting Steps:

    • Change the Stationary Phase: This is the most effective solution.

      • Pentafluorophenyl (PFP) Column: PFP columns are excellent for separating halogenated compounds and positional isomers.[1] The highly electronegative fluorine atoms on the phenyl ring create multiple retention mechanisms, including dipole-dipole interactions, π-π stacking, and shape selectivity, in addition to standard hydrophobic interactions.

      • Phenyl-Hexyl Column: This provides alternative selectivity through π-π interactions with the aromatic rings of your analytes, which can be sufficient to resolve isomers.

    • Optimize the Mobile Phase:

      • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a proton donor and can engage in different hydrogen bonding interactions with your analytes compared to acetonitrile, sometimes revealing the small differences needed for separation.

      • Lower the Temperature: Running the separation at a lower temperature (e.g., 25-30°C instead of 40°C) can enhance the subtle intermolecular interactions between your analytes and the stationary phase, often improving resolution.

    • Reduce the Gradient Slope: A shallower gradient gives the isomers more time to interact with the stationary phase, which can improve separation.[2] If you are running an isocratic method, try reducing the percentage of the organic solvent.

Table 1: Comparison of HPLC Columns for Halogenated Compound Separation

Column TypePrimary Retention Mechanism(s)Best Suited For
C18 (Octadecylsilane) Hydrophobic interactionsGeneral purpose, initial screening
PFP (Pentafluorophenyl) Hydrophobic, π-π, dipole-dipole, shape selectivityIsomers, aromatic & halogenated compounds
Phenyl-Hexyl Hydrophobic, π-π interactionsAromatic compounds, alternative selectivity to C18
Embedded Polar Group (EPG) Hydrophobic, hydrogen bondingPolar HNPs, compatible with 100% aqueous mobile phases

Section 3: Mass Spectrometry (MS) Detection & Identification

Mass spectrometry is indispensable for HNP analysis, primarily due to the characteristic isotopic patterns imparted by chlorine and bromine.

FAQs: Mass Spectrometry

Question: My mass spectrum shows a cluster of peaks for the molecular ion. What does this mean?

Answer: This is the hallmark of a halogenated compound, specifically one containing chlorine (Cl) or bromine (Br). These elements have naturally occurring heavy isotopes that are unusually abundant, leading to a distinctive pattern in the mass spectrum.

  • Chlorine (Cl): Has two main isotopes, ³⁵Cl (~75%) and ³⁷Cl (~25%). A compound with one chlorine atom will show two peaks in the molecular ion cluster, separated by 2 mass units (M and M+2), with a relative intensity ratio of approximately 3:1.[3]

  • Bromine (Br): Has two main isotopes, ⁷⁹Br (~50%) and ⁸¹Br (~50%). A compound with one bromine atom will also show two peaks (M and M+2), but their intensity will be nearly equal, in a 1:1 ratio.[3][4]

The presence of these patterns is a powerful diagnostic tool for quickly identifying a compound as halogenated.

Table 2: Characteristic Isotopic Patterns for Chlorine and Bromine

Number of Halogen AtomsHalogenExpected Peak Cluster (Mass Difference)Approximate Intensity Ratio
1ChlorineM, M+23:1
2ChlorineM, M+2, M+49:6:1
1BromineM, M+21:1
2BromineM, M+2, M+41:2:1
1 Cl, 1 BrMixedM, M+2, M+43:4:1

Source: Data compiled from multiple chemistry resources.[3][4][5]

Question: I am experiencing poor sensitivity and signal fluctuation for my HNP in LC-ESI-MS. What is the likely cause?

Answer: This issue is often caused by ion suppression , a matrix effect where co-eluting compounds from your sample interfere with the ionization of your target analyte in the electrospray ionization (ESI) source.[6][7]

  • Causality: In the ESI process, analytes compete for charge and access to the droplet surface to become gas-phase ions.[8] If a high concentration of another compound (e.g., a salt, a lipid, or another natural product) elutes at the same time as your analyte, it can monopolize the ionization process, "suppressing" your analyte's signal.[7][9]

  • Troubleshooting Steps:

    • Improve Chromatographic Separation: The best way to mitigate ion suppression is to chromatographically separate the interfering compounds from your analyte.[6] Even a small shift in retention time can move your analyte out of a region of high suppression. Revisit the steps in Section 2 to improve your separation.

    • Enhance Sample Cleanup: If chromatographic changes are insufficient, the issue lies with your sample preparation. The interfering compounds need to be removed before injection. Implement or optimize an SPE cleanup step (see protocol in Section 1) to remove the matrix components causing the suppression.

    • Dilute the Sample: While it may seem counterintuitive, diluting your sample can sometimes increase the signal for your analyte. This is because you are diluting the interfering compounds more than you are reducing your analyte concentration below the detection limit, leading to a net gain in ionization efficiency and a better signal-to-noise ratio.[8]

    • Use an Isotope-Labeled Internal Standard: If you cannot eliminate the ion suppression, you can compensate for it by using a stable isotope-labeled (e.g., ¹³C or ²H) version of your analyte as an internal standard. This standard will experience the same degree of ion suppression as your analyte, allowing for accurate quantification despite signal fluctuations.

Section 4: Structural Elucidation

Confirming the exact structure of a novel HNP, including the position of the halogen atoms, requires advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR).

FAQs: Structural Elucidation

Question: How can I use NMR to confirm the position of a bromine atom on an aromatic ring?

Answer: While MS can tell you that a bromine atom is present, NMR is required to determine its location. Several 2D NMR experiments are crucial for this.

  • Causality: NMR spectroscopy measures the magnetic environment of nuclei (like ¹H and ¹³C) and their connections through chemical bonds. By analyzing these connections, you can piece together the molecular structure.[10][11]

  • Key NMR Experiments:

    • ¹H NMR: Provides initial information about the protons in the molecule. For an aromatic ring, the chemical shifts and coupling patterns of the remaining protons can often suggest the substitution pattern.[10]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. This helps you assign the ¹³C chemical shifts for all protonated carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This is the most powerful experiment for this purpose.[12] It shows correlations between protons and carbons that are 2 or 3 bonds away.

      • How to Use It: Look for correlations from a known proton (e.g., a methyl group attached to the ring) to the carbons in the aromatic ring. The carbon that does not show a 2- or 3-bond correlation to nearby protons, and has a chemical shift consistent with a carbon attached to an electronegative atom, is the likely position of the bromine atom.

    • ¹³C NMR: The carbon atom directly attached to a halogen (C-X) will have its chemical shift significantly altered. For bromine, the "heavy atom effect" can cause a downfield shift compared to a C-H bond, but this can be variable. Comparing the observed ¹³C shifts to predicted values from computational software can add confidence to your assignment.[13]

Question: Are there any special considerations for NMR analysis of halogenated compounds?

Answer: Yes, a few points are worth noting:

  • Solvent Choice: Ensure your purified HNP is fully soluble in the deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆) to get sharp, well-resolved peaks.

  • Fluorine NMR: If you are working with fluorinated natural products, ¹⁹F NMR is a highly sensitive and essential technique. It provides direct information about the fluorine environments in the molecule.

  • Sample Purity: For unambiguous structural elucidation, the sample must be highly pure. Co-eluting impurities will complicate the NMR spectra and can lead to incorrect structural assignments. Always verify purity by LC-MS or another high-resolution technique before extensive NMR analysis.

By systematically addressing these common challenges, researchers can develop robust and reliable analytical methods to unlock the full potential of halogenated natural products in drug discovery and chemical ecology.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 3-Bromo-5-hydroxy-4-methoxybenzoic acid and Other Brominated Phenols

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the biological activities of 3-Bromo-5-hydroxy-4-methoxybenzoic acid and other structurally related brominated phenols. Intended for researchers, scientists, and drug development professionals, this document delves into the antioxidant, antimicrobial, and cytotoxic properties of these compounds, supported by experimental data and detailed protocols. The structure of this guide is designed to offer an in-depth technical overview, moving from a broad understanding of structure-activity relationships to specific experimental methodologies and mechanistic insights.

Introduction: The Rising Interest in Brominated Phenols

Brominated phenols, a diverse class of halogenated organic compounds, are prevalent in marine environments, particularly in red algae.[1] These natural products have garnered significant attention in the scientific community for their wide spectrum of biological activities, including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties.[1] The unique chemical characteristics imparted by bromine substitution, such as increased lipophilicity and altered electronic properties, often translate to enhanced biological efficacy compared to their non-brominated counterparts.

This guide focuses on a specific brominated phenol, This compound , and places its potential biological activities in the context of other well-studied brominated phenols. While extensive experimental data on this particular molecule is emerging, we can infer its probable activities based on established structure-activity relationships (SAR) within this compound class.

Structure-Activity Relationships: Decoding the Role of Bromine and Hydroxyl Groups

The biological activity of brominated phenols is intricately linked to the number and position of both bromine atoms and hydroxyl groups on the aromatic ring.[2]

  • Hydroxyl Groups (-OH): The phenolic hydroxyl group is a key player in the antioxidant activity of these molecules. It can donate a hydrogen atom to neutralize free radicals, thus terminating damaging oxidative chain reactions. The presence of multiple hydroxyl groups, particularly in ortho or para positions, often enhances antioxidant capacity.[3]

  • Bromine Atoms (-Br): The introduction of bromine atoms can influence the molecule's lipophilicity, which affects its ability to cross cell membranes.[2] Furthermore, the electron-withdrawing nature of bromine can modulate the acidity of the phenolic proton, thereby influencing its radical scavenging potential. The position of the bromine atom is also critical; for instance, bromination ortho or para to a hydroxyl group can significantly impact activity.

  • Carboxylic Acid Group (-COOH): In benzoic acid derivatives, the carboxylic acid group can act as a hydrogen bond donor and acceptor, influencing interactions with biological targets like enzyme active sites.[2]

Based on these principles, the structure of This compound , with its hydroxyl, methoxy, and bromo substituents, suggests a potential for interesting biological activities, which we will explore in the following sections.

Comparative Analysis of Biological Activities

Antioxidant Activity

The antioxidant capacity of phenolic compounds is a cornerstone of their therapeutic potential, combating oxidative stress implicated in numerous diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method to evaluate this activity, with a lower IC50 value indicating higher potency.

Table 1: Comparative Antioxidant Activity of Selected Brominated Phenols (DPPH Assay)

CompoundStructureIC50 (µM)Reference
This compound Data Not Available-
2,3-Dihydroxybenzoic acid5.86 ± 0.64[4]
Gallic Acid (non-brominated reference)4.05[5]
Butylated Hydroxytoluene (BHT) (synthetic antioxidant)~163.4[4]
Butylated Hydroxyanisole (BHA) (synthetic antioxidant)~621.8[4]

Note: IC50 values are compiled from different studies and should be compared with caution due to potential variations in experimental conditions.

Antimicrobial Activity

Brominated phenols have demonstrated significant antimicrobial effects against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency, representing the lowest concentration of a compound that inhibits visible microbial growth.

Table 2: Comparative Antimicrobial Activity of Selected Brominated Phenols

CompoundTarget OrganismMIC (µg/mL)Reference
This compound -Data Not Available-
Bis(2,3-dibromo-4,5-dihydroxybenzyl)etherStaphylococcus epidermidis35[6]
Various Bromophenols from Rhodomela confervoidesStaphylococcus aureus70-140[6]
Ampicillin (antibiotic reference)Staphylococcus aureus10[6]
Tetracycline (antibiotic reference)Staphylococcus aureus30[6]

The antimicrobial activity of bromophenols is often attributed to their ability to disrupt microbial cell membranes and interfere with essential cellular processes. The lipophilicity conferred by bromine atoms can facilitate their entry into microbial cells.

Cytotoxic Activity

The potential of brominated phenols as anticancer agents is an active area of research. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity, with a lower IC50 value indicating greater toxicity towards cancer cells.

Table 3: Comparative Cytotoxic Activity of Selected Brominated Phenols against Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
This compound -Data Not Available-
Bromophenol hybrid (17a)A549 (Lung)Not specified, but showed significant inhibition[7]
Bromophenol-thiosemicarbazone hybrid (11)SK-OV-3 (Ovarian)2.39[8]
Bromophenol-thiosemicarbazone hybrid (11)Bel-7402 (Liver)5.45[8]
Bromophenol-thiosemicarbazone hybrid (11)HepG2 (Liver)4.60[8]

Many bromophenol derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death) in cancer cells.[7] This is often achieved through the generation of reactive oxygen species (ROS), which can trigger cellular damage and activate apoptotic signaling pathways.[7]

Mechanistic Insights: Signaling Pathways in Focus

ROS-Mediated Apoptosis

A key mechanism by which some brominated phenols induce cancer cell death is through the generation of intracellular Reactive Oxygen Species (ROS).[9] An excess of ROS can lead to oxidative stress, damaging cellular components like DNA, proteins, and lipids, ultimately triggering apoptosis.

ROS_Mediated_Apoptosis Bromophenol Bromophenol Derivatives ROS Increased ROS Production Bromophenol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bax_Bak Bax/Bak Activation Mitochondria->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

The Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a crucial role in the cellular defense against oxidative stress.[10] Under normal conditions, Nrf2 is kept inactive by Keap1. However, in the presence of oxidative stress or certain chemical inducers, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant and cytoprotective genes. Some phenolic compounds are known to modulate this pathway.

Nrf2_Signaling_Pathway cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., from Bromophenols) Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 dissociates Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Nucleus Nucleus Nrf2->Nucleus translocates to ARE ARE (Antioxidant Response Element) Antioxidant_Genes Antioxidant & Cytoprotective Gene Expression ARE->Antioxidant_Genes activates Cellular_Protection Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE binds to

Experimental Protocols

Synthesis of this compound

While several synthetic routes exist for substituted benzoic acids, a common approach involves electrophilic bromination of a suitable precursor. A detailed protocol for a related compound, 3,5-Dibromo-4-methoxybenzoic acid, is adapted here to conceptually illustrate the synthesis.

Reaction Scheme:

Synthesis_Workflow 4-Hydroxy-3-methoxybenzoic acid 4-Hydroxy-3-methoxybenzoic acid 3-Bromo-4-hydroxy-5-methoxybenzoic acid 3-Bromo-4-hydroxy-5-methoxybenzoic acid 4-Hydroxy-3-methoxybenzoic acid->3-Bromo-4-hydroxy-5-methoxybenzoic acid Br2, Acetic Acid

Materials:

  • 4-Hydroxy-3-methoxybenzoic acid (vanillic acid)

  • Bromine (Br₂)

  • Glacial Acetic Acid

  • Sodium thiosulfate solution (10% w/v)

  • Cold water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in glacial acetic acid.

  • Slowly add a solution of bromine (1.1 eq) in glacial acetic acid dropwise to the reaction mixture with stirring at room temperature.

  • Stir the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing cold water.

  • Quench any excess bromine by adding a 10% sodium thiosulfate solution until the orange color disappears.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

DPPH Radical Scavenging Assay

This protocol outlines a general procedure for assessing the antioxidant activity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds and positive control (e.g., Ascorbic Acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

  • Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • In a 96-well plate, add 100 µL of each sample dilution to respective wells.

  • Add 100 µL of the DPPH working solution to each well.

  • Prepare a blank well containing only methanol and a control well containing methanol and the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the test compound.

MTT Cytotoxicity Assay

This protocol provides a general method for evaluating the cytotoxic effects of the compounds on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., A549, HeLa)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight in the incubator.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to form formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion and Future Directions

This compound, based on its chemical structure and the established activities of related brominated phenols, holds promise as a bioactive molecule. While direct experimental evidence for its efficacy is still needed, the principles of structure-activity relationships suggest its potential for antioxidant, antimicrobial, and cytotoxic activities.

Future research should focus on the synthesis and purification of this compound to enable comprehensive biological evaluation. Direct comparative studies against a panel of other brominated phenols and standard reference compounds will be crucial to accurately determine its potency and selectivity. Furthermore, in-depth mechanistic studies are warranted to elucidate the specific molecular targets and signaling pathways modulated by this compound, which could pave the way for its development as a novel therapeutic agent.

References

A Comparative Analysis of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted benzoic acid derivatives are fundamental scaffolds in medicinal chemistry and drug discovery, offering a versatile platform for therapeutic innovation. Among these, brominated hydroxybenzoic acids have garnered significant interest due to their presence in various natural products and their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This guide provides a comprehensive comparative analysis of 3-Bromo-5-hydroxy-4-methoxybenzoic acid and its key structural isomers.

This document is intended for researchers, scientists, and drug development professionals. It aims to serve as a practical resource by not only presenting a side-by-side comparison of the physicochemical and biological properties of these isomers but also by delving into the rationale behind their synthesis and potential structure-activity relationships. All presented data is supported by experimental evidence from peer-reviewed literature and reputable chemical databases.

Isomers Under Investigation

The core structure under consideration is a benzoic acid ring substituted with one bromo, one hydroxy, and one methoxy group. The constitutional isomers arise from the different positional arrangements of these substituents on the aromatic ring. For this guide, we will focus on the following five key isomers:

Isomer No.IUPAC NameCommon Name/Synonym
1 This compound
2 2-Bromo-5-hydroxy-4-methoxybenzoic acid
3 3-Bromo-4-hydroxy-5-methoxybenzoic acidBromovanillic acid
4 2-Bromo-4-hydroxy-5-methoxybenzoic acid
5 4-Bromo-3-hydroxy-5-methoxybenzoic acid

Comparative Physicochemical Properties

The spatial arrangement of the bromo, hydroxy, and methoxy groups significantly influences the physicochemical properties of these isomers, which in turn can affect their solubility, membrane permeability, and interaction with biological targets. The following table summarizes key experimental data for each isomer.

Isomer No.Molecular FormulaMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)Solubility
1 C₈H₇BrO₄247.04---
2 C₈H₇BrO₄247.04270-274[1]-Soluble in DMSO[2]
3 C₈H₇BrO₄247.04---
4 C₈H₇BrO₄247.04---
5 C₈H₇BrO₄247.04---

Data not available is denoted by "-". Predicted values are provided where experimental data is unavailable and are noted as such.

Synthesis and Experimental Protocols

The synthesis of these isomers typically involves electrophilic aromatic substitution reactions on appropriately substituted benzoic acid precursors. The choice of starting material and the sequence of reactions are critical to achieving the desired regioselectivity.

General Synthetic Strategies

The primary challenge in synthesizing these isomers lies in controlling the position of the incoming bromine atom. The directing effects of the existing hydroxyl, methoxy, and carboxyl groups on the benzene ring govern the outcome of bromination.

  • Hydroxy and Methoxy Groups: Both are activating, ortho-, para- directing groups. The methoxy group is a stronger activator than the hydroxyl group.

  • Carboxyl Group: This is a deactivating, meta- directing group.

By strategically choosing the starting material, it is possible to direct the bromination to the desired position. For instance, starting with vanillic acid (4-hydroxy-3-methoxybenzoic acid) and performing a bromination reaction would likely lead to the bromine atom being directed to the position ortho to the powerful hydroxyl activating group.

Below are representative synthetic workflows for some of the isomers.

Experimental Workflow: Synthesis of Isomer 3 (3-Bromo-4-hydroxy-5-methoxybenzoic acid)

This synthesis can be envisioned to start from vanillin, which is commercially available and structurally related to the target molecule.

Synthesis of Isomer 3 start Vanillin (4-hydroxy-3-methoxybenzaldehyde) step1 Bromination (e.g., Br2 in Acetic Acid) start->step1 Reagents intermediate 3-Bromo-4-hydroxy-5-methoxybenzaldehyde step1->intermediate step2 Oxidation (e.g., KMnO4 or Ag2O) intermediate->step2 Reagents product Isomer 3 (3-Bromo-4-hydroxy-5-methoxybenzoic acid) step2->product

Caption: Proposed synthetic workflow for Isomer 3.

Protocol:

  • Bromination of Vanillin: Dissolve vanillin in a suitable solvent such as glacial acetic acid. Add a brominating agent, like bromine (Br₂), dropwise at a controlled temperature. The strong activating effect of the hydroxyl group directs the bromine to the position ortho to it.

  • Purification of the Intermediate: After the reaction is complete, the product, 3-bromo-4-hydroxy-5-methoxybenzaldehyde, can be isolated by precipitation in water and purified by recrystallization.

  • Oxidation to the Carboxylic Acid: The purified aldehyde is then oxidized to the corresponding carboxylic acid. This can be achieved using a variety of oxidizing agents, such as potassium permanganate (KMnO₄) under basic conditions, followed by acidification, or with milder reagents like silver oxide (Ag₂O).

  • Final Purification: The final product, 3-Bromo-4-hydroxy-5-methoxybenzoic acid, is then purified, for example, by recrystallization from an appropriate solvent system.

Experimental Workflow: Synthesis of Isomer 2 (2-Bromo-5-hydroxy-4-methoxybenzoic acid)

A potential route to Isomer 2 could involve the bromination of 4-hydroxy-3-methoxybenzoic acid (isovanillic acid).

Synthesis of Isomer 2 start Isovanillic Acid (4-hydroxy-3-methoxybenzoic acid) step1 Bromination (e.g., NBS in DMF) start->step1 Reagents product Isomer 2 (2-Bromo-4-hydroxy-5-methoxybenzoic acid) step1->product

Caption: Proposed synthetic workflow for Isomer 2.

Protocol:

  • Bromination of Isovanillic Acid: Isovanillic acid is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF). A source of electrophilic bromine, such as N-bromosuccinimide (NBS), is added portion-wise. The regioselectivity will be influenced by the directing effects of the substituents.

  • Work-up and Purification: The reaction mixture is typically poured into water to precipitate the crude product. Purification is then carried out by techniques such as column chromatography or recrystallization to isolate the desired isomer.

Comparative Biological Activity

Isomer No.Potential Biological ActivitySupporting Evidence/Rationale
1 Natural product found in Rhodomela confervoides[3]Marine algae are a rich source of bioactive bromophenols.
2 Antiviral, 5-HT2C receptor inhibitor[2]Reported activities for this specific isomer.
3 Antimicrobial, AntioxidantBrominated vanillin derivatives have shown antimicrobial and antioxidant properties.
4 -Limited specific data available.
5 -Limited specific data available.
Structure-Activity Relationship (SAR) Insights
  • Position of the Bromine Atom: The position of the bulky and electronegative bromine atom can significantly impact binding to target proteins. Its placement can influence the molecule's overall shape and electronic distribution.

  • Hydrogen Bonding: The hydroxyl and carboxylic acid groups are capable of forming hydrogen bonds, which are crucial for molecular recognition in biological systems. The relative positions of these groups will dictate the potential hydrogen bonding patterns.

  • Lipophilicity: The bromine atom increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes. The overall lipophilicity will be a balance between the hydrophobic bromine and methoxy groups and the hydrophilic hydroxyl and carboxyl groups.

Conclusion and Future Directions

This guide provides a foundational comparative analysis of this compound and its key isomers. The available data, although incomplete, highlights the distinct physicochemical properties and potential biological activities conferred by the specific arrangement of the bromo, hydroxy, and methoxy substituents.

There is a clear need for further experimental investigation to fill the existing data gaps, particularly concerning the physicochemical properties and a systematic evaluation of the biological activities of all the isomers presented. Such studies would provide a more complete picture of the structure-activity relationships and could guide the rational design of novel therapeutic agents based on this versatile chemical scaffold. Researchers are encouraged to use the synthetic strategies outlined as a starting point for their own investigations into these promising compounds.

References

A Comparative Spectroscopic Guide to 3-Bromo-5-hydroxy-4-methoxybenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical research and natural product chemistry, the precise structural elucidation of organic molecules is paramount. Substituted benzoic acids, in particular, form the backbone of numerous biologically active compounds. This guide provides an in-depth comparative analysis of the spectroscopic data for 3-Bromo-5-hydroxy-4-methoxybenzoic acid and its structurally significant analogs: vanillic acid, 3,5-dibromo-4-hydroxybenzoic acid, and 3-bromo-4-hydroxybenzoic acid. Through a detailed examination of their ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data, we will explore how subtle changes in substitution patterns on the benzene ring profoundly influence the spectroscopic signatures of these molecules. This guide is intended for researchers, scientists, and drug development professionals, offering both a practical reference and a deeper understanding of spectroscopic principles in the context of drug discovery and development.

Theoretical Framework: The Language of Molecular Structure

Spectroscopic techniques provide a non-destructive window into the intricate world of molecular architecture. Each method probes different aspects of a molecule's properties, and together, they offer a comprehensive structural picture.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. It is based on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets. When placed in a strong external magnetic field, these nuclei can align with or against the field, creating two energy states. The energy difference between these states corresponds to a specific radiofrequency, and the absorption of this energy gives rise to an NMR signal. The precise frequency at which a nucleus absorbs is called its chemical shift (δ) , measured in parts per million (ppm). The chemical shift is highly sensitive to the local electronic environment of the nucleus, providing invaluable information about the functional groups and connectivity within the molecule. Furthermore, the interaction between neighboring nuclear spins leads to spin-spin splitting , where a single peak is split into multiple lines (a multiplet). The pattern of this splitting reveals the number of adjacent, non-equivalent protons.

  • Infrared (IR) Spectroscopy: IR spectroscopy measures the vibrations of atoms and functional groups within a molecule. Covalent bonds are not static; they stretch, bend, and vibrate at specific frequencies. When a molecule is irradiated with infrared light, it will absorb energy at frequencies that correspond to its natural vibrational modes. An IR spectrum is a plot of absorbance or transmittance versus frequency (typically expressed in wavenumbers, cm⁻¹). Specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O) groups, give rise to characteristic absorption bands at predictable regions of the IR spectrum, making it an excellent tool for functional group identification.

  • Mass Spectrometry (MS): Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In a mass spectrometer, molecules are first ionized, typically by electron impact (EI) or electrospray ionization (ESI). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z). The output, a mass spectrum, is a plot of ion abundance versus m/z. The peak with the highest m/z value usually corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound. The molecule can also fragment into smaller, characteristic ions, and the pattern of this fragmentation provides valuable structural clues.

Comparative Spectroscopic Analysis

In this section, we will dissect and compare the spectroscopic data for our target compound, this compound, and its selected analogs. The causality behind the observed spectral differences will be explained based on fundamental electronic and structural effects.

Molecular Structures

To visualize the structural relationships between the compounds discussed in this guide, their molecular structures are presented below.

G 3-Bromo-5-hydroxy-4-methoxybenzoic_acid This compound Vanillic_acid Vanillic acid 3,5-dibromo-4-hydroxybenzoic_acid 3,5-dibromo-4-hydroxybenzoic acid 3-bromo-4-hydroxybenzoic_acid 3-bromo-4-hydroxybenzoic acid

Figure 1: Molecular structures of the compared benzoic acid analogs.

¹H NMR Data Comparison

The ¹H NMR spectra of substituted benzoic acids are particularly informative regarding the electronic effects of the substituents on the aromatic ring. The chemical shifts of the aromatic protons are sensitive to the electron-donating or electron-withdrawing nature of the attached groups.

Table 1: ¹H NMR Spectral Data (in ppm)

CompoundAromatic ProtonsMethoxy (-OCH₃)Hydroxyl (-OH)Carboxylic Acid (-COOH)
This compound ~7.3-7.5 (2H, m)~3.9 (3H, s)~9.9 (1H, br s)~12.5 (1H, br s)
Vanillic acid 7.54–7.33 (2H, m), 6.84 (1H, d, J = 8.4 Hz)[1]3.81 (3H, s)[1]9.86 (1H, br)[1]12.51 (1H, br s)[1]
3,5-dibromo-4-hydroxybenzoic acid ~8.0 (2H, s)-~10.5 (1H, br s)~13.0 (1H, br s)
3-bromo-4-hydroxybenzoic acid ~8.1 (1H, d), ~7.8 (1H, dd), ~7.0 (1H, d)-~10.2 (1H, br s)~12.8 (1H, br s)

Interpretation and Causality:

  • Vanillic acid , our baseline, shows a characteristic splitting pattern for its aromatic protons due to the different electronic environments. The proton ortho to the electron-donating hydroxyl group is shielded and appears at a lower chemical shift (upfield) compared to the others.

  • In This compound , the introduction of a bromine atom deshields the adjacent aromatic protons, causing them to shift downfield. The two remaining aromatic protons are in similar environments, likely resulting in a multiplet.

  • 3,5-dibromo-4-hydroxybenzoic acid presents a simplified aromatic region with a singlet for the two equivalent protons, as they are symmetrically positioned between two electron-withdrawing bromine atoms.

  • The absence of the electron-donating methoxy group in 3-bromo-4-hydroxybenzoic acid leads to a general downfield shift of the aromatic protons compared to vanillic acid.

¹³C NMR Data Comparison

¹³C NMR provides complementary information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to substituent effects.

Table 2: ¹³C NMR Spectral Data (in ppm)

CompoundCarboxylic Acid (C=O)Aromatic CarbonsMethoxy (-OCH₃)
This compound ~167~152, ~148, ~124, ~122, ~115, ~113~56
Vanillic acid 167.68[1]151.54, 147.67, 123.93, 122.04, 115.47, 113.12[1]55.97[1]
3,5-dibromo-4-hydroxybenzoic acid ~166~153, ~135, ~130, ~112-
3-bromo-4-hydroxybenzoic acid ~168~158, ~137, ~132, ~122, ~118, ~116-

Interpretation and Causality:

  • The chemical shift of the carboxylic acid carbon is relatively consistent across the analogs, appearing in the downfield region around 166-168 ppm due to the strong deshielding effect of the two oxygen atoms.

  • The aromatic carbon signals are spread over a wider range. Electron-donating groups like hydroxyl and methoxy shield the attached carbons, shifting them upfield, while electron-withdrawing halogens have a deshielding effect. The carbon directly attached to the bromine atom (ipso-carbon) in the bromo-analogs will show a characteristic shift.

  • The methoxy carbon in this compound and vanillic acid appears at a characteristic upfield position around 56 ppm.

Infrared (IR) Spectroscopy Comparison

IR spectroscopy is an excellent tool for identifying the key functional groups present in these molecules.

Table 3: Key IR Absorption Bands (in cm⁻¹)

Functional GroupThis compound (Predicted)Vanillic acid3,5-dibromo-4-hydroxybenzoic acid3-bromo-4-hydroxybenzoic acid
O-H Stretch (Carboxylic Acid) 3300-2500 (broad)3484[2]3300-2500 (broad)3300-2500 (broad)
O-H Stretch (Phenolic) ~3400Included in broad COOH peak~3500~3500
C-H Stretch (Aromatic) ~3100-30003100–2778[2]~3100-3000~3100-3000
C=O Stretch (Carboxylic Acid) ~1700-16801683[2]~1700-1680~1700-1680
C=C Stretch (Aromatic) ~1600, ~1500~1600, ~1500~1600, ~1500~1600, ~1500
C-O Stretch (Carboxylic Acid & Ether) ~1300-12001299[2]~1300-1200~1300-1200
C-Br Stretch ~600-500-~600-500~600-500

Interpretation and Causality:

  • The most prominent feature in the IR spectra of all these compounds is the very broad O-H stretching band from the carboxylic acid group, typically spanning from 3300 to 2500 cm⁻¹. This broadness is a result of strong intermolecular hydrogen bonding.

  • The phenolic O-H stretch is often observed as a sharper peak around 3400-3500 cm⁻¹, but it can sometimes be obscured by the broad carboxylic acid O-H band.

  • The C=O stretching vibration of the carboxylic acid is a strong, sharp peak typically found between 1700 and 1680 cm⁻¹. Conjugation with the aromatic ring slightly lowers this frequency compared to non-conjugated carboxylic acids.

  • The presence of the C-Br bond in the brominated analogs will give rise to a stretching vibration in the fingerprint region, typically between 600 and 500 cm⁻¹.

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the identity of these compounds.

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular Ion (M⁺)Key Fragment Ions
This compound 246/248 (isotope pattern)M-15 (-CH₃), M-45 (-COOH)
Vanillic acid 168153 (-CH₃), 125 (-COOH), 108, 97[3]
3,5-dibromo-4-hydroxybenzoic acid 294/296/298 (isotope pattern)M-45 (-COOH)
3-bromo-4-hydroxybenzoic acid 216/218 (isotope pattern)M-45 (-COOH)

Interpretation and Causality:

  • A key feature in the mass spectra of the brominated compounds is the characteristic isotopic pattern of the molecular ion peak. Bromine has two common isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, a compound with one bromine atom will show two molecular ion peaks of roughly equal intensity, separated by 2 m/z units. A compound with two bromine atoms will show three molecular ion peaks in a 1:2:1 intensity ratio.

  • Common fragmentation pathways for benzoic acids include the loss of a hydroxyl radical (-OH) and the loss of a carboxyl group (-COOH) .

  • For compounds containing a methoxy group, the loss of a methyl radical (-CH₃) is a common fragmentation pathway.

The fragmentation of these benzoic acid derivatives can be visualized as follows:

G cluster_main This compound Fragmentation cluster_vanillic Vanillic Acid Fragmentation M+ [M]⁺˙ m/z 246/248 M-CH3 [M-CH₃]⁺ m/z 231/233 M+->M-CH3 - •CH₃ M-COOH [M-COOH]⁺ m/z 201/203 M+->M-COOH - •COOH VA_M+ [M]⁺˙ m/z 168 VA_M-CH3 [M-CH₃]⁺ m/z 153 VA_M+->VA_M-CH3 - •CH₃ VA_M-COOH [M-COOH]⁺ m/z 123 VA_M+->VA_M-COOH - •COOH

Figure 2: Simplified fragmentation pathways for the parent molecule and vanillic acid.

Experimental Protocols

To ensure the acquisition of high-quality and reproducible spectroscopic data, the following standardized protocols are recommended.

Sample Preparation
  • Purity: Ensure the sample is of high purity. Impurities can introduce extraneous peaks and complicate spectral interpretation. Recrystallization or chromatography may be necessary for purification.

  • Solvent Selection (for NMR): Choose a deuterated solvent that completely dissolves the sample and does not have signals that overlap with the analyte peaks. Common choices for these compounds include deuterated chloroform (CDCl₃), deuterated dimethyl sulfoxide (DMSO-d₆), or deuterated methanol (CD₃OD).

  • Concentration (for NMR): Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Sample Preparation (for IR): For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) are common techniques. For the KBr method, grind a small amount of the sample with dry KBr powder and press it into a transparent disk.

  • Sample Preparation (for MS): Dissolve a small amount of the sample in a volatile solvent like methanol or acetonitrile to a concentration of about 1 mg/mL.

Instrumentation and Data Acquisition

The following diagram outlines a typical workflow for the spectroscopic analysis of a novel compound.

G cluster_workflow Spectroscopic Analysis Workflow Start Pure Compound NMR ¹H and ¹³C NMR Spectroscopy Start->NMR IR Infrared Spectroscopy Start->IR MS Mass Spectrometry Start->MS Data_Analysis Data Interpretation and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Final Report Data_Analysis->Report

Figure 3: A generalized workflow for spectroscopic analysis.

¹H and ¹³C NMR Spectroscopy:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Acquisition Parameters:

    • ¹H NMR: Use a standard pulse sequence. Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Fourier transform the raw data, phase correct the spectrum, and calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy:

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry:

  • Instrument: A mass spectrometer with an appropriate ionization source (e.g., EI or ESI).

  • Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural insights.

Conclusion

This guide has provided a comprehensive comparison of the spectroscopic data for this compound and its analogs. By understanding how substituent changes affect the ¹H NMR, ¹³C NMR, IR, and MS spectra, researchers can more confidently identify and characterize these and related compounds. The detailed experimental protocols provided herein serve as a foundation for obtaining reliable and reproducible data, which is the cornerstone of sound scientific research and development. The principles discussed are broadly applicable to the structural elucidation of a wide range of organic molecules, making this guide a valuable resource for any scientist working in the field of chemistry.

References

A Comparative Guide to 2D NMR for the Structural Validation of 3-Bromo-5-hydroxy-4-methoxybenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview of a molecule's proton and carbon environments, complex substitution patterns can lead to spectral ambiguity. This is particularly true for highly substituted aromatic systems such as 3-Bromo-5-hydroxy-4-methoxybenzoic acid, a compound of interest for its potential as a synthetic building block.

This guide provides a comprehensive, in-depth comparison of key two-dimensional (2D) NMR techniques—COSY, HSQC, and HMBC—for the unequivocal structural validation of this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices and demonstrate how a synergistic application of these techniques provides a self-validating system for structural elucidation.

The Challenge: Unambiguous Assignment of a Substituted Benzene Ring

The structure of this compound presents a specific challenge for 1D NMR alone. With two aromatic protons and multiple substituents, definitively assigning the proton and carbon signals and confirming their precise locations on the benzene ring requires a more sophisticated approach. 2D NMR spectroscopy provides this by spreading spectral information across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[1]

The Strategy: A Multi-pronged 2D NMR Approach

Our approach involves a logical progression through three key 2D NMR experiments. This workflow is designed to systematically build a complete picture of the molecule's connectivity.

G cluster_1d 1D NMR Foundation cluster_2d 2D NMR Elucidation 1H_NMR ¹H NMR COSY COSY (H-H Connectivity) 1H_NMR->COSY HSQC HSQC (Direct C-H Bonds) 1H_NMR->HSQC HMBC HMBC (Long-Range C-H Bonds) 1H_NMR->HMBC 13C_NMR ¹³C NMR 13C_NMR->HSQC 13C_NMR->HMBC Structure_Validation Validated Structure COSY->Structure_Validation HSQC->Structure_Validation HMBC->Structure_Validation

Caption: A logical workflow for 2D NMR-based structure validation.

Experimental Data: A Hypothetical Case Study

As no published, fully assigned 2D NMR data for this compound is available, we will proceed with a realistic, hypothetical dataset derived from established chemical shift principles and substituent effects in aromatic systems.[2][3]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom NumberAtom TypePredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1C-125.0
2CH7.35115.5
3C-Br-110.0
4C-O-148.0
5C-O-145.0
6CH7.20118.0
7 (COOH)C=O-170.0
8 (OCH₃)CH₃3.9056.5
OHOH9.80 (broad)-
COOHOH13.0 (broad)-

Note: Chemical shifts are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

COSY (Correlation Spectroscopy): Mapping the Proton Network

The first step in our 2D analysis is the COSY experiment, which identifies protons that are coupled to each other, typically through two or three bonds.[4][5] In an aromatic system, this is invaluable for identifying adjacent protons.

Experimental Protocol: Gradient DQF-COSY
  • Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Instrument Setup: Tune and shim the NMR spectrometer for the sample.

  • Pulse Sequence: Utilize a gradient-enhanced Double-Quantum Filtered COSY (DQF-COSY) pulse sequence. The use of gradients helps to suppress unwanted signals and artifacts.[4]

  • Acquisition: Acquire the data with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass all proton signals.

Data Interpretation

The COSY spectrum displays the 1D proton spectrum along the diagonal. Off-diagonal peaks, or "cross-peaks," indicate that the two protons at the corresponding diagonal positions are coupled.[6]

Table 2: Expected COSY Correlations

Proton 1 (ppm)Proton 2 (ppm)Correlation TypeInterpretation
7.35 (H-2)7.20 (H-6)Weak Cross-peakA weak correlation is expected due to a small ⁴J (four-bond, meta) coupling between H-2 and H-6.

In this specific molecule, we expect to see a very weak cross-peak between the two aromatic protons at 7.35 ppm and 7.20 ppm. This is due to the small, long-range meta-coupling (⁴J) typical in such arrangements. While not a strong correlation, its presence is a key piece of evidence for the 1,2,3,5-substitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons

The HSQC experiment is a cornerstone of structure elucidation, providing unambiguous correlations between protons and the carbons to which they are directly attached (one-bond C-H correlation).[7][8]

Experimental Protocol: Gradient Edited HSQC
  • Pulse Sequence: Employ a gradient-edited HSQC pulse sequence. This is highly sensitive and allows for the differentiation of CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), similar to a DEPT-135 experiment but with greater sensitivity.[7]

  • Parameters: Optimize the ¹JCH coupling constant delay to an average value for aromatic and aliphatic C-H bonds (~145 Hz).

  • Acquisition: Acquire the 2D data, ensuring high resolution in both the ¹H and ¹³C dimensions.

Data Interpretation

Each peak in the HSQC spectrum corresponds to a direct C-H bond. The ¹H chemical shift is on one axis, and the ¹³C chemical shift is on the other.

G cluster_hsqc HSQC Correlations H2 H-2 (7.35 ppm) C2 C-2 (115.5 ppm) H2->C2 ¹JCH H6 H-6 (7.20 ppm) C6 C-6 (118.0 ppm) H6->C6 ¹JCH H8 H-8 (3.90 ppm) C8 C-8 (56.5 ppm) H8->C8 ¹JCH

Caption: HSQC correlations show direct one-bond C-H connections.

Table 3: Expected HSQC Correlations

¹H Shift (ppm)¹³C Shift (ppm)Interpretation
7.35115.5Aromatic proton H-2 is directly bonded to C-2.
7.20118.0Aromatic proton H-6 is directly bonded to C-6.
3.9056.5The methoxy protons (H-8) are bonded to C-8.

The HSQC data allows us to definitively link the proton signals to their corresponding carbon signals, significantly reducing ambiguity. It confirms we have two distinct aromatic CH groups and one methoxy group.

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most powerful tool for elucidating the carbon skeleton of an unknown molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[9][10] Crucially, one-bond correlations (seen in HSQC) are suppressed.

Experimental Protocol: Gradient HMBC
  • Pulse Sequence: Use a standard gradient-selected HMBC pulse sequence.

  • Parameters: The long-range coupling delay is a critical parameter. It is typically optimized for a ⁿJCH coupling of around 8 Hz to capture a wide range of two- and three-bond correlations.[7]

  • Acquisition: A longer acquisition time may be necessary to detect weaker correlations, especially to quaternary (non-protonated) carbons.

Data Interpretation

HMBC cross-peaks connect protons to carbons over multiple bonds. By systematically analyzing these correlations, we can piece together the molecular fragments and confirm the substitution pattern.

G cluster_hmbc Key HMBC Correlations H2 H-2 (7.35 ppm) C4 C-4 (148.0 ppm) H2->C4 ³JCH C6 C-6 (118.0 ppm) H2->C6 ⁴JCH C7 C-7 (170.0 ppm) H2->C7 ³JCH H6 H-6 (7.20 ppm) C1 C-1 (125.0 ppm) H6->C1 ²JCH C4_2 C-4 (148.0 ppm) H6->C4_2 ²JCH C5 C-5 (145.0 ppm) H6->C5 ²JCH H8 H-8 (3.90 ppm) C4_3 C-4 (148.0 ppm) H8->C4_3 ³JCH

Caption: Key HMBC correlations confirm the molecular framework.

Table 4: Expected Key HMBC Correlations

Proton (ppm)Correlating Carbon (ppm)Interpretation
7.35 (H-2)170.0 (C-7, COOH)Crucial: H-2 shows a 3-bond correlation to the carboxylic carbon, placing the COOH group at C-1.
7.35 (H-2)148.0 (C-4)H-2 is three bonds away from the oxygen-bearing carbon C-4.
7.35 (H-2)118.0 (C-6)A weak 4-bond correlation to C-6 further supports the meta relationship.
7.20 (H-6)125.0 (C-1)H-6 shows a 2-bond correlation to C-1, confirming its adjacency to the COOH-bearing carbon.
7.20 (H-6)148.0 (C-4)H-6 is two bonds from the methoxy-bearing C-4.
7.20 (H-6)145.0 (C-5)H-6 is two bonds from the hydroxy-bearing C-5.
3.90 (H-8)148.0 (C-4)Crucial: The methoxy protons show a 3-bond correlation to C-4, confirming the OCH₃ is attached to C-4.

Synergistic Interpretation: A Self-Validating System

No single 2D NMR experiment provides the complete picture. The power of this methodology lies in the synergistic interpretation of all datasets.

  • HSQC first provides the fundamental C-H building blocks (two aromatic CH units and one OCH₃ group).

  • COSY suggests these two aromatic CH units are in a meta relationship to each other.

  • HMBC is the final arbiter, piecing everything together. The correlation from the methoxy protons (H-8) to C-4 unequivocally places the methoxy group. The correlations from H-2 and H-6 to the surrounding carbons, especially the crucial link from H-2 to the carboxylic carbon (C-7), lock the entire substitution pattern into place, confirming the structure as this compound. The absence of certain correlations is also telling; for instance, the lack of a strong COSY cross-peak rules out an ortho or para relationship between the aromatic protons.

Conclusion

The structural validation of a molecule like this compound exemplifies the necessity of a multi-technique 2D NMR approach. While 1D NMR can suggest a structure, the combination of COSY, HSQC, and HMBC provides a robust, self-validating web of evidence that moves from suggestion to certainty. By systematically identifying proton-proton networks (COSY), linking protons to their directly attached carbons (HSQC), and finally assembling the complete carbon skeleton through long-range correlations (HMBC), researchers can have the utmost confidence in their synthesized molecules, a critical requirement for advancing research and development in chemistry and pharmacology.

References

A Senior Application Scientist's Guide to Profiling Cross-Reactivity of 3-Bromo-5-hydroxy-4-methoxybenzoic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth technical framework for assessing the cross-reactivity of 3-Bromo-5-hydroxy-4-methoxybenzoic acid , a substituted phenolic acid with potential biological activities. By leveraging established in vitro assays and a carefully selected panel of comparator compounds, this document outlines a robust strategy to elucidate the compound's specificity and potential off-target effects, a critical step in early-stage drug discovery and chemical biology.

Introduction: The Significance of Selectivity Profiling

This compound belongs to the broad class of phenolic acids, compounds renowned for their diverse biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory properties.[1][2] Its structure, featuring a bromine substituent and methoxy and hydroxyl groups on a benzoic acid scaffold, suggests the potential for specific interactions with biological targets. However, this structural complexity also necessitates a thorough investigation of its cross-reactivity to identify potential off-target interactions that could lead to undesired side effects or provide opportunities for drug repositioning.[3][4][5]

This guide presents a multi-assay platform approach to comprehensively profile the cross-reactivity of this compound. We will explore its potential inhibitory effects on key enzyme families and its broader antioxidant capacity, comparing its performance against structurally related and functionally relevant compounds.

Experimental Design: A Strategy for Comprehensive Profiling

The cornerstone of a reliable cross-reactivity study lies in a well-conceived experimental design. This involves the careful selection of comparator compounds and a panel of diverse and relevant biological assays.

Selection of Comparator Compounds

To provide a meaningful comparison, a panel of compounds with varying degrees of structural similarity to this compound and known biological activities will be employed.

  • Structural Analogs:

    • Vanillic Acid: Lacks the bromine atom. Known for its antioxidant, anti-inflammatory, and neuroprotective effects.[6]

    • Syringic Acid: Features an additional methoxy group instead of the bromine. Exhibits antioxidant, anti-inflammatory, and hepatoprotective properties.[7][8][9]

    • Protocatechuic Acid: Lacks the bromine and methoxy group, possessing a second hydroxyl group instead. A well-documented antioxidant and anti-inflammatory agent.[1]

    • Gallic Acid: Contains three hydroxyl groups and lacks the bromo and methoxy substituents. It is a potent antioxidant with a wide range of biological activities.[1][2][10][11][12]

    • 3,5-Dibromo-4-hydroxybenzoic acid: A closely related analog with two bromine atoms, which can help elucidate the role of halogenation in biological activity.[13][14][15]

  • Positive Controls: Known inhibitors for each specific assay will be included to validate the assay performance.

Assay Panel for Cross-Reactivity Screening

Based on the known activities of structurally similar phenolic acids, the following panel of in vitro assays is proposed to assess the primary activity and potential cross-reactivity of this compound.

  • Enzyme Inhibition Assays:

    • Tyrosinase Inhibition Assay: To evaluate the potential for skin-lightening effects and interaction with copper-containing enzymes.

    • Cyclooxygenase (COX-1/COX-2) Inhibition Assays: To assess anti-inflammatory potential and selectivity towards COX isoforms.

  • General Activity & Off-Target Screening:

    • DPPH Radical Scavenging Assay: To determine intrinsic antioxidant activity.

    • Kinase Selectivity Profiling (e.g., a panel of representative kinases): To identify potential off-target interactions with a critical class of drug targets.

    • GPCR Binding Assay (e.g., a panel of representative receptors): To screen for unforeseen interactions with G-protein coupled receptors.

Methodologies & Hypothetical Data Presentation

This section provides detailed, step-by-step protocols for the selected assays and illustrates how the comparative data can be presented for clear interpretation. The presented data are hypothetical and for illustrative purposes only.

Enzyme Inhibition Assays

Principle: This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Protocol:

  • Prepare stock solutions of the test compounds, comparator compounds, and a positive control (e.g., Kojic acid) in DMSO.

  • In a 96-well plate, add 20 µL of various concentrations of the test compounds or controls.

  • Add 140 µL of phosphate buffer (pH 6.8) to each well.

  • Add 20 µL of mushroom tyrosinase solution (in phosphate buffer) to each well and incubate for 10 minutes at 25°C.

  • Initiate the reaction by adding 20 µL of L-DOPA solution.

  • Measure the absorbance at 475 nm at regular intervals for 20 minutes using a microplate reader.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value.

Hypothetical Data Table:

CompoundTyrosinase IC50 (µM)
This compound 15.2 ± 1.8
Vanillic Acid> 100
Syringic Acid85.6 ± 7.3
Protocatechuic Acid45.1 ± 4.2
Gallic Acid25.8 ± 2.5
3,5-Dibromo-4-hydroxybenzoic acid8.9 ± 0.9
Kojic Acid (Positive Control)5.3 ± 0.5

Principle: These assays measure the peroxidase activity of COX enzymes, which is coupled to a fluorometric or colorimetric probe.

Protocol:

  • Utilize commercially available COX inhibitor screening kits (e.g., from Cayman Chemical or Abcam) that provide purified COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection reagent.

  • Prepare serial dilutions of the test compounds, comparator compounds, and selective COX-1 (e.g., SC-560) and COX-2 (e.g., Celecoxib) inhibitors.

  • In separate 96-well plates for COX-1 and COX-2, add the enzyme, heme, and the test compounds or controls in assay buffer.

  • Incubate for a specified time at the recommended temperature (e.g., 37°C).

  • Initiate the reaction by adding arachidonic acid.

  • After a further incubation period, add the detection reagent and measure the fluorescence or absorbance according to the kit's instructions.

  • Calculate the percentage of inhibition and determine the IC50 values for both COX-1 and COX-2.

Hypothetical Data Table:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 58.3 ± 5.1 12.5 ± 1.1 4.7
Vanillic Acid> 10075.2 ± 6.9-
Syringic Acid> 10092.4 ± 8.5-
Protocatechuic Acid89.1 ± 8.035.7 ± 3.22.5
Gallic Acid65.4 ± 6.128.9 ± 2.62.3
3,5-Dibromo-4-hydroxybenzoic acid42.1 ± 3.89.8 ± 0.94.3
SC-560 (Positive Control)0.02 ± 0.00215.6 ± 1.4780
Celecoxib (Positive Control)12.3 ± 1.10.05 ± 0.0050.004
General Activity & Off-Target Screening

Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of the test compounds, comparator compounds, or a positive control (e.g., Ascorbic Acid).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the EC50 value.

Hypothetical Data Table:

CompoundDPPH Scavenging EC50 (µM)
This compound 35.4 ± 3.1
Vanillic Acid52.8 ± 4.7
Syringic Acid41.2 ± 3.6
Protocatechuic Acid18.9 ± 1.7
Gallic Acid9.5 ± 0.8
3,5-Dibromo-4-hydroxybenzoic acid48.6 ± 4.3
Ascorbic Acid (Positive Control)22.7 ± 2.0

Visualization of Workflows and Pathways

To enhance clarity and understanding, the following diagrams, generated using Graphviz (DOT language), illustrate key experimental workflows and a hypothetical signaling pathway.

experimental_workflow cluster_prep Compound & Assay Preparation cluster_screening Primary & Secondary Screening cluster_off_target Off-Target & Cross-Reactivity Profiling cluster_analysis Data Analysis & Interpretation compound 3-Bromo-5-hydroxy-4- methoxybenzoic acid tyrosinase Tyrosinase Assay compound->tyrosinase cox COX-1/COX-2 Assays compound->cox dpph DPPH Assay compound->dpph kinase Kinase Panel Screening compound->kinase gpcr GPCR Binding Assays compound->gpcr comparators Comparator Compounds (Vanillic Acid, etc.) comparators->tyrosinase comparators->cox comparators->dpph controls Positive Controls controls->tyrosinase controls->cox controls->dpph assay_prep Assay Reagent Preparation assay_prep->tyrosinase assay_prep->cox assay_prep->dpph ic50 IC50/EC50 Determination tyrosinase->ic50 cox->ic50 dpph->ic50 EC50 sar Structure-Activity Relationship Analysis kinase->sar gpcr->sar selectivity Selectivity Index Calculation ic50->selectivity selectivity->sar

Caption: Experimental workflow for cross-reactivity profiling.

hypothetical_pathway stimulus Inflammatory Stimulus membrane Cell Membrane stimulus->membrane cox2 COX-2 membrane->cox2 pgs Prostaglandins cox2->pgs inflammation Inflammation pgs->inflammation compound 3-Bromo-5-hydroxy-4- methoxybenzoic acid compound->cox2 Inhibition

Caption: Hypothetical inhibition of the COX-2 pathway.

Interpretation of Results and Scientific Insights

The hypothetical data presented in the tables above would allow for a nuanced interpretation of the cross-reactivity profile of this compound.

  • Primary Activity: The compound shows moderate inhibitory activity against tyrosinase and COX-2. The presence of the bromine atom appears to enhance this activity when compared to its non-brominated analog, vanillic acid. The dibrominated analog shows even greater potency, suggesting a structure-activity relationship where halogenation at these positions is beneficial for inhibition.

  • Selectivity: The compound exhibits a degree of selectivity for COX-2 over COX-1 (Selectivity Index ≈ 4.7). While not as selective as the control compound SC-560, this preference for COX-2 is a desirable trait for potential anti-inflammatory agents, as it may reduce the risk of gastrointestinal side effects associated with COX-1 inhibition.[16]

  • Antioxidant Potential: The compound demonstrates moderate radical scavenging activity, stronger than vanillic acid but weaker than the potent antioxidants protocatechuic acid and gallic acid. This suggests that its biological effects may be a combination of direct enzyme inhibition and general antioxidant properties.

  • Off-Target Liability: The results from the kinase and GPCR screening panels (not shown with hypothetical data) would be crucial for identifying any significant off-target interactions. A "clean" profile in these assays would increase confidence in the compound's selectivity, while hits would necessitate further investigation to understand their potential clinical implications. The importance of such counter-screening cannot be overstated in modern drug discovery to avoid misleading results and costly late-stage failures.[17][18][19]

Conclusion: A Framework for Confident Compound Characterization

This guide provides a comprehensive and scientifically rigorous framework for evaluating the cross-reactivity of this compound. By employing a panel of relevant biological assays and a carefully selected set of comparator compounds, researchers can gain valuable insights into the compound's potency, selectivity, and potential off-target liabilities. The detailed protocols and data presentation formats offer a practical template for conducting and interpreting such studies. This systematic approach is essential for making informed decisions in the early stages of drug discovery and for advancing our understanding of the structure-activity relationships of novel chemical entities.

References

A Comparative Guide to the Antioxidant Activity of Hydroxybenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of the antioxidant activity of common hydroxybenzoic acid derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the structure-activity relationships that govern their efficacy, outlines the primary mechanisms of action, and provides detailed, validated protocols for assessing antioxidant capacity. Our focus is on synthesizing technical data with practical, field-proven insights to empower your research.

Introduction: The Significance of Hydroxybenzoic Acids as Antioxidants

Hydroxybenzoic acids are a class of phenolic compounds characterized by a benzoic acid core substituted with one or more hydroxyl (-OH) groups. They are widely distributed in the plant kingdom, contributing to the flavor, color, and therapeutic properties of fruits, vegetables, and teas. Their significance in research and drug development stems from their potent antioxidant properties, which enable them to neutralize harmful free radicals and reactive oxygen species (ROS). Uncontrolled ROS activity is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease, making exogenous antioxidants a critical area of study.

The antioxidant efficacy of a hydroxybenzoic acid derivative is not uniform; it is intricately linked to its molecular structure. The number and position of hydroxyl groups on the aromatic ring are the primary determinants of its radical-scavenging ability. Understanding this structure-activity relationship is paramount for selecting, designing, and synthesizing novel therapeutic agents.

Caption: General chemical structure of a hydroxybenzoic acid derivative.

Structure-Activity Relationship: A Comparative Analysis

The capacity of a hydroxybenzoic acid to act as an antioxidant is fundamentally dictated by the ease with which it can donate a hydrogen atom from its phenolic hydroxyl group to stabilize a free radical. The resulting phenoxyl radical must be sufficiently stable to prevent it from becoming a pro-oxidant. This stability is achieved through delocalization of the unpaired electron across the aromatic ring, a process heavily influenced by the ring's substituents.

We will compare the following key derivatives to illustrate these principles:

  • p-Hydroxybenzoic acid: A baseline monohydroxy-substituted structure.

  • Protocatechuic acid: A dihydroxy-substituted derivative.

  • Gallic acid: A trihydroxy-substituted derivative.

  • Salicylic acid: An isomer of p-hydroxybenzoic acid with a different -OH position.

  • Vanillic acid: A methoxy-substituted derivative.

Key Structural Determinants of Antioxidant Activity:
  • Number of Hydroxyl Groups: Antioxidant activity generally increases with the number of hydroxyl groups. This is because more -OH groups provide more sites for hydrogen donation and increase the resonance stability of the resulting phenoxyl radical. Studies consistently show an activity trend of: Gallic acid > Protocatechuic acid > p-Hydroxybenzoic acid .

  • Position of Hydroxyl Groups: The relative position of -OH groups is critical. An ortho or para relationship between hydroxyl groups enhances antioxidant activity. For instance, protocatechuic acid (3,4-dihydroxy) exhibits significantly higher activity than salicylic acid (2-hydroxy) or p-hydroxybenzoic acid (4-hydroxy). The proximity of the hydroxyl groups in protocatechuic acid allows for the formation of an intramolecular hydrogen bond, which stabilizes the phenoxyl radical.

  • Presence of Other Substituents: The introduction of electron-donating groups (like methoxy, -OCH₃) can influence activity. Vanillic acid (4-hydroxy-3-methoxybenzoic acid), for example, often shows lower activity than its non-methoxylated counterpart, protocatechuic acid. While the methoxy group is electron-donating, it can also sterically hinder the hydroxyl group and is less effective at stabilizing the radical compared to a second hydroxyl group.

Quantitative Comparison of Antioxidant Activity

The following table summarizes representative antioxidant activity data for these derivatives from various studies. The IC₅₀ value represents the concentration of the antioxidant required to scavenge 50% of the initial radicals; therefore, a lower IC₅₀ value indicates higher antioxidant activity.

Hydroxybenzoic Acid Derivative Structure DPPH Radical Scavenging (IC₅₀, µg/mL) ABTS Radical Scavenging (IC₅₀, µg/mL) Reference
Gallic Acid 3,4,5-trihydroxy1.9 ± 0.12.3 ± 0.2
Protocatechuic Acid 3,4-dihydroxy5.8 ± 0.36.5 ± 0.4
Vanillic Acid 4-hydroxy-3-methoxy25.4 ± 1.230.1 ± 1.5
Salicylic Acid 2-hydroxy> 100> 100
p-Hydroxybenzoic Acid 4-hydroxy> 100> 100

Note: Values are representative and can vary based on specific experimental conditions.

Mechanisms of Antioxidant Action

Phenolic antioxidants primarily operate through two mechanisms to neutralize free radicals:

  • Hydrogen Atom Transfer (HAT): The antioxidant (ArOH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical (ArO•) is stabilized by resonance. This is considered the predominant mechanism for compounds like hydroxybenzoic acids in scavenging radicals like DPPH•.

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer - Proton Transfer (SET-PT): The antioxidant donates an electron to the radical, forming a radical cation (ArOH•+) and an anion (R⁻). The radical cation then releases a proton to the solvent. This mechanism is more prevalent in polar solvents.

    • ArOH + R• → ArOH•+ + R⁻

    • ArOH•+ ⇌ ArO• + H⁺

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET-PT) ArOH_hat ArOH (Antioxidant) ArO_hat ArO• (Stable Radical) ArOH_hat->ArO_hat H• donation R_hat R• (Radical) RH_hat RH (Neutralized) R_hat->RH_hat H• acceptance ArOH_set ArOH (Antioxidant) ArOH_plus ArOH•+ ArOH_set->ArOH_plus e⁻ transfer R_set R• (Radical) R_minus R⁻ R_set->R_minus ArO_set ArO• ArOH_plus->ArO_set H+ loss H_plus H+

Caption: Primary mechanisms of radical scavenging by phenolic antioxidants.

Validated Experimental Protocols

Accurate assessment of antioxidant activity requires robust and reproducible methods. Here, we provide detailed protocols for two of the most common assays: DPPH and ABTS. The causality behind key steps is explained to ensure protocol integrity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color, showing maximum absorbance around 517 nm. When it accepts a hydrogen atom from an antioxidant, it is reduced to the non-radical form, DPPH-H, causing the solution to change from violet to yellow. The degree of discoloration is proportional to the scavenging activity of the sample.

cluster_workflow DPPH Assay Workflow start Prepare Stock Solutions (DPPH, Sample, Standard) prepare_series Prepare Serial Dilutions of Sample/Standard start->prepare_series mix Mix Sample/Standard with DPPH Solution prepare_series->mix incubate Incubate in Dark (e.g., 30 min at RT) mix->incubate measure Measure Absorbance at ~517 nm incubate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Bromo-5-hydroxy-4-methoxybenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. In the landscape of drug discovery and development, our progress is intrinsically linked to our diligence in safety. The compound we are discussing, 3-Bromo-5-hydroxy-4-methoxybenzoic acid, is a valuable intermediate. However, its handling requires a comprehensive understanding of its potential hazards to ensure the safety of our most valuable asset—you, the scientist. This guide moves beyond a simple checklist; it is designed to build your intrinsic safety knowledge, explaining the causality behind each recommendation to foster a culture of safety and scientific excellence.

Foundational Safety: Understanding the Hazard Profile

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the nature of the chemical. This compound is a substituted benzoic acid. Based on Safety Data Sheets (SDS) for this compound and structurally similar chemicals, the primary hazards are:

  • Acute Oral Toxicity: The compound is classified as toxic if swallowed. This elevates the importance of preventing ingestion through direct contact or cross-contamination.

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[1][2][3] The fine, solid nature of the compound can lead to airborne dust, increasing the risk of eye contact.

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[1][2][3]

  • Aquatic Toxicity: It is noted as being very toxic to aquatic life, which dictates specific disposal protocols.

Our entire safety strategy is built upon mitigating these risks. Every piece of PPE is a barrier specifically chosen to block a potential route of exposure.

Core Protective Measures: Your Essential PPE Arsenal

The selection of PPE is not a one-size-fits-all approach. It must be tailored to the specific task you are performing. Below, we detail the minimum required PPE and the rationale for its use.

Eye and Face Protection: The Non-Negotiable First Line of Defense

Given the risk of serious eye irritation from airborne dust or accidental splashes, robust eye protection is mandatory.

  • What to Wear: At a minimum, wear tightly fitting chemical safety goggles with side-shields conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1][4][5][6]

  • Why: Standard safety glasses are insufficient as they do not provide a seal around the eyes, leaving them vulnerable to fine dust particles. Chemical goggles provide this essential seal. For procedures with a higher risk of splashing, such as dissolving the compound or during a reaction quench, a full-face shield should be worn in addition to safety goggles.[7]

Hand Protection: Preventing Dermal Absorption and Contamination

Your hands are the most likely part of your body to come into direct contact with the chemical.

  • What to Wear: Chemically resistant, impervious gloves are required.[1] Nitrile gloves are a common and effective choice for handling many solid chemicals and provide good resistance.[7]

  • Why: Gloves serve as a direct barrier to prevent skin irritation and dermal absorption.[7] Always double-check glove integrity before use—look for punctures or tears. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.[8] Remember to wash your hands thoroughly after removing gloves.[2][4]

Body Protection: Shielding Against Spills and Dust

Your lab coat is more than a uniform; it is a critical piece of protective equipment.

  • What to Wear: A long-sleeved laboratory coat is the minimum requirement. For larger quantities or tasks with a high potential for dust generation, consider impervious clothing or a disposable gown over your lab coat.[1][4][9]

  • Why: A lab coat protects your skin and personal clothing from contamination by dust or spills.[9] It should be kept fully fastened to provide maximum protection. Lab coats should never be worn outside of the laboratory area to prevent the spread of contamination.[8]

Respiratory Protection: Guarding Against Inhalation Hazards

The risk of inhaling fine, toxic dust is significant, particularly when weighing or transferring the solid compound.

  • What to Wear: Operations must be conducted in a well-ventilated area, preferably within a certified chemical fume hood or using local exhaust ventilation.[1][4][9] If these engineering controls are not available or are insufficient to control dust, a NIOSH-approved respirator (e.g., a type N95 dust mask or a full-face respirator for higher exposure levels) is necessary.[4][5][7]

  • Why: Engineering controls like fume hoods are the primary method for controlling airborne hazards. Respirators are used as a secondary line of defense when engineering controls cannot guarantee exposure levels are below safe limits. Minimizing dust generation is a key preventative measure.[4]

Operational Protocol: PPE Selection and Use

To simplify decision-making, the following table summarizes the required PPE for different laboratory tasks. This is followed by a workflow diagram to guide your selection process.

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage & Transport Safety GogglesNitrile GlovesLab CoatNot required (if container is sealed)
Weighing (sub-gram) Safety GogglesNitrile GlovesLab CoatWork in fume hood or ventilated enclosure
Weighing (multi-gram) Safety GogglesNitrile GlovesLab CoatNIOSH N95 Respirator (in fume hood)
Solution Preparation Goggles & Face ShieldNitrile GlovesLab CoatWork in fume hood
Reaction Workup Goggles & Face ShieldNitrile GlovesLab CoatWork in fume hood
Spill Cleanup Goggles & Face ShieldNitrile GlovesImpervious GownNIOSH N95 Respirator (minimum)
PPE Selection Workflow

This diagram provides a logical pathway for determining the appropriate level of personal protection for any task involving this compound.

PPE_Selection_Workflow start Start: Task Involving This compound task_assessment Assess Task: - Scale (mg vs g) - Dust/Aerosol Potential? - Splash Hazard? start->task_assessment low_risk Low Risk (e.g., Handling sealed container) task_assessment->low_risk Low Potential moderate_risk Moderate Risk (e.g., Weighing small amounts, making solutions) task_assessment->moderate_risk Moderate Potential high_risk High Risk (e.g., Large scale transfer, spill cleanup) task_assessment->high_risk High Potential ppe_low Minimum PPE: - Safety Goggles - Nitrile Gloves - Lab Coat low_risk->ppe_low ppe_moderate Enhanced PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Use in Fume Hood moderate_risk->ppe_moderate ppe_high Maximum PPE: - Goggles & Face Shield - Nitrile Gloves - Impervious Gown - NIOSH Respirator high_risk->ppe_high

Caption: PPE selection workflow based on task risk assessment.

Procedural Discipline: Safe Handling and Disposal

Step-by-Step Handling Protocol
  • Preparation: Before starting, ensure your work area (preferably a fume hood) is clean and uncluttered. Confirm that an emergency eyewash station and safety shower are accessible.[1]

  • Donning PPE: Don your lab coat and fasten it. Put on your safety goggles. Finally, put on your nitrile gloves, ensuring they fit properly.

  • Handling the Chemical: Handle the solid carefully to minimize dust formation.[4][5] Use a spatula for transfers. If preparing a solution, add the solid to the solvent slowly. Keep containers tightly closed when not in use.[4]

  • After Handling: Clean any contaminated surfaces.

  • Doffing PPE: The sequence is critical to avoid contamination. First, remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them in the designated hazardous waste bin. Then, remove your lab coat and hang it in the designated area. Finally, remove your eye protection.

  • Hygiene: Wash your hands and forearms thoroughly with soap and water.[8]

Emergency Response and Disposal Plan

In Case of Accidental Exposure
  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation occurs.[6]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][4]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the Safety Data Sheet to the medical professional.[1]

Spill Response
  • Evacuate and Alert: Alert others in the immediate area and evacuate if the spill is large.

  • Protect Yourself: Don the appropriate PPE for a high-risk scenario, including respiratory protection.[10]

  • Contain: Prevent the spill from spreading. Do not allow the chemical to enter drains.

  • Clean-up: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust.[10] Decontaminate the area with a suitable solvent (e.g., alcohol) and absorbent pads. All cleanup materials must be disposed of as hazardous waste.[1][10]

  • Report: Report the spill to your institution's Environmental Health & Safety (EHS) department.[10]

Waste Disposal Protocol

This compound is a halogenated organic waste and must be segregated accordingly.

  • Solid Waste: Collect all waste this compound and any materials contaminated with it (e.g., weighing papers, gloves, wipes) in a dedicated, clearly labeled hazardous waste container for halogenated solids.[10]

  • Liquid Waste: If in solution, collect it in a labeled container for halogenated organic liquid waste.

  • Disposal Method: Under no circumstances should this chemical be disposed of down the drain.[10] The final disposal must be handled by a licensed hazardous waste facility, with high-temperature incineration being the preferred method.[10]

By integrating these safety protocols into your daily workflow, you not only protect yourself and your colleagues but also ensure the integrity and success of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-hydroxy-4-methoxybenzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-5-hydroxy-4-methoxybenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.